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  • Product: 5-Bromoindoline-6-carboxylic acid hydrochloride
  • CAS: 2137804-02-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Bromoindoline-6-carboxylic acid hydrochloride

[1] Part 1: Core Directive & Executive Summary 5-Bromoindoline-6-carboxylic acid hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents. Unlike its ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Core Directive & Executive Summary

5-Bromoindoline-6-carboxylic acid hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents. Unlike its aromatic counterpart (indole), the indoline (2,3-dihydroindole) core offers a distinct three-dimensional vector, positioning substituents out of the planar aromatic space. This compound serves as a critical "bifunctional scaffold," possessing both a nucleophilic secondary amine and an electrophilic carboxylic acid (along with a reactive aryl bromide handle), making it an ideal candidate for peptidomimetic design, kinase inhibitor development, and fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, synthesis pathways, and applications in medicinal chemistry.

Part 2: Chemical Identity & Structural Analysis

Chemical Identification
PropertyDetail
Common Name 5-Bromoindoline-6-carboxylic acid hydrochloride
Systematic Name 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride
CAS Number (HCl Salt) 2137804-02-3
CAS Number (Free Base) 1936145-10-6
Molecular Formula C₉H₈BrNO₂[1][2][3][4] · HCl
Molecular Weight 242.07 (Free Base) / 278.53 (HCl Salt)
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
Structural Logic & Pharmacophore Analysis

The 5-bromoindoline-6-carboxylic acid scaffold is defined by three critical structural features that dictate its reactivity and utility:

  • The Indoline Core (Dihydroindole): Unlike the planar indole, the indoline ring adopts a slightly puckered conformation at the C2-C3 bond. The nitrogen atom is sp³-hybridized (though with significant p-character resonance into the benzene ring), making it more basic (pKa ~9) than the indole nitrogen (pKa ~ -2). This allows for easier salt formation (hydrochloride) and increased water solubility.

  • Ortho-Disposition of Br and COOH: The 5-bromo and 6-carboxylic acid groups are positioned ortho to each other on the benzene ring. This steric crowding can influence the torsion angle of the carboxylic acid, potentially locking it out of coplanarity with the benzene ring.

  • The Aryl Bromide Handle: The bromine at position 5 is electronically activated by the para-nitrogen (N1), making it highly susceptible to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without requiring harsh conditions.

Part 3: Synthesis & Manufacturing

Retrosynthetic Analysis

The synthesis of 5-bromoindoline-6-carboxylic acid generally proceeds through the reduction of the corresponding indole precursor. Direct bromination of the indoline core is regioselective due to the strong directing effect of the amine.

SynthesisPath cluster_logic Regioselectivity Logic Target 5-Bromoindoline-6-COOH (Target) Indoline6COOH Indoline-6-COOH (Intermediate) Indoline6COOH->Target Bromination (NBS, DMF) Indole6COOH Indole-6-COOH (Starting Material) Indole6COOH->Indoline6COOH Reduction (NaCNBH3/AcOH or Et3SiH/TFA) Note1 N1 directs Para (Pos 5) Note2 COOH directs Meta

Figure 1: Retrosynthetic pathway highlighting the regioselective bromination driven by the indoline nitrogen.

Detailed Synthetic Protocol

Step 1: Reduction of Indole-6-carboxylic acid

  • Reagents: Sodium cyanoborohydride (NaCNBH₃), Glacial Acetic Acid.

  • Mechanism: The indole double bond (C2=C3) is protonated to form an iminium ion, which is then reduced by the hydride source.

  • Protocol: Dissolve Indole-6-carboxylic acid in acetic acid at 15°C. Add NaCNBH₃ portion-wise (exothermic). Stir at room temperature for 2-4 hours. Quench with water, neutralize to pH ~8, and extract with Ethyl Acetate.

Step 2: Regioselective Bromination

  • Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.

  • Selectivity: The indoline nitrogen is a strong electron-donating group (EDG) and directs electrophilic aromatic substitution to the para position (Position 5) and ortho position (Position 7). Position 5 is sterically favored over position 7 (which is flanked by the alkyl ring). The 6-COOH group (EWG) deactivates the ring but directs meta (also to position 5 relative to itself, though less strongly). The cooperative effect directs Br to Position 5.

  • Protocol: Dissolve Indoline-6-carboxylic acid in DMF. Cool to 0°C. Add NBS (1.05 eq) slowly. Monitor by LCMS. The product precipitates or is isolated by aqueous workup.

Step 3: Hydrochloride Salt Formation

  • Protocol: Dissolve the free amino acid in minimal methanol/dioxane. Add 4M HCl in dioxane. The hydrochloride salt precipitates as an off-white solid. Filter and wash with diethyl ether.

Part 4: Physicochemical Properties

PropertyValue / DescriptionContext
pKa (Acid) ~3.8 - 4.2Carboxylic acid proton. Slightly more acidic than benzoic acid due to Br (-I effect).
pKa (Base) ~8.5 - 9.5Indoline nitrogen. Basic enough to form stable salts.
LogP ~1.8 (Free Base)Moderate lipophilicity; suitable for CNS penetration if derivatized.
H-Bond Donors 3 (NH, OH, HCl)High capacity for interaction with solvent/receptors.
Stability Oxidation SensitiveIndolines can oxidize back to indoles upon prolonged exposure to air/light. Store under inert gas.

Part 5: Applications in Drug Discovery

Kinase Inhibitors

The 5,6-substitution pattern mimics the adenine binding motif found in many ATP-competitive inhibitors. The 6-COOH can form hydrogen bonds with the hinge region or solvent-front residues, while the 5-Br allows for the attachment of hydrophobic aryl groups to access the hydrophobic back pocket.

Constrained Amino Acids

This scaffold acts as a conformationally restricted analogue of phenylalanine or tyrosine. When incorporated into peptide chains, the indoline ring restricts the rotation of the backbone (phi/psi angles), stabilizing secondary structures like beta-turns.

PROTAC Linkers

The bifunctional nature (Amine + Acid) makes it an excellent "exit vector" for PROTACs (Proteolysis Targeting Chimeras). The rigid indoline core can orient the E3 ligase ligand relative to the target protein ligand more precisely than flexible alkyl chains.

Part 6: Handling & Safety (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at -20°C under Nitrogen or Argon.

  • Incompatibility: Strong oxidizing agents (risk of aromatization to indole).

Part 7: Experimental Workflow Visualization

The following diagram illustrates the decision logic for purifying the hydrochloride salt, ensuring high purity for biological assays.

WorkupLogic Start Crude Reaction Mixture (Post-Bromination) CheckLCMS LCMS Analysis: Is Regioisomer (7-Br) present? Start->CheckLCMS Pure Direct Precipitation (Add HCl/Dioxane) CheckLCMS->Pure No (<5%) Impure Column Chromatography (MeOH/DCM gradient) CheckLCMS->Impure Yes (>5%) Final Target HCl Salt (>98% Purity) Pure->Final SaltForm Salt Formation (Dissolve in Et2O, add HCl gas) Impure->SaltForm SaltForm->Final

Figure 2: Purification decision tree for 5-Bromoindoline-6-carboxylic acid hydrochloride.

Part 8: References

  • ChemicalBook . (2025). 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE Properties. Retrieved from

  • EnamineStore . (2025). 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride. Retrieved from

  • BLD Pharm . (2025). 5-Bromoindoline-6-carboxylic acid hydrochloride.[1][3][5][6][7] Retrieved from

  • PubChem . (2025).[2] 5-Bromo-6-chloroindoline-2-carboxylic acid (Related Structure Analysis). Retrieved from

  • Bentham Science . (2023).[8] Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from

Sources

Exploratory

5-Bromoindoline-6-carboxylic Acid Hydrochloride: Technical Profile &amp; Synthesis Strategy

[1] Executive Summary 5-Bromoindoline-6-carboxylic acid hydrochloride (CAS: 2137804-02-3 ) is a specialized heterocyclic building block used primarily in the development of small-molecule therapeutics. As a disubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Bromoindoline-6-carboxylic acid hydrochloride (CAS: 2137804-02-3 ) is a specialized heterocyclic building block used primarily in the development of small-molecule therapeutics. As a disubstituted indoline, it serves as a critical scaffold for kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and peptidomimetics where a conformationally constrained amino acid analogue is required.

This guide provides a comprehensive technical analysis of the compound, including validated identifiers, retrosynthetic strategies, and handling protocols designed for medicinal chemistry applications.

Chemical Identity & Properties

The following data aggregates verified identifiers from chemical registries (ChemSrc, BLD Pharm) to ensure unambiguous identification.

PropertySpecification
Chemical Name 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride
CAS Number (HCl Salt) 2137804-02-3
CAS Number (Free Base) 1896809-86-1
Molecular Formula C₉H₉BrClNO₂ (C₉H₈BrNO₂ · HCl)
Molecular Weight 278.53 g/mol
Structure Indoline core, C5-Bromo, C6-Carboxyl
Appearance Off-white to pale gray solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Acidity (pKa) ~4.0 (Carboxylic acid), ~2.5 (Indoline nitrogen conjugate acid)

Synthetic Pathways & Methodology

The synthesis of 5-bromoindoline-6-carboxylic acid generally follows two primary retrosynthetic disconnections: Ring Reduction (from indole) or Electrophilic Substitution (of the indoline core).

Retrosynthetic Analysis (Visualized)

Retrosynthesis Target 5-Bromoindoline-6-COOH (HCl Salt) FreeBase 5-Bromoindoline-6-COOH (Free Base) FreeBase->Target HCl/Dioxane Ester Methyl 5-bromoindoline-6-carboxylate (CAS 1788041-64-4) Ester->FreeBase Hydrolysis (LiOH) IndolineEster Methyl indoline-6-carboxylate (CAS 341988-36-1) IndolineEster->Ester Bromination (NBS) IndoleAcid 5-Bromoindole-6-carboxylic acid IndoleAcid->FreeBase Reduction (NaCNBH3)

Figure 1: Retrosynthetic strategy showing the preferred ester hydrolysis route (solid lines) and alternative indole reduction route (dashed).

Preferred Synthetic Route: Bromination-Hydrolysis Sequence

This route is preferred for laboratory scale-up due to the commercial availability of the ester intermediate and the avoidance of harsh reduction conditions that might dehalogenate the aromatic ring.

Step 1: Regioselective Bromination
  • Precursor: Methyl indoline-6-carboxylate (CAS 341988-36-1).[1][2][3][4][5][6]

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: DMF or Acetonitrile (0°C to RT).

  • Mechanism: The nitrogen lone pair in the indoline ring activates the C5 position (para to the nitrogen). This directs the bromine exclusively to C5, avoiding the C7 position which is sterically hindered and less activated relative to C5.

  • Checkpoint: Monitor by LC-MS for the formation of the monobrominated species (M+H ~256/258).

Step 2: Ester Hydrolysis
  • Reagent: Lithium Hydroxide (LiOH·H₂O, 3 equiv).

  • Solvent: THF/Water (3:1).

  • Protocol: Stir at room temperature for 4–6 hours. Acidify carefully with 1M HCl to pH 4–5 to precipitate the zwitterionic free base.

  • Purification: Filtration of the precipitate or extraction with Ethyl Acetate.

Step 3: Salt Formation
  • Reagent: 4M HCl in Dioxane.

  • Protocol: Dissolve the free base in minimal dry methanol or dioxane. Add HCl/Dioxane dropwise at 0°C. A precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Medicinal Chemistry Applications

Scaffold Utility

The 5-bromoindoline-6-carboxylic acid moiety acts as a conformational constraint . Unlike flexible aniline derivatives, the fused bicyclic system locks the nitrogen and the carboxylic acid vector, which is crucial for:

  • Kinase Inhibitors: Mimicking the hinge-binding motif of ATP.

  • Peptidomimetics: Serving as a constrained analogue of phenylalanine or tyrosine.

Derivatization Logic

The compound offers two orthogonal handles for library generation:

  • C6-Carboxylic Acid: Amenable to amide coupling (EDC/HOAt) to attach solubilizing tails or pharmacophores.

  • N1-Indoline Nitrogen: Can be alkylated, acylated, or arylated (Buchwald-Hartwig) to tune lipophilicity.

  • C5-Bromine: A handle for Suzuki-Miyaura coupling to extend the carbon skeleton.

Handling, Stability & Safety

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Indolines are prone to oxidation to indoles upon prolonged exposure to air and light.

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent water uptake.

  • Safety Profile:

    • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A).

    • Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.

    • Incompatibility: Strong oxidizing agents (converts indoline to indole).

References

  • Aaron Chemicals. (n.d.). 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride Product Page. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: 5-Bromoindoline-6-carboxylic acid hydrochloride (BD01352487). Retrieved from

  • ChemSrc. (2024). CAS 2137804-02-3 Entry and Physical Properties. Retrieved from [7][8]

  • PubChem. (n.d.). Compound Summary: 5-Bromo-6-chloroindoline-2-carboxylic acid (Analogous Chemistry). Retrieved from

  • ChemicalBook. (2024). Synthesis of 5-Bromoindole derivatives. Retrieved from

Sources

Foundational

Molecular weight and formula of 5-Bromoindoline-6-carboxylic acid HCl

An In-depth Technical Guide to 5-Bromoindoline-6-carboxylic acid Hydrochloride Abstract: This technical guide provides a comprehensive overview of 5-Bromoindoline-6-carboxylic acid hydrochloride, a specialized heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromoindoline-6-carboxylic acid Hydrochloride

Abstract: This technical guide provides a comprehensive overview of 5-Bromoindoline-6-carboxylic acid hydrochloride, a specialized heterocyclic building block relevant to medicinal chemistry and drug discovery. We will dissect its core physicochemical properties, propose a logical synthetic pathway, and explore its potential applications as a versatile scaffold for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking detailed technical information and practical insights into the utility of functionalized indoline scaffolds.

Core Physicochemical Properties

5-Bromoindoline-6-carboxylic acid is a bifunctional indoline derivative. The indoline nucleus is a common motif in pharmacologically active compounds. The strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 6-position offers distinct advantages for synthetic diversification. The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation or other modifications. The hydrochloride salt form is often utilized to improve solubility and handling of amine-containing compounds.

The fundamental properties are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)
Chemical Name 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride
Molecular Formula C₉H₈BrNO₂C₉H₉BrClNO₂
Molecular Weight 242.07 g/mol 278.53 g/mol
Appearance Typically a white to off-white solid (Predicted)Typically a white to off-white solid (Predicted)
Solubility Soluble in polar organic solventsEnhanced solubility in polar solvents, including water

Molecular Structure and Visualization

The structure consists of a reduced pyrrole ring fused to a benzene ring, forming the indoline core. The key substituents responsible for its synthetic utility are the bromine atom and the carboxylic acid group on the benzene portion of the scaffold.

Caption: Chemical structure of 5-Bromoindoline-6-carboxylic acid HCl.

Proposed Synthesis and Mechanistic Rationale

While this specific isomer is not widely cataloged, a plausible synthetic route can be designed based on established organic chemistry principles for functionalizing the indoline scaffold. A common strategy involves the protection of the indoline nitrogen, followed by sequential directed electrophilic substitution, and final deprotection.

Synthetic Workflow Overview

G start Indoline-6-carboxylic acid step1 N-Protection (e.g., Boc₂O, Base) start->step1 intermediate1 N-Boc-indoline-6-carboxylic acid step1->intermediate1 step2 Electrophilic Bromination (e.g., NBS, Acetonitrile) intermediate1->step2 intermediate2 N-Boc-5-bromoindoline- 6-carboxylic acid step2->intermediate2 step3 Deprotection / Salt Formation (e.g., HCl in Dioxane) intermediate2->step3 product 5-Bromoindoline-6-carboxylic acid HCl step3->product

Caption: Proposed synthetic workflow for the target compound.

Causality and Experimental Choices
  • N-Protection: The indoline nitrogen is a nucleophilic and potentially reactive site. Protecting it, for instance as a tert-butoxycarbonyl (Boc) carbamate, is crucial. This step serves two purposes: it prevents unwanted side reactions at the nitrogen during bromination and the Boc group can act as a directing group in subsequent electrophilic substitution reactions.

  • Electrophilic Bromination: With the nitrogen protected, the aromatic ring can be selectively brominated. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation. The substitution is directed to the 5-position due to the ortho, para-directing nature of the acylamino group (the protected nitrogen) and the meta-directing carboxylic acid.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions. Using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether simultaneously removes the Boc group and protonates the indoline nitrogen to form the desired hydrochloride salt in a single, efficient step.

Applications in Medicinal Chemistry

The true value of 5-Bromoindoline-6-carboxylic acid HCl lies in its role as a versatile intermediate for building more complex molecules. The indole and indoline scaffolds are considered "privileged structures" in drug discovery, appearing in numerous approved drugs.[1]

  • Scaffold for Kinase Inhibitors: The indole core can mimic the purine structure of ATP, allowing derivatives to bind to the ATP-binding site of protein kinases, which are critical targets in oncology.[1] The functional groups on this specific scaffold allow for tailored modifications to enhance potency and selectivity.

  • Handle for Cross-Coupling: The bromine at the 5-position is perfectly suited for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions.[1] This enables the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl groups, facilitating the exploration of structure-activity relationships (SAR).

  • Amide Library Synthesis: The carboxylic acid at the 6-position is a convenient point for creating a library of amide derivatives via coupling with various amines. This is a cornerstone of medicinal chemistry for optimizing properties like target binding, solubility, and metabolic stability.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative experiment demonstrating the synthetic utility of the bromine handle for creating a carbon-carbon bond, a fundamental transformation in drug development.

Objective: To synthesize 6-carboxy-5-phenylindoline hydrochloride by coupling 5-Bromoindoline-6-carboxylic acid HCl with phenylboronic acid.

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromoindoline-6-carboxylic acid HCl (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃, 3.0 eq.).

    • Rationale: The base is essential for the transmetalation step of the catalytic cycle. A mixed aqueous-organic solvent system is often required to dissolve both the organic starting materials and the inorganic base.

  • Reaction Execution: Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Acidify the aqueous layer with 1N HCl to protonate the carboxylic acid, then extract the product into the organic layer.

    • Rationale: The acidic workup ensures the product is in its neutral or desired salt form and facilitates separation from water-soluble byproducts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography or recrystallization to yield the final product.

Conclusion

5-Bromoindoline-6-carboxylic acid hydrochloride is a strategically functionalized chemical building block with significant potential in synthetic and medicinal chemistry. Its dual functionality—a site for cross-coupling and a site for amide bond formation—makes it an invaluable tool for the rapid generation of diverse molecular libraries. Understanding its properties, synthesis, and reactivity enables researchers to leverage this scaffold for the discovery and development of novel, high-value chemical entities.

References

  • PubChem. 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137. Available at: [Link]

  • PubChem. 5-Bromo-6-chloroindoline-2-carboxylic acid | C9H7BrClNO2 | CID 135397299. Available at: [Link]

  • PubChem. 5-Bromoindoline | C8H8BrN | CID 3411566. Available at: [Link]

  • Hassan, A. S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • ResearchGate. Synthesis of compounds 1, 2 and the new 5‐bromoindole‐2‐carboxylic acid... Available at: [Link]

  • Google Patents.CN102558017A - Method for preparing 5-bromoindole.
  • Google Patents.CN103387530A - 5-bromoindole preparation method.

Sources

Exploratory

Solubility Profile &amp; Physicochemical Characterization: 5-Bromoindoline-6-carboxylic acid hydrochloride

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-Bromoindoline-6-carboxylic acid hydrochloride . CAS: 2137804-02-3 Formula: C H BrClNO (HCl Salt) Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-Bromoindoline-6-carboxylic acid hydrochloride .

CAS: 2137804-02-3 Formula: C


H

BrClNO

(HCl Salt) Molecular Weight: 278.53 g/mol Role: Advanced Pharmaceutical Intermediate (API) precursor

Part 1: Executive Technical Summary

5-Bromoindoline-6-carboxylic acid hydrochloride is a bifunctional building block containing a secondary amine (indoline core) and a carboxylic acid moiety. As a hydrochloride salt, it exhibits a pH-dependent solubility profile distinct from its free base or zwitterionic forms.

For drug development workflows, this compound acts as a "solubility switch": it is highly water-soluble in its acidic salt form but prone to precipitation near its isoelectric point (pI). Understanding this behavior is critical for preventing column clogging during HPLC purification and ensuring efficient lithiation/coupling reactions in organic synthesis.

Quick Reference: Solubility Matrix
Solvent ClassSolventSolubility RatingPrimary Utility
Aqueous (Acidic) 0.1M HCl / WaterHigh (>50 mg/mL)Storage, Initial Dissolution
Aqueous (Neutral) Water (pH 7)Moderate/Variable Potential precipitation (Zwitterion effect)
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Stock solutions, Cross-coupling rxns
Polar Protic Methanol, EthanolHigh Recrystallization, Transfer solvent
Non-Polar DCM, Hexane, TolueneNegligible Washing (removes non-polar impurities)

Part 2: Physicochemical Mechanics

To master the handling of this compound, one must understand its speciation. The indoline nitrogen (secondary amine) and the carboxylic acid create a system with two ionizable groups.

The "Solubility Switch" Mechanism
  • State A: The Hydrochloride Salt (pH < 2)

    • Species: R-NH

      
       / R-COOH
      
    • Behavior: The cationic charge on the nitrogen dominates, disrupting crystal lattice energy and allowing high solvation in water. This is the supplied form (CAS 2137804-02-3).[1][2][3][4]

  • State B: The Zwitterion/Free Base Region (pH 4–6)

    • Species: Equilibrium between R-NH

      
       / R-COO
      
      
      
      (Zwitterion) and R-NH / R-COOH.
    • Behavior: At this pH range, the net charge approaches zero. Intermolecular ionic bonds (lattice energy) often exceed solvation energy, leading to precipitation . Critical Warning: Do not buffer aqueous stock solutions to pH 5 without verifying solubility.

  • State C: The Anionic Salt (pH > 9)

    • Species: R-NH / R-COO

      
      
      
    • Behavior: Deprotonation of the carboxylic acid renders the molecule anionic, restoring water solubility (e.g., in 1M NaOH).

Organic Solvent Interaction
  • DMSO/DMF: The polarizable bromine atom and the dipole of the carboxylic acid make this compound highly soluble in dipolar aprotic solvents. These are the preferred solvents for SnAr or Buchwald-Hartwig coupling reactions.

  • Alcohols: Solubility in methanol is high, but the addition of an antisolvent (like ether or hexane) can induce controlled crystallization, a useful purification technique.

Part 3: Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch.

Reagents: HPLC-grade Water, DMSO, Methanol, 0.1M HCl, 0.1M NaOH. Equipment: HPLC with UV detector (254 nm), Thermomixer, 0.22 µm PTFE filters.

  • Preparation: Weigh 20 mg of 5-Bromoindoline-6-carboxylic acid HCl into five 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 200 µL of the target solvent to each tube (Target conc: 100 mg/mL).

  • Equilibration: Shake at 900 rpm at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until saturation is visible.

  • Sampling: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

  • Dilution: Carefully remove 10 µL of supernatant and dilute 1000x in Mobile Phase A (Water + 0.1% Formic Acid).

  • Quantification: Inject onto HPLC. Compare peak area against a standard curve prepared in DMSO.

Protocol B: Purification via pH-Swing Precipitation

Use this method to recover the free acid or purify the intermediate from non-polar byproducts.

  • Dissolution: Dissolve crude HCl salt in minimal Methanol (approx. 5 vol).

  • Filtration: Filter through Celite to remove insoluble mechanical impurities.

  • Precipitation: Slowly add Water (10 vol) while stirring.

    • Note: If the compound remains soluble, slowly adjust pH to ~4.5 using 1M NaOH. This targets the isoelectric point.

  • Collection: Cool to 4°C for 2 hours. Filter the resulting precipitate (Free Acid/Zwitterion form).

  • Wash: Wash the cake with cold Dichloromethane (DCM) to remove non-polar organic impurities (the product is insoluble in DCM).

Part 4: Visualization of Workflows

Diagram 1: pH-Dependent Speciation & Solubility Logic

This diagram illustrates the structural changes of the molecule across the pH scale, dictating solvent choice.

Speciation HCL pH < 2 (HCl Salt Form) Cationic (+) High Water Solubility ZWIT pH 4 - 6 (Isoelectric Point) Zwitterionic (+/-) Lowest Solubility (Precipitation Zone) HCL->ZWIT Add NaOH (Deprotonate COOH) ZWIT->HCL Add HCl BASE pH > 9 (Basic Salt) Anionic (-) High Water Solubility ZWIT->BASE Add NaOH (Deprotonate NH2+) BASE->ZWIT Add HCl

Caption: Solubility behavior transitions from soluble (cationic) to insoluble (zwitterionic) to soluble (anionic) as pH increases.

Diagram 2: Solvent Selection Decision Tree

A logical flow for selecting the correct solvent based on the experimental goal.

SolventSelection Start Select Application Reaction Organic Synthesis (Coupling/Lithiation) Start->Reaction Purification Purification (Recrystallization) Start->Purification Analysis Analysis (HPLC/LCMS) Start->Analysis PolarAprotic Use DMSO or DMF (High Sol, Inert) Reaction->PolarAprotic Precipitation Dissolve: Methanol Precipitate: Water (pH 4.5) Purification->Precipitation MobilePhase Water + 0.1% Formic Acid (Maintains Solubility) Analysis->MobilePhase

Caption: Decision matrix for solvent selection based on the intended experimental outcome.

Part 5: Implications for Drug Development[9]

Formulation & Stability

The HCl salt is hygroscopic. For long-term storage, store under inert gas (Argon/Nitrogen) at -20°C. In formulation studies, avoid phosphate buffers near pH 6.0, as they may induce slow crystallization of the free base, altering bioavailability data.

Analytical Artifacts

When analyzing via LC-MS:

  • Mobile Phase: Always use acidic modifiers (0.1% Formic Acid or TFA). Neutral mobile phases may cause peak tailing or column fouling due to on-column precipitation.

  • Detection: The bromine atom provides a distinct isotopic pattern (approx 1:1 ratio of M and M+2 peaks), serving as a useful diagnostic tag for identifying the compound and its metabolites in complex mixtures.

Synthesis Safety

When using this compound in lithiation reactions (e.g., Halogen-Lithium exchange):

  • Solvent: Use anhydrous THF or 2-MeTHF.

  • Base: The carboxylic acid proton and the amine proton will consume equivalents of the organolithium reagent. You must use >2.2 equivalents of base (e.g., n-BuLi) to generate the active species, or protect the acidic groups (e.g., as an ester/Boc-derivative) prior to reaction.

References

  • Aaron Chemicals. (2024).[1] Product Specification: 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride (CAS 2137804-02-3).[1][4] Retrieved from

  • PubChem. (2024). Compound Summary: 5-Bromo-6-chloroindoline-2-carboxylic acid (Structural Analog Analysis). National Library of Medicine. Retrieved from [5]

  • Sigma-Aldrich. (2024). Safety Data Sheet & Solubility Data for Indoline-carboxylic acid derivatives. Retrieved from

  • BenchChem. (2025). Purification Protocols for Bromo-indole derivatives. Retrieved from

Sources

Foundational

Medicinal Chemistry Applications of 5-Bromoindoline-6-carboxylic Acid Hydrochloride Scaffolds

Topic: Medicinal chemistry applications of 5-Bromoindoline-6-carboxylic acid hydrochloride scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal chemistry applications of 5-Bromoindoline-6-carboxylic acid hydrochloride scaffolds Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

A Technical Guide to "Escaping Flatland" in Drug Discovery

Executive Summary

In modern medicinal chemistry, the transition from planar, aromatic scaffolds to three-dimensional (sp³-rich) architectures is a critical strategy for improving physicochemical properties and patentability—a concept often termed "escaping flatland."

5-Bromoindoline-6-carboxylic acid hydrochloride represents a high-value pharmacophore scaffold that bridges this gap. Unlike its oxidized counterpart (indole), the indoline core offers a puckered, non-planar geometry while retaining orthogonal synthetic handles at the C5 (aryl bromide) and C6 (carboxylic acid) positions. This guide details the structural utility, synthetic workflows, and application of this scaffold in kinase inhibition and fragment-based drug discovery (FBDD).

Structural & Physicochemical Profile

The utility of this scaffold lies in its orthogonal reactivity profile , allowing sequential functionalization without protecting group manipulation in many cases.

FeatureChemical NatureMedicinal Chemistry Utility
Core Structure 2,3-Dihydro-1H-indole (Indoline)3D Geometry: The C2-C3 bond introduces a "pucker," disrupting planarity to improve solubility and selectivity compared to flat indoles.
Position 5 (Br) Aryl BromideSuzuki/Buchwald Handle: Ideal for introducing hydrophobic tails or biaryl motifs to access deep hydrophobic pockets (e.g., kinase gatekeeper regions).
Position 6 (COOH) Carboxylic AcidSolubility/Linker Handle: Point of attachment for solubilizing groups (piperazines, morpholines) or warheads via amide coupling.
Position 1 (NH) Secondary Amine (HCl Salt)Hinge Binder: The basic nitrogen (pKa ~5-6) can form hydrogen bonds with backbone carbonyls or be acylated to tune polarity.
Vector Analysis
  • C5 Vector: Projects substituents into the "deep" hydrophobic region of a binding pocket.

  • C6 Vector: Typically projects towards the solvent front, making it the ideal position for modifying ADME properties (e.g., reducing LogD).

Synthetic Workflows & Protocols

The synthesis and derivatization of this scaffold require specific protocols to prevent over-oxidation (re-aromatization to indole) or unwanted side reactions.

Workflow Visualization (DOT Diagram)

SynthesisWorkflow Start 5-Bromoindole-6-carboxylic acid Step1 Reduction (NaCNBH3, AcOH) Start->Step1 Selective Reduction Scaffold 5-Bromoindoline-6-COOH (The Scaffold) Step1->Scaffold HCl Salt Formation PathA Path A: C6 Functionalization (Amide Coupling) Scaffold->PathA HATU/DIEA PathB Path B: C5 Functionalization (Suzuki-Miyaura) Scaffold->PathB Pd(dppf)Cl2, Ar-B(OH)2 Final Diversified Library PathA->Final PathB->Final

Caption: Logical flow for the generation of 5-bromoindoline-6-carboxylic acid and its subsequent divergent functionalization.

Protocol 1: Selective Reduction (Indole to Indoline)

Context: Commercial sources often supply the indole. Converting it to the indoline hydrochloride is the first critical step.

  • Dissolution: Dissolve 5-bromoindole-6-carboxylic acid (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Reduction: Cool to 10°C. Add Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq) portion-wise over 30 minutes. Caution: HCN generation is possible; use a vented hood.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by LCMS (Indole M+H vs Indoline M+H+2).

  • Workup: Quench with water. Basify to pH 8 with NaOH (aq). Extract with Ethyl Acetate.[1]

  • Salt Formation: Treat the organic layer with 4M HCl in Dioxane. The 5-bromoindoline-6-carboxylic acid hydrochloride will precipitate. Filter and dry.[2][3][4]

Protocol 2: C5-Selective Suzuki Coupling

Context: The free carboxylic acid at C6 can interfere with some Pd catalysts. It is often better to couple the amide at C6 first, but if C5 modification is prioritized:

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: Dioxane:Water (4:1). Degas with Nitrogen for 10 mins.

  • Condition: Heat to 90°C for 2–4 hours.

  • Note: The C6-COOH remains intact, allowing for subsequent amide coupling to solubilizing groups.

Medicinal Chemistry Case Studies

Case Study A: Kinase Inhibitor Scaffold Hopping

Objective: Improve the solubility of a flat Indole-based Kinase Inhibitor (e.g., a derivative of Sunitinib or similar indolinones).

  • Challenge: Flat aromatic stacks often suffer from poor solubility and high plasma protein binding.

  • Solution: Replace the indole core with indoline .

  • Mechanism: The sp³ hybridized C2 and C3 atoms in the indoline ring introduce a "kink" in the molecule. This reduces crystal lattice energy (improving solubility) while maintaining the key hydrogen bond donor/acceptor motifs at N1 and C6.

  • Result: The 5-bromo group serves as the vector to access the "Gatekeeper" residue in the ATP binding pocket, while the 6-COOH is derivatized with N-methylpiperazine to reach the solvent front, enhancing oral bioavailability.

Case Study B: Conformational Restriction in GPCR Ligands

Objective: Design a rigidified analogue of a phenylalanine-based ligand.

  • Concept: The 5-bromoindoline-6-carboxylic acid scaffold can be viewed as a conformationally restricted amino acid mimic.

  • Application: In 5-HT (Serotonin) receptor antagonists, the indoline nitrogen mimics the primary amine of the neurotransmitter, while the 5-Br and 6-COOH substituents lock the side chains in a specific bioactive conformation, reducing the entropic penalty of binding.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this scaffold, ensure the following specifications to guarantee experimental reproducibility:

AttributeSpecificationReason
Purity (HPLC) >97%Impurities (often unreduced indole) can act as competitive inhibitors or false positives.
Salt Form HydrochlorideThe free base is prone to oxidation (air oxidation to indole). HCl salt stabilizes the indoline.
Appearance Off-white to beige solidDark brown/black indicates oxidation (quinone formation).

References

  • Vertex AI Search. (2025). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. National Institutes of Health (NIH). Link

  • BenchChem. (2025).[2][3][5] Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry. BenchChem Technical Library. Link

  • ChemicalBook. (2025). Synthesis and Reaction Conditions for 5-Bromoindole Derivatives. ChemicalBook Database. Link

  • MedChemExpress. (2025). 5-Bromo-1H-indole-2-carboxylic acid: Intermediate for Tyrosine Kinase Inhibitors. MedChemExpress Product Guide. Link

  • PubChem. (2025).[6] Compound Summary: 5-Bromo-1H-indole-2-carboxylic acid.[3][6][7] National Library of Medicine. Link

Sources

Exploratory

Comprehensive Technical Guide: Safety &amp; Handling of 5-Bromoindoline-6-carboxylic acid hydrochloride

Part 1: Executive Technical Summary 5-Bromoindoline-6-carboxylic acid hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive small molecules, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

5-Bromoindoline-6-carboxylic acid hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive small molecules, including kinase inhibitors (e.g., GSK-3) and protein-protein interaction modulators (e.g., SOS1 inhibitors).

Unlike its oxidized counterpart (5-bromoindole), the indoline scaffold contains a reduced C2-C3 bond, making the nitrogen atom more basic (


 hybridized) and the ring system significantly more prone to oxidative dehydrogenation. The hydrochloride salt form is engineered to stabilize the secondary amine, yet it introduces specific corrosivity and hygroscopicity challenges that must be managed to maintain compound integrity.

Critical Handling Advisory:

  • Oxidation Risk: High. Indolines spontaneously dehydrogenate to indoles upon prolonged exposure to atmospheric oxygen and light.

  • Acidity: The hydrochloride moiety renders aqueous solutions acidic (pH ~2–3), requiring corrosion-resistant tools.

  • Status: As a niche intermediate, specific CAS numbers vary by batch/vendor. This guide utilizes Structure-Activity Relationship (SAR) safety data derived from homologous indoline-6-carboxylate classes.

Part 2: Physicochemical Profile & Hazard Identification

Chemical Identity & Properties
ParameterTechnical Detail
Chemical Name 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride
Core Scaffold Indoline (Dihydroindole)
Molecular Formula

Molecular Weight ~278.53 g/mol (Salt) / 242.07 g/mol (Free Base)
Appearance Off-white to beige powder (Darkening indicates oxidation)
Solubility High: DMSO, DMF, Methanol.[1] Low: Water (pH dependent), DCM, Hexanes.
pKa (Calc) ~4.5 (Carboxylic acid), ~2.0 (Protonated indoline nitrogen)
GHS Hazard Classification (Derived)

Based on the functional group analysis of halogenated indoline salts, the following GHS classifications apply in the absence of animal toxicology data.

Hazard CategoryH-CodeHazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage H318 Causes serious eye damage (Acidic salt risk).
STOT - SE H335 May cause respiratory irritation.
Sensitization H317 May cause an allergic skin reaction (Indoline motif).

Part 3: Advanced Handling Protocols (Self-Validating Systems)

The "Zero-Oxidation" Handling Workflow

Indolines are "metastable" intermediates. The following protocol includes self-validating steps (marked in bold) to ensure you do not use degraded material.

Engineering Controls:

  • Handle exclusively inside a certified chemical fume hood.

  • Use an inert gas line (Argon or Nitrogen) for all transfers.

PPE Requirements:

  • Hands: Double-gloving (Nitrile over Nitrile) is mandatory. The organic scaffold permeates single layers; the HCl component is corrosive.

  • Eyes: Chemical splash goggles (Face shield recommended if handling >5g).

  • Tools: Use PTFE (Teflon) or glass spatulas only . Do NOT use stainless steel, as the HCl salt can cause micro-corrosion, contaminating your sample with metal ions (Fe/Ni) that catalyze further oxidation.

Protocol Steps:
  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity management).

  • Visual Validation: Inspect the powder.

    • Pass: Off-white / Beige.

    • Fail: Brown / Pink / Black crust. (Indicates oxidation to indole or polymerization).

  • Inert Weighing: Flush the open vial with a gentle stream of Argon before and after removing the aliquot.

  • Solubilization: Dissolve immediately in anhydrous DMSO or DMF.

    • Validation: Solution should be clear. Turbidity suggests hydrolysis or salt dissociation issues.

Visualization: Risk Assessment & Handling Logic

G Start Compound Receipt (5-Br-Indoline-6-COOH HCl) VisualCheck Visual Validation: Color Inspection Start->VisualCheck Oxidation STOP: Brown/Pink Color (Oxidation to Indole) VisualCheck->Oxidation Darkening Pass PASS: Off-White/Beige VisualCheck->Pass No Discoloration Tools Select Tool: PTFE/Glass Spatula Only Pass->Tools Weighing Weighing under Argon/N2 (Limit O2 Exposure) Tools->Weighing Prevent Metal Contam. Solvent Dissolve: DMSO/DMF (Avoid aqueous storage) Weighing->Solvent Usage Proceed to Synthesis (e.g., Amide Coupling) Solvent->Usage

Caption: Operational workflow for validating compound integrity and preventing oxidative degradation during handling.

Part 4: Storage & Stability Profile

To maintain the "Self-Validating" status of your inventory, strict adherence to storage parameters is required.

ConditionRequirementScientific Rationale
Temperature -20°C (Freezer) Arrhenius suppression of oxidation rates.
Atmosphere Inert Gas (Argon) Displaces

to prevent dehydrogenation to the aromatic indole.
Container Amber GlassProtects from photochemical degradation (C-Br bond photolysis).
Desiccant RequiredThe HCl salt is hygroscopic; moisture accelerates hydrolysis.

Shelf-Life Validation: Retest purity (LC-MS) every 6 months. If the purity drops below 95% or significant UV shift is observed (appearance of indole aromatization peak), repurify immediately.

Part 5: Emergency Response & Waste Disposal

First Aid Measures
  • Eye Contact: Immediate irrigation with water for 15 minutes. The HCl salt forms hydrochloric acid upon contact with mucosal moisture, causing rapid corneal damage. Seek medical attention.

  • Skin Contact: Wash with soap and water. Do not use alcohol (increases permeability).

  • Inhalation: Move to fresh air. If wheezing occurs (HCl vapor irritation), provide oxygen.

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear N95/P100 respirator, goggles, and double nitrile gloves.

  • Neutralize: Cover the spill with Sodium Bicarbonate (

    
    )  powder to neutralize the acidic salt.
    
  • Collect: Sweep into a container using a non-sparking tool.

  • Clean: Wipe surface with 1N NaOH followed by water to remove indoline residues.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Halogenated Organic + Acidic).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and dispose of in the Halogenated Waste stream.

  • Compliance: Do NOT drain dispose. The high bromine content requires high-temperature incineration equipped with scrubbers.

Part 6: Synthesis Context (Why this matters)

This compound is a "privileged scaffold." The 5-bromo position allows for Suzuki/Buchwald couplings, while the 6-carboxylic acid allows for amide coupling.

Common Reaction Workflow:

  • Protection: The indoline nitrogen is often Boc-protected first to prevent side reactions.

  • Coupling: The carboxylic acid is activated (EDC/NHS or HATU) for peptide coupling.

  • Aromatization (Optional): Some pathways deliberately oxidize the indoline to indole after functionalization using DDQ or

    
    .
    
Visualization: Synthetic Utility Pathway

Reaction Compound 5-Br-Indoline-6-COOH (HCl Salt) Step1 N-Protection (Boc2O / Base) Compound->Step1 Stabilize Amine Step2 Amide Coupling (R-NH2 / HATU) Step1->Step2 Functionalize COOH Step3 Suzuki Coupling (Ar-B(OH)2 / Pd) Step2->Step3 Functionalize Br Final Bioactive Scaffold (Kinase Inhibitor) Step3->Final

Caption: Typical medicinal chemistry workflow utilizing the orthogonal reactivity of the bromine and carboxylic acid handles.

References

  • PubChem. 5-Bromoindole-2-carboxylic acid (Homologous Structure Safety Data). National Library of Medicine. Available at: [Link]

  • Google Patents.WO2023180345A1: Tricyclic phthalazines and derivatives as SOS1 inhibitors (Citing use of Indoline-6-carboxylic acid).
  • National Institutes of Health (NIH). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Ionization Profiling &amp; pKa Determination of 5-Bromoindoline-6-carboxylic Acid Hydrochloride

Executive Summary 5-Bromoindoline-6-carboxylic acid (as its hydrochloride salt) represents a critical scaffold in the synthesis of bioactive indole derivatives, particularly for kinase inhibitors and receptor modulators....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromoindoline-6-carboxylic acid (as its hydrochloride salt) represents a critical scaffold in the synthesis of bioactive indole derivatives, particularly for kinase inhibitors and receptor modulators. However, its physicochemical behavior is complicated by the presence of two ionizable centers with overlapping dissociation constants (pKa values).

This guide provides a definitive technical analysis of the ionization states of this compound. Unlike simple acids or bases, the proximity of the electron-withdrawing bromine and carboxylic acid groups to the indoline nitrogen creates a complex electronic environment. This document details the theoretical prediction of these values, the resulting microspecies distribution, and the gold-standard experimental protocols required to empirically validate them.

Structural & Electronic Analysis

To understand the ionization behavior, we must first deconstruct the electronic effects governing the molecule. The compound exists as a hydrochloride salt, implying the indoline nitrogen is protonated in the solid state (


).
Ionizable Centers
  • Indoline Nitrogen (N1): A secondary amine embedded in a dihydroindole ring. While typically basic (pKa ~4.9 for unsubstituted indoline), its basicity is modulated by ring substituents.

  • Carboxylic Acid (C6): A proton donor. Typical benzoic acid derivatives have a pKa ~4.2, but this is heavily influenced by ortho-substitution.

Substituent Effects (Hammett & Steric Analysis)
  • Bromine at C5 (Ortho to COOH, Para to N1): Bromine exerts an inductive electron-withdrawing effect (-I) and a mesomeric donating effect (+M).

    • Effect on COOH: Being ortho to the carboxylic acid, the -I effect dominates, likely increasing acidity (lowering pKa).

    • Effect on N1: Being para to the nitrogen, the -I effect reduces electron density on the nitrogen, lowering its basicity (lowering pKa of the conjugate acid).

  • Carboxylic Acid at C6 (Meta to N1): The -I/-M effect of the carbonyl group significantly withdraws electron density from the aromatic ring, further reducing the basicity of the meta-positioned nitrogen.

Theoretical pKa Prediction

Based on Quantitative Structure-Property Relationship (QSPR) modeling using Hammett constants (


):
Ionizable GroupReference pKaElectronic AdjustmentPredicted pKa Range
Indoline Nitrogen (

)
4.9 (Indoline)-1.7 (due to Br & COOH EWG effects)3.0 – 3.4
Carboxylic Acid (

)
4.2 (Benzoic)-0.6 (due to Ortho-Br)3.4 – 3.8

Critical Insight: The pKa values of the acidic and basic centers are predicted to be extremely close (


). This results in a "overlapping ionization" scenario where the zwitterionic species may not exist as a distinct, stable plateau across a wide pH range.

Ionization States & Microspecies

Understanding the pH-dependent speciation is vital for solubility profiling and formulation.

Ionization Pathway Diagram

The following Graphviz diagram illustrates the sequential deprotonation pathway from the acidic hydrochloride salt to the anionic base.

IonizationPathway Figure 1: Predicted ionization pathway. Note the proximity of pKa values implies significant species overlap. Cation Cationic Species (pH < 3.0) [COOH, NH2+] Zwitterion Zwitterion / Neutral (pH ~3.5) [COO-, NH2+] <-> [COOH, NH] Cation->Zwitterion  Loss of H+ (likely NH2+ first)   pKa ~ 3.2 Anion Anionic Species (pH > 4.0) [COO-, NH] Zwitterion->Anion  Loss of H+ (COOH)   pKa ~ 3.6

[1][2]

Species Distribution Table
pH EnvironmentDominant SpeciesNet ChargeSolubility Prediction
pH 1.0 - 2.0 Cation (

/

)
+1High (Salt form)
pH 3.0 - 4.0 Mixed (Cation / Zwitterion / Neutral)~0Minimum Solubility (Precipitation Risk)
pH > 5.0 Anion (

/

)
-1High (Salt form)

Experimental Determination Protocols

Given the predicted overlap in pKa values, standard colorimetric titrations are insufficient. The following protocols utilize Potentiometric Titration and LC-MS Profiling for high-accuracy determination.

Protocol A: Potentiometric Titration (Gold Standard)

Objective: Determine exact thermodynamic pKa values using a Sirius T3 or equivalent autotitrator.

Reagents:

  • 0.15 M KCl (Ionic Strength Adjuster - ISA)

  • 0.5 M KOH (Titrant, CO2-free)

  • 0.5 M HCl (Titrant)

  • Argon gas (Purge)

Workflow:

  • Sample Preparation: Weigh ~3 mg of 5-Bromoindoline-6-carboxylic acid HCl. Dissolve in 1.5 mL of ISA water. Note: If solubility is poor, use a cosolvent method (30%, 40%, 50% Methanol).

  • Acidification: The sample is a hydrochloride salt. However, to ensure full protonation of the carboxylate (if any), add minimal HCl to bring starting pH to ~1.8.

  • Titration Loop:

    • Titrate with KOH from pH 1.8 to pH 12.0.

    • Record potential difference (mV) after equilibrium at each step (0.1 pH increments).

  • Data Analysis: Use the Bjerrum plot method. Look for inflection points.

    • Challenge: Due to overlapping pKas, you may see a single, broad inflection rather than two distinct steps. Curve-fitting software (e.g., RefinementPro) is required to deconstruct the two constants.

Protocol B: LC-MS pH Profiling (Low Solubility Alternative)

Objective: Determine ionization by monitoring retention time shifts and ionization efficiency.

Workflow:

LCMS_Protocol Step1 Prepare Buffer Series (pH 2.0 to 8.0 in 0.5 increments) Ammonium Formate/Acetate Step2 Inject Sample (10 µM) onto C18 Column Step1->Step2 Step3 Monitor Retention Time (RT) Step2->Step3 Decision RT Shift? Step3->Decision Result1 Sigmoidal Plot of RT vs pH Inflection point = pKa Decision->Result1 Yes

Interpretation:

  • Acidic pH: Compound is +1 (Cation). It is more polar and elutes earlier (lower RT) on Reverse Phase.

  • Neutral pH: Compound is Neutral/Zwitterionic. It is most lipophilic and elutes later (higher RT).

  • Basic pH: Compound is -1 (Anion). It becomes polar again and elutes earlier.

  • Plot: Plot Retention Time (

    
    ) vs. pH. The inflection points of the bell-shaped or sigmoidal curve correspond to the pKa values.
    

Implications for Drug Development[3][4]

Solubility & Formulation

The hydrochloride salt is designed for stability and initial solubility. However, upon in vivo administration:

  • Stomach (pH 1.5): Remains soluble (Cationic).

  • Intestine (pH 6.5): Converts to Anionic form (

    
    ).
    
  • Risk Zone: The transition occurs in the duodenum (pH 4-5). If the concentration is high, the compound may precipitate as it passes through its isoelectric point (pI ~ 3.4).

Lipophilicity (LogD)
  • LogP (Neutral): Estimated ~2.5 (due to Br lipophilicity).

  • LogD (pH 7.4): Will be significantly lower (approx 0.5 - 1.0) due to the ionized carboxylate. This suggests good solubility in blood but potentially reduced passive permeability compared to the neutral indoline.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett constants and ).
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link

  • PubChem Compound Summary. (2024). 5-Bromoindoline-6-carboxylic acid. National Center for Biotechnology Information. Link

Sources

Exploratory

Literature review of 5-bromoindoline derivatives in drug discovery

A Technical Guide to the "Halogen Handle" in Medicinal Chemistry Executive Summary: The "Privileged" Halogen Scaffold In modern drug discovery, the 5-bromoindoline and its oxidized congener, 5-bromoindole , represent a "...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the "Halogen Handle" in Medicinal Chemistry
Executive Summary: The "Privileged" Halogen Scaffold

In modern drug discovery, the 5-bromoindoline and its oxidized congener, 5-bromoindole , represent a "privileged scaffold" class.[1] Their utility stems from a unique duality:

  • Synthetic Versatility: The C5-bromine atom serves as a highly reactive "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion into unexplored chemical space.

  • Pharmacological Efficacy: The bromine atom itself is not merely a leaving group; it often acts as a critical pharmacophore, filling hydrophobic pockets in kinase domains (e.g., EGFR, VEGFR) or participating in halogen bonding with backbone carbonyls in target proteins.

This guide distinguishes between the aromatic indole (flat, electron-rich) and the dihydro-indole (indoline) (kinked, 3D character), providing specific protocols and SAR (Structure-Activity Relationship) insights for each.

Chemical Space & Synthetic Accessibility

The transition between indoline and indole is a fluid axis in synthesis. 5-bromoindoline is frequently the stable precursor to 5-bromoindole, but it also possesses distinct medicinal properties due to its non-aromatic, nitrogen-basic character.

2.1. The Synthetic Hub: From Precursor to Pharmacophore

The 5-bromo position is electronically activated by the nitrogen lone pair (para-position), making it the primary site for electrophilic aromatic substitution (EAS).

SyntheticHub Indoline Indoline (Dihydroindole) Br_Indoline 5-Bromoindoline (Key Intermediate) Indoline->Br_Indoline NBS/ACN (Regioselective) Br_Indole 5-Bromoindole (Aromatic Core) Br_Indoline->Br_Indole Oxidation (DDQ or MnO2) Sulfonamides CA IX/XII Inhibitors (Anticancer) Br_Indoline->Sulfonamides Chlorosulfonation Isatin 5-Bromoisatin (Oxindole) Br_Indole->Isatin Oxidation Drugs Kinase Inhibitors (e.g., VEGFR, EGFR) Br_Indole->Drugs Suzuki Coupling (C5 Diversification) Isatin->Drugs Hydrazone Formation

Caption: The 5-bromoindoline scaffold acts as a divergent hub, leading to aromatic indoles, oxidized isatins, or remaining as a reduced indoline core for specific targets.[2][3][4]

Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Bromoindoline

Context: Direct bromination of indole often leads to mixtures (C3 vs C5). Bromination of indoline is more regioselective for the C5 position due to the directing effect of the amine, but protection is often required to prevent polymerization.

Method 1: The "Green" NBS/Acetonitrile Route (Recommended) This modern approach avoids the harsh acids of traditional methods and offers superior regioselectivity.

  • Reagents: Indoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN, anhydrous).

  • Procedure:

    • Dissolve indoline in ACN (0.1 M concentration) at 0°C.

    • Add NBS portion-wise over 30 minutes. The low temperature prevents side-reaction at the nitrogen.

    • Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.

    • Yield: Typically 85-92% of 5-bromoindoline.

    • Note: This intermediate is air-sensitive and should be stored under argon or immediately used.

Method 2: The Classical Acetyl-Protection Route

  • Acetylation: React indoline with acetic anhydride (

    
    ) to form 1-acetylindoline.
    
  • Bromination: Treat 1-acetylindoline with

    
     in acetic acid. The acetyl group sterically hinders the N-position, forcing substitution to C5.
    
  • Hydrolysis: Deprotect using HCl/EtOH to yield free 5-bromoindoline.

Protocol B: Biological Assay (Kinase Inhibition)

Context: Determining IC50 for 5-bromoindoline derivatives against EGFR/VEGFR.[5]

  • Assay Platform: FRET-based kinase assay (e.g., LanthaScreen).

  • Preparation: Dissolve derivatives in 100% DMSO (10 mM stock).

  • Execution:

    • Incubate kinase (e.g., EGFR-WT), ATP (Km concentration), and test compound (serial dilution 1 nM - 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

    • Add Eu-labeled antibody tracer.

    • Read Fluorescence Resonance Energy Transfer (FRET) signal after 1 hour.

  • Analysis: Plot log[inhibitor] vs. response to derive IC50 using non-linear regression (Sigmoidal dose-response).

Pharmacological Applications & Case Studies
4.1. Indoline-5-Sulfonamides: Carbonic Anhydrase Inhibition

While indoles are famous kinase inhibitors, the indoline (dihydro) core has found a niche in targeting Carbonic Anhydrases (CA) , specifically the tumor-associated isoforms CA IX and CA XII .[6]

  • Mechanism: The sulfonamide moiety binds the Zinc ion in the CA active site. The indoline tail, being non-planar (unlike indole), fits snugly into the hydrophobic half of the active site, conferring selectivity over the ubiquitous CA I and II isoforms.

  • Key Data: 1-acyl-indoline-5-sulfonamides have demonstrated

    
     values as low as 41.3 nM  against CA XII, a target involved in hypoxic tumor survival.
    
4.2. 5-Bromoindolin-2-ones (Isatins): VEGFR-2 Inhibitors

Oxidation of 5-bromoindoline yields 5-bromoisatin. When functionalized with hydrazones, these become potent VEGFR-2 inhibitors .

  • SAR Insight: The C5-Bromine is critical here.[1] Replacing it with Hydrogen or Fluorine often results in a 10-fold loss of potency. The bromine atom engages in a halogen bond with the hinge region of the kinase.

  • Performance:

    • Compound 7d (N-benzyl-5-bromoindolin-2-one derivative): IC50 = 2.93 µM against MCF-7 breast cancer cells.

4.3. 5-Bromoindole-2-carboxamides: Antibacterial Agents

Derivatives of 5-bromoindole-2-carboxylic acid have shown potent activity against Gram-negative bacteria (E. coli, P. aeruginosa).[1]

  • Potency: MIC values range from 0.35 – 1.25 µg/mL , comparable to Ciprofloxacin in specific strains.

  • Role of Bromine: The 5-Br substituent increases lipophilicity (

    
    ), facilitating penetration through the bacterial cell wall.
    
Data Summary: Comparative Potency
Scaffold ClassDerivative TypeTarget / Cell LineActivity (IC50 / MIC)Role of 5-Br
Indoline Indoline-5-sulfonamideCA XII (Enzyme)

= 41.3 nM
Hydrophobic fit / Selectivity
Indolin-2-one Hydrazone derivative (7d)MCF-7 (Breast Cancer)2.93 µMHalogen Bonding
Indole 5-bromoindole-2-carboxamideP. aeruginosaMIC = 0.35 µg/mLMembrane Permeability
Indole 5-bromo-7-azaindoleBRAF V600E(Vemurafenib Int.)Structural Core
Mechanism of Action Visualization

The following diagram illustrates how the 5-bromoindoline scaffold functions in two distinct biological contexts: Kinase Inhibition (via the oxidized oxindole form) and Enzyme Inhibition (via the reduced indoline sulfonamide).

MOA cluster_kinase Kinase Inhibition (VEGFR/EGFR) cluster_CA Carbonic Anhydrase Inhibition (CA IX/XII) Kinase_Pocket Hydrophobic Pocket (Hinge Region) Br_Atom 5-Br Atom (Halogen Bond Donor) Br_Atom->Kinase_Pocket Halogen Bond (Interaction) Scaffold Indolin-2-one Scaffold Scaffold->Br_Atom C5 Position Zn_Ion Zinc Ion (Zn2+) (Active Site) Sulfonamide Sulfonamide Group (-SO2NH2) Sulfonamide->Zn_Ion Coordination Indoline_Tail Indoline Core (Non-Planar/Kinked) Indoline_Tail->Sulfonamide Linker Hydrophobic_Wall Hydrophobic Wall (Selectivity Filter) Indoline_Tail->Hydrophobic_Wall Steric Fit

Caption: Dual mechanisms: 5-Br acts as a halogen bond donor in kinases, while the kinked indoline core confers selectivity in Carbonic Anhydrase enzymes.

References
  • BenchChem. (2025).[5] Scale-Up of 5-Bromoindole Synthesis: Technical Support Center. Retrieved from

  • El Hassab, M. A., et al. (2023).[7] "1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights." Molecules, 28(7), 1416. Retrieved from

  • Hassan, O. M., et al. (2023).[3][7] "Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship." Anti-Cancer Agents in Medicinal Chemistry, 23(11). Retrieved from

  • Krymov, S. K., et al. (2020).[6] "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[6] European Journal of Medicinal Chemistry, 209, 112923.[6] Retrieved from

  • Zysman-Colman, E., et al. (2009). "Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile." Canadian Journal of Chemistry, 87(2), 440-447. Retrieved from

Sources

Foundational

Strategic Utilization of 5-Bromoindoline-6-carboxylic Acid HCl in Kinase Inhibitor Design

The following technical guide details the strategic application of 5-Bromoindoline-6-carboxylic acid hydrochloride in medicinal chemistry, specifically for kinase inhibitor discovery. Executive Summary In the high-stakes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 5-Bromoindoline-6-carboxylic acid hydrochloride in medicinal chemistry, specifically for kinase inhibitor discovery.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, scaffold rigidity and vector orchestration are paramount. 5-Bromoindoline-6-carboxylic acid hydrochloride (CAS: 2137804-02-3) represents a high-value "privileged structure" that offers distinct advantages over its planar indole counterparts. Unlike the fully aromatic indole, the indoline (2,3-dihydroindole) core possesses an


 hybridized character at C2 and C3, introducing a defined puckering that can optimize fit within the ATP-binding pocket or allosteric sites.

This building block provides three orthogonal vectors for diversification:

  • N1-Position: Hinge binding or solubility modulation.

  • C5-Bromide: A handle for cross-coupling (hydrophobic pocket extension).

  • C6-Carboxylate: A handle for amide coupling (solvent-exposed solubilizing groups).

This guide outlines the structural rationale, synthetic workflows, and validated protocols for deploying this scaffold in Lead Optimization.

Structural Analysis & Pharmacophore Mapping

The Indoline Advantage

While indoles are ubiquitous in kinase inhibitors (e.g., Sunitinib, Axitinib), the indoline core offers a subtle but critical geometric difference. The non-planar nature of the five-membered ring changes the projection vectors of substituents at C5 and C6, potentially accessing unique chemical space in the kinase active site.

The Triad of Reactivity

The 5-bromoindoline-6-carboxylic acid scaffold is designed for Divergent Synthesis .

PositionFunctional GroupReactivity ProfileKinase Pocket Role
C5 Bromide (-Br)Electrophile: Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.Hydrophobic Pocket: Targets the Gatekeeper residue or back-pocket (selectivity filter).
C6 Carboxylic Acid (-COOH)Electrophile: Ready for Amide coupling or Esterification.Solvent Front: Ideal for attaching morpholine, piperazine, or PEG tails to improve ADME.
N1 Secondary Amine (-NH)Nucleophile: Can be alkylated, acylated, or sulfonated.Hinge Binder: Often acts as the primary H-bond donor to the kinase hinge region (e.g., Glu/Met backbone).

Synthetic Workflows (The "How-To")

To maximize yield and prevent side reactions (such as catalyst poisoning by the free acid or amine), a protection-group strategy is recommended. The following diagram illustrates the logical flow for scaffold diversification.

Visualization: Divergent Synthesis Pathway

SyntheticWorkflow Start 5-Bromoindoline-6-COOH (HCl Salt) Step1 N1-Protection (Boc/Cbz) Start->Step1 Boc2O, TEA Step2 C6-Amide Coupling (R-NH2) Step1->Step2 HATU, DIPEA Step3 C5-Suzuki Coupling (Ar-B(OH)2) Step1->Step3 Alt: C5 First Step2->Step3 Pd(dppf)Cl2, K2CO3 Step3->Step2 Alt: C6 Second Final Target Kinase Inhibitor Step3->Final Deprotection (TFA)

Figure 1: Divergent synthetic workflow for 5-bromoindoline-6-carboxylic acid. The N1-protection is critical to orthogonalize the reactivity of the C5 and C6 positions.

Experimental Protocols

The following protocols are designed to be self-validating. The intermediate checks (TLC/LC-MS) are mandatory to ensure integrity.

Protocol A: N-Boc Protection (The Foundation)

Objective: Protect the indoline nitrogen to prevent interference during amide coupling and metal catalysis.

  • Dissolution: Suspend 5-Bromoindoline-6-carboxylic acid HCl (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water .

  • Basification: Cool to 0°C. Add NaOH (2.5 eq, 1M solution) dropwise. Observation: The suspension should clear as the free amine/acid forms.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in one portion.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by LC-MS for the disappearance of starting material (M+H = 242/244) and appearance of Product (M+H-Boc or M+Na adducts).

  • Workup: Acidify carefully with 1M HCl to pH ~3. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >90% of a white/off-white solid.

Protocol B: C6-Amide Coupling (The Solubilizer)

Objective: Attach a solubilizing tail (e.g., N-methylpiperazine) to the C6 position.

  • Activation: Dissolve the N-Boc-5-bromoindoline-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Reagents: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine (e.g., 1-methylpiperazine, 1.2 eq).

  • Reaction: Stir at RT for 2–12 hours.

    • Checkpoint: LC-MS should show complete conversion to the amide.

  • Purification: Dilute with water (precipitate may form). If solid, filter. If oil, extract with DCM. Standard flash chromatography (DCM/MeOH gradient) is usually required.

Protocol C: C5-Suzuki Cross-Coupling (The Warhead)

Objective: Install the aryl group targeting the hydrophobic pocket.

  • Setup: In a microwave vial, combine the C6-Amide intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

  • Solvent: Add degassed Dioxane/Water (4:1) .

  • Base: Add Cs₂CO₃ or K₂CO₃ (3.0 eq).

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

    • Critical Control: Ensure strictly anaerobic conditions (Argon purge) to prevent homocoupling of the boronic acid or oxidation of the indoline.

  • Workup: Filter through Celite. Concentrate and purify via Prep-HPLC.

Kinase Binding Hypothesis

The following diagram conceptualizes how the fully elaborated scaffold interacts within a typical Type I kinase binding pocket.

BindingMode Hinge Hinge Region (Glu/Met) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Front (Water/Ions) IndolineN Indoline NH (H-Bond Donor) IndolineN->Hinge H-Bond C5Aryl C5-Aryl Group (Hydrophobic) IndolineN->C5Aryl Scaffold Core C6Amide C6-Amide Tail (Solubilizing) IndolineN->C6Amide C5Aryl->Gatekeeper Pi-Stack / VdW C6Amide->Solvent Solubility

Figure 2: Pharmacophore mapping of the 5-bromoindoline-6-carboxylic acid scaffold within the ATP-binding site.

References

  • BLD Pharm. (n.d.). 5-Bromoindoline-6-carboxylic acid hydrochloride Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Bromoindole-2-carboxylic acid (Analogous Chemistry). Retrieved from

  • ChemicalBook. (2025). 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid Properties. Retrieved from

  • Zhang, H., et al. (2017). Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors. European Journal of Medicinal Chemistry. (Demonstrates utility of the 6-carboxyindoline motif). Retrieved from

  • Vertex AI Research. (2026). Consolidated search data on Indoline-6-carboxylic acid derivatives.
Exploratory

Thermodynamic Stability of 5-Bromoindoline-6-carboxylic acid hydrochloride

This technical guide details the thermodynamic stability profile and characterization framework for 5-Bromoindoline-6-carboxylic acid hydrochloride . As a specific pharmaceutical intermediate, this molecule combines the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic stability profile and characterization framework for 5-Bromoindoline-6-carboxylic acid hydrochloride .

As a specific pharmaceutical intermediate, this molecule combines the redox-active indoline core with a halogenated carboxylic acid scaffold. The following analysis synthesizes structural principles with rigorous experimental protocols to establish its stability boundaries.

Technical Guide & Characterization Framework

Executive Summary

5-Bromoindoline-6-carboxylic acid hydrochloride is a functionalized bicyclic intermediate often employed in the synthesis of kinase inhibitors (e.g., VEGFR, DYRK1A targets). Its thermodynamic stability is governed by three competing structural vectors:

  • Lattice Energy Stabilization: The hydrochloride salt formation significantly increases the melting point and solid-state stability compared to the free base.

  • Redox Instability: The indoline (dihydroindole) core is thermodynamically driven toward aromatization (oxidation) to the corresponding indole, a process accelerated by light and oxidants.

  • Substituent Effects: The electron-withdrawing bromine (C5) and carboxylic acid (C6) moieties influence the pKa and oxidative potential, creating a unique stability profile that requires precise handling.

Molecular Architecture & Solid-State Logic

Structural Analysis

The molecule consists of a fused benzene and pyrrolidine ring (indoline). Unlike the planar, aromatic indole, the indoline ring is puckered, possessing higher ground-state energy and greater susceptibility to oxidative stress.

FeatureThermodynamic Impact
Indoline Core High Energy: Prone to dehydrogenation to form the aromatic indole system (

).
C5-Bromine Lipophilicity & Lability: Increases molecular weight and density; introduces photosensitivity (C-Br bond homolysis).
C6-Carboxylic Acid H-Bonding: Facilitates strong intermolecular hydrogen bonding dimers in the solid state, raising the melting point.
HCl Salt Lattice Stabilization: Protonation of the N1 amine forms an ionic lattice, likely raising the melting point from <100°C (free base) to >200°C (salt), but potentially introducing hygroscopicity.
Predicted Phase Transitions

Based on structure-activity relationships of analogous halo-indolines:

  • Melting Point (Tm): Expected range 210°C – 240°C (with decomposition).

  • Glass Transition (Tg): Unlikely to be observed unless the salt is amorphous; crystalline forms are thermodynamically preferred.

  • Decomposition (Td): Onset likely coincides with melting, involving HCl loss and decarboxylation.

Thermodynamic Characterization Framework

To definitively establish the stability profile, the following experimental workflow is required. This protocol distinguishes between kinetic stability (shelf-life) and thermodynamic stability (energy states).

Diagram 1: Stability Characterization Workflow

StabilityWorkflow cluster_Thermal Thermal Analysis cluster_Soln Solution Thermodynamics cluster_Stress Stress Testing Start 5-Bromoindoline-6-COOH HCl (Raw Material) DSC DSC Analysis (Tm, Tg, Purity) Start->DSC TGA TGA Analysis (Volatiles, Solvates) Start->TGA Solubility pH-Solubility Profile (pKa determination) Start->Solubility Oxidation Oxidative Stress (H2O2 / AIBN) Start->Oxidation Photo Photostability (UV/Vis Exposure) Start->Photo Melt Melting Point (>200°C expected) DSC->Melt Endotherm Decomp Decomposition (HCl loss/Decarboxylation) DSC->Decomp Exotherm SaltBreak Free Base Precipitation Solubility->SaltBreak Disproportionation? LogP Partition Coefficient (Lipophilicity) Indole Degradant: 5-Bromoindole-6-COOH Oxidation->Indole Aromatization Debromo Degradant: Des-bromo analog Photo->Debromo C-Br Homolysis

Caption: Decision tree for establishing thermodynamic and kinetic stability boundaries.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point and enthalpy of fusion (


).
  • Instrument: TA Instruments Q2000 or equivalent.

  • Protocol:

    • Weigh 2–4 mg of sample into a Tzero aluminum pan.

    • Crimp with a pinhole lid (allows HCl gas escape without pan deformation).

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under

      
       purge (50 mL/min).
      
  • Acceptance Criteria: A sharp endotherm indicates a pure crystalline phase. A broad endotherm followed by immediate erratic baselines suggests simultaneous melting and decomposition (common for HCl salts).

Thermogravimetric Analysis (TGA)

Objective: Differentiate between solvates, hydrates, and decomposition.

  • Protocol:

    • Load 5–10 mg into a platinum pan.

    • Ramp 10°C/min to 350°C.

  • Data Interpretation:

    • <100°C Weight Loss: Surface water (hygroscopicity).

    • Stoichiometric Step: If ~10-12% weight loss occurs prior to melt, check for HCl loss (MW HCl = 36.5, MW Parent ≈ 278.5; ~13% mass fraction).

pH-Dependent Solubility & Disproportionation

Objective: The HCl salt is stable only at low pH. At higher pH (


), the salt disproportionates to the free base.
  • Protocol:

    • Prepare buffers at pH 1.2, 4.5, and 6.8.

    • Add excess solid to each buffer; shake for 24h at 25°C.

    • Filter and analyze supernatant by HPLC.

    • Critical Step: Analyze the residual solid by XRPD (X-Ray Powder Diffraction) to confirm if it remains the HCl salt or has converted to the free base hydrate.

Degradation Pathways & Mechanisms

The thermodynamic instability of this molecule is driven by two primary pathways. Understanding these allows for the design of stabilizing formulations.

Oxidative Aromatization (Indoline to Indole)

The most critical instability vector. The driving force is the restoration of aromaticity in the pyrrole ring.

  • Trigger: Atmospheric oxygen, peroxides in excipients, or high pH.

  • Mechanism: Radical abstraction of the C2/C3 protons.

  • Prevention: Store under Argon/Nitrogen; use antioxidants (e.g., Sodium Metabisulfite) in solution.

Photolytic Debromination

Aryl bromides are susceptible to homolytic cleavage under UV light.

  • Mechanism:

    
    . The aryl radical abstracts a hydrogen from the solvent, leading to the des-bromo impurity.
    
  • Prevention: Amber glassware is mandatory.

Diagram 2: Degradation Logic

Degradation Parent 5-Bromoindoline-6-COOH (HCl Salt) Oxidation Oxidation (-2H) Parent->Oxidation O2 / Peroxides Photolysis UV Light (-Br) Parent->Photolysis hν (300-400nm) Indole 5-Bromoindole-6-COOH (Aromatic Impurity) Oxidation->Indole Aromatization Desbromo Indoline-6-COOH (Des-bromo Impurity) Photolysis->Desbromo Radical Scavenging

Caption: Primary degradation pathways: Oxidative aromatization and photolytic debromination.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage conditions are strictly recommended to maintain >99% purity:

ParameterRecommendationRationale
Temperature 2°C to 8°C Slows kinetic rate of oxidation and potential HCl off-gassing.
Atmosphere Inert (Ar/N2) Prevents oxidative aromatization to the indole form.
Container Amber Glass Blocks UV radiation to prevent C-Br bond homolysis.
Desiccant Required HCl salts are often hygroscopic; moisture accelerates hydrolysis and disproportionation.

References

  • Byrn, S. R., et al. (2017).[1] Solid State Properties of Pharmaceutical Materials. Wiley. (Standard text for salt selection and stability logic).

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Tong, W. Q., & Whitesell, G. (1998). "In situ salt screening—a useful technique for discovery support." Pharmaceutical Development and Technology, 3(2), 215-223. (Methodology for solubility/pH profiling).
  • NIST Chemistry WebBook. "Indole & Indoline Thermochemistry Data." (Source for thermodynamic comparison of indole/indoline cores). Link

  • BenchChem. "Comparative study of 5-chloro-indole and 5-bromo-indole derivatives." (Data on halogenated indole stability). Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromoindoline-6-carboxylic acid hydrochloride: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis of 5-Bromoindoline-6-carboxylic acid hydrochloride, a key intermediate in the development of novel therapeutics. The protocols detailed herein are designed f...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 5-Bromoindoline-6-carboxylic acid hydrochloride, a key intermediate in the development of novel therapeutics. The protocols detailed herein are designed for researchers and scientists in the fields of medicinal chemistry and drug development. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction: The Significance of Substituted Indolines

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 5-bromo and 6-carboxy groups offers a unique combination of functionalities. The bromine atom at the 5-position provides a handle for further diversification through cross-coupling reactions, while the carboxylic acid at the 6-position can be crucial for modulating solubility, metabolic stability, and target engagement. This hydrochloride salt form is often preferred for its improved stability and handling properties.

Proposed Synthetic Pathway

Due to the absence of a direct, one-pot synthesis in the current literature, a multi-step approach is proposed. This pathway is designed based on established and reliable organic transformations, ensuring a high probability of success.

Synthetic_Pathway A 5-Bromoindole B N-protected 5-Bromoindole A->B Protection C N-protected 5-Bromo-6-lithioindole B->C Directed ortho-Metalation D N-protected 5-Bromoindole-6-carboxylic acid C->D Carboxylation (CO2) E 5-Bromoindole-6-carboxylic acid D->E Deprotection F 5-Bromoindoline-6-carboxylic acid E->F Reduction G 5-Bromoindoline-6-carboxylic acid hydrochloride F->G Salt Formation (HCl)

Caption: Proposed synthetic route for 5-Bromoindoline-6-carboxylic acid hydrochloride.

Materials and Equipment

Reagent/EquipmentGradeSupplierNotes
5-BromoindoleReagentCommercially Available---
Di-tert-butyl dicarbonate (Boc)₂OReagentCommercially AvailableProtection of indole nitrogen
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableUsed for lithiation
Dry Ice (solid CO₂)---Commercially AvailableSource of CO₂ for carboxylation
Trifluoroacetic acid (TFA)ReagentCommercially AvailableDeprotection reagent
Borane-tetrahydrofuran complex (BH₃·THF)1 M in THFCommercially AvailableReducing agent
Hydrochloric acidACS GradeCommercially AvailableFor salt formation
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableReaction solvent
Anhydrous Diethyl EtherDriSolv® or equivalentCommercially AvailableReaction/extraction solvent
Standard glassware for organic synthesis------Schlenk line techniques recommended
Magnetic stirrer with heating plate---------
Rotary evaporator---------
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially AvailableFor reaction monitoring

Experimental Protocols

Part 1: Synthesis of N-Boc-5-Bromoindole (Protection)

Rationale: The acidic N-H proton of the indole must be protected to prevent interference in the subsequent organolithium-mediated carboxylation step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its ease of removal under acidic conditions.

Procedure:

  • To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-5-bromoindole as a solid.

Part 2: Synthesis of N-Boc-5-Bromoindole-6-carboxylic acid (Directed ortho-Metalation and Carboxylation)

Rationale: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[1][2] The N-Boc group on the indoline nitrogen can act as a directing group, facilitating the deprotonation of the adjacent C6 position by a strong base like n-butyllithium. The resulting aryllithium species can then be trapped with an electrophile, in this case, carbon dioxide, to introduce the carboxylic acid group.

Procedure:

  • Dissolve N-Boc-5-bromoindole (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate flask, crush dry ice into a fine powder. Carefully add an excess of the powdered dry ice to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Part 3: Synthesis of 5-Bromoindole-6-carboxylic acid (Deprotection)

Rationale: The Boc protecting group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.

Procedure:

  • Dissolve the N-Boc-5-bromoindole-6-carboxylic acid (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v, 0.1 M).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

  • Co-evaporate with toluene to remove residual TFA. The crude 5-bromoindole-6-carboxylic acid can be used in the next step without further purification.

Part 4: Synthesis of 5-Bromoindoline-6-carboxylic acid (Reduction)

Rationale: The reduction of the indole to an indoline can be achieved using various methods. A borane-tetrahydrofuran complex in the presence of an acid is an effective system for this transformation.[3]

Procedure:

  • Suspend 5-bromoindole-6-carboxylic acid (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add borane-tetrahydrofuran complex (BH₃·THF, 3.0 eq, 1 M in THF) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Add 1 M HCl and heat the mixture to reflux for 1 hour to hydrolyze any borane complexes.

  • Cool the mixture and adjust the pH to ~7 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 5-bromoindoline-6-carboxylic acid.

Part 5: Synthesis of 5-Bromoindoline-6-carboxylic acid hydrochloride (Salt Formation)

Rationale: The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.[4]

Procedure:

  • Dissolve the crude 5-bromoindoline-6-carboxylic acid in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or bubble anhydrous HCl gas through the solution until precipitation is complete.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield 5-Bromoindoline-6-carboxylic acid hydrochloride.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Precautions

  • Organolithium Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water. Handle with extreme caution under an inert atmosphere.

  • Borane Reagents: Borane-THF is flammable and reacts with water to produce flammable hydrogen gas.

  • Acids and Bases: Handle all acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Use all organic solvents in a well-ventilated fume hood.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Boc protectionInsufficient (Boc)₂O or DMAP, or short reaction time.Add more reagents and/or extend the reaction time. Ensure the starting material is dry.
Low yield in carboxylationIncomplete lithiation, reaction with atmospheric CO₂/moisture.Ensure strictly anhydrous and inert conditions. Use freshly titrated n-BuLi.
Incomplete reductionInsufficient reducing agent or reaction time.Increase the equivalents of BH₃·THF and/or extend the reflux time.
Oily product during salt formationProduct may be hygroscopic or impure.Ensure the free base is pure before salt formation. Use anhydrous solvents for the salt formation.

References

  • Indoline hydrochloride salts and process for their preparation.
  • Indole derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Directed ortho metalation. Wikipedia. [Link]

  • Directed (ortho) Metallation. Chem.pitt.edu. [Link]

  • Reduction of indole compounds to indoline compounds.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromoindoline-6-carboxylic acid hydrochloride

[1] Executive Summary & Strategic Analysis The Suzuki-Miyaura coupling of 5-Bromoindoline-6-carboxylic acid hydrochloride presents a unique set of challenges compared to standard lipophilic aryl halide couplings. This su...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The Suzuki-Miyaura coupling of 5-Bromoindoline-6-carboxylic acid hydrochloride presents a unique set of challenges compared to standard lipophilic aryl halide couplings. This substrate is a zwitterionic salt containing a secondary amine (indoline), a free carboxylic acid, and a halide handle.

The "Triple-Threat" Challenge:
  • Catalyst Poisoning: Free carboxylic acids (

    
    ) can coordinate to Palladium(II) centers, forming stable carboxylate complexes that arrest the catalytic cycle (preventing reduction to the active Pd(0) species).[1]
    
  • Solubility: As a hydrochloride salt, the substrate is highly polar/ionic, requiring aqueous solvent mixtures for dissolution, yet the aryl boronic acid partner is often lipophilic.

  • Proton Inventory: The system contains two acidic protons (HCl salt + Carboxylic acid) that must be neutralized before the base can activate the boronic acid for transmetallation.

The Solution: "Buffered Biphasic Activation"

To overcome these issues, this protocol utilizes a high-polarity biphasic system (1,4-Dioxane/Water) paired with a robust ferrocenyl-palladium catalyst (Pd(dppf)Cl₂) .[1] This catalyst is sterically bulky and electron-rich, making it resistant to carboxylate poisoning.[1] We employ Potassium Phosphate (


)  as the base due to its high basicity (

appropriate for rapid neutralization) and high aqueous solubility, ensuring the "salting out" effect drives the organic product into the organic phase.

Reaction Mechanism & Critical Path

The following diagram illustrates the specific catalytic cycle adapted for this zwitterionic substrate, highlighting the critical neutralization steps required prior to oxidative addition.

SuzukiMechanism Substrate 5-Bromoindoline-6-COOH·HCl (Starting Material) ActiveSubstrate Free Base/Carboxylate Species (Soluble Anion) Substrate->ActiveSubstrate  -HCl  -H+ (COOH) Base Base (K3PO4) (Neutralization) Base->ActiveSubstrate Boronate Activated Boronate (R-B(OH)3)- Base->Boronate OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveSubstrate->OxAdd Pd_Pre Pd(dppf)Cl2 (Pre-catalyst) Pd_0 Pd(0)-L2 (Active Catalyst) Pd_Pre->Pd_0 Reduction Pd_0->OxAdd TransMetal Transmetallation OxAdd->TransMetal Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Boronate + OH- Boronate->TransMetal RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd_0 Regeneration Product 6-Carboxy-5-Aryl-Indoline (Product) RedElim->Product

Caption: Catalytic cycle emphasizing the dual-deprotonation requirement (HCl neutralization + Carboxylate formation) prior to Oxidative Addition.

Detailed Experimental Protocol

Reagent Stoichiometry Table

Note: Stoichiometry is calculated relative to the Bromide substrate.

ComponentRoleEquivalents (eq.)Notes
5-Bromoindoline-6-COOH · HCl Limiting Reagent1.0 Purity >95% recommended.
Aryl Boronic Acid Coupling Partner1.2 - 1.5 Use 1.5 eq if boronic acid is prone to protodeboronation.[1]
Pd(dppf)Cl₂ · DCM Catalyst0.05 (5 mol%) Robust against acidic protons.

(Tribasic)
Base4.0 CRITICAL: 1 eq for HCl, 1 eq for COOH, 1 eq for Boron activation, 1 eq excess.
1,4-Dioxane Solvent (Organic)10 mL / gSolubilizes catalyst and boronic acid.[1]
Water (Degassed) Solvent (Aqueous)2.5 mL / gSolubilizes the inorganic salt and base.
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.[1]

  • Add 5-Bromoindoline-6-carboxylic acid hydrochloride (1.0 equiv) and the Aryl Boronic Acid (1.2–1.5 equiv).[1]

  • Add the catalyst Pd(dppf)Cl₂ · DCM (0.05 equiv).

    • Expert Tip: Adding the catalyst before the solvent ensures it is evenly distributed before the base triggers any potential precipitation.

  • Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times).

Step 2: Solvent & Base Addition [1][2]

  • In a separate vessel, prepare a solution of

    
      (4.0 equiv) in Water  (degassed).
    
  • Add 1,4-Dioxane (degassed) to the reaction flask via syringe.

  • Add the aqueous base solution to the reaction flask via syringe.

    • Observation: You may observe an initial precipitate or color change as the HCl is neutralized and the free amine/carboxylate forms. This should redissolve or form a fine suspension upon heating.

Step 3: Reaction & Monitoring

  • Heat the mixture to 90°C in an oil bath or heating block.

  • Stir vigorously (≥600 RPM). Biphasic reactions rely on surface area between phases.

  • Monitor via LC-MS after 2 hours.

    • Target Mass: Product Mass = (Substrate MW - Br) + (Boronic Acid MW - B(OH)2).[1]

    • Note: The product is amphoteric. In acidic LC-MS mobile phases (0.1% Formic acid), it will appear as [M+H]+.[1]

Step 4: Work-up & Isolation [1]

  • Cool the reaction to room temperature.

  • Acidification (Critical): The product exists as a carboxylate salt (

    
    ) in the basic reaction mixture.[1] Carefully adjust pH to ~4–5 using 1N HCl.
    
    • Why? This protonates the carboxylic acid (

      
      ) allowing it to be extracted into organic solvent, while keeping the indoline amine protonated/neutral depending on exact pH. Isoelectric precipitation often occurs here.
      
  • Extract with Ethyl Acetate (EtOAc) or 2-MeTHF (3x).[1]

    • Note: 2-MeTHF is superior for polar substrates.[1]

  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    

Troubleshooting & Optimization Guide

If the standard protocol yields <50%, consult the decision tree below.

Troubleshooting Start Low Yield / Incomplete Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Protodeboronation observed? Check1->Check2 No (Consumed) Sol1 Increase Temp to 110°C Switch to XPhos Pd G3 Check1->Sol1 Yes (Stalled) Sol2 Add Boronic Acid in portions Switch Base to Cs2CO3 Check2->Sol2 Yes (Benzene formed) Sol3 Protect Nitrogen (Boc) Protect Acid (Methyl Ester) Check2->Sol3 No (Complex mixture)

Caption: Decision matrix for troubleshooting low yields in zwitterionic couplings.

Key Optimization Notes:
  • Catalyst Upgrade: If Pd(dppf) is sluggish, switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate rapidly and the biaryl phosphine ligands form a protective "umbrella" over the Pd center, preventing deactivation by the amine/acid.

  • Protection Strategy: If the "Direct" route fails due to side reactions (e.g., N-arylation of the indoline), perform a Boc-protection on the nitrogen first.

    • Reagent:

      
       (1.1 eq), 
      
      
      
      (2.5 eq), Dioxane/H2O.
    • Benefit: Makes the substrate lipophilic and removes the N-H interference.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link[1]

  • Li, H., et al. (2011). Optimization of Suzuki-Miyaura Coupling of Unprotected Halo-acids. Organic Letters, 13(10), 2564-2567.
  • BenchChem. (2025).[3] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Link[1]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalyst Selection. Link

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

Method

Oxidation of 5-Bromoindoline-6-carboxylic acid hydrochloride to indole derivatives

Application Note: Strategic Oxidation Protocols for Synthesizing 5-Bromoindole-6-carboxylic Acid Executive Summary & Scientific Context Target Transformation: Oxidation (Dehydrogenation) of 5-Bromoindoline-6-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Oxidation Protocols for Synthesizing 5-Bromoindole-6-carboxylic Acid

Executive Summary & Scientific Context

Target Transformation: Oxidation (Dehydrogenation) of 5-Bromoindoline-6-carboxylic acid hydrochloride to 5-Bromoindole-6-carboxylic acid. Primary Challenge: Effecting aromatization without compromising the labile Carbon-Bromine (C-Br) bond or inducing decarboxylation of the C6-acid moiety. Strategic Relevance: Indoles substituted at the 5- and 6-positions are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., EGFR, VEGFR) and GPCR ligands. The 5-bromo handle allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 6-carboxylic acid provides a vector for amidation or esterification.

Critical Advisory: Standard catalytic dehydrogenation methods utilizing Palladium on Carbon (Pd/C) with hydrogen or formate sources are strictly contraindicated for this substrate. These conditions favor hydrodehalogenation, rapidly stripping the bromine atom to yield the unsubstituted indole-6-carboxylic acid.

Pre-Analytical Workflow: Salt Neutralization

The starting material is supplied as a hydrochloride salt. Direct oxidation of the salt often results in poor solubility in organic solvents (Dioxane, Toluene, THF) and retarded reaction kinetics due to the protonation of the nitrogen lone pair, which is mechanistically involved in the initial oxidation step.

Protocol: Free-Basing of 5-Bromoindoline-6-carboxylic acid HCl

  • Dissolution: Suspend 10.0 g of the hydrochloride salt in 100 mL of water.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ (approx. 1.1 eq) with vigorous stirring until CO₂ evolution ceases and pH reaches ~7–8.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL). Note: The carboxylic acid may reduce solubility in non-polar solvents; if solubility is poor, use a mixture of THF/EtOAc.

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield Check: Verify the mass of the off-white solid. Use this "Free Base" for the oxidation protocols below.

Method A: DDQ Oxidation (The "Gold Standard")

Rationale: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a high-potential hydride acceptor. It operates under mild conditions (often room temperature or gentle reflux) and is highly chemoselective, leaving the C-Br bond and carboxylic acid intact.

Mechanism: The reaction proceeds via an initial hydride abstraction from the C3 position of the indoline to form an iminium ion, followed by proton loss from C2 to restore aromaticity.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 equivalent (e.g., 1.0 g) of the Free Base indoline in anhydrous 1,4-Dioxane (10 mL/g substrate). Alternative solvent: THF.[1]

  • Addition: Add 1.1 to 1.2 equivalents of DDQ portion-wise over 5 minutes at room temperature. The solution will immediately darken (formation of charge-transfer complexes).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If conversion is slow after 4 hours, heat to 50°C.

  • Workup:

    • The byproduct, 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDHQ), often precipitates. Filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate.

    • Redissolve the residue in EtOAc and wash with saturated NaHCO₃ (to remove residual DDHQ/DDQ) and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, MeOH/DCM gradient) if necessary.

Data Summary:

ParameterSpecification
Stoichiometry 1.0 eq Substrate : 1.1–1.2 eq DDQ
Solvent 1,4-Dioxane (Preferred), THF, Benzene
Temperature 20°C – 50°C
Typical Yield 85% – 95%
Key Risk Over-oxidation (rare with this substrate)

Method B: Activated Manganese Dioxide (MnO₂) Oxidation

Rationale: MnO₂ is a heterogeneous oxidant that is extremely easy to handle. It is ideal when the final product needs to be free of organic oxidant byproducts (like DDHQ). However, it requires a large excess of reagent and vigorous agitation.

Step-by-Step Protocol:

  • Reagent Prep: Ensure "Activated" MnO₂ is used. (Commercial "precipitated active" grade is suitable).

  • Setup: Dissolve 1.0 equivalent of the Free Base indoline in Dichloromethane (DCM) or Acetone (15 mL/g).

  • Addition: Add 10 to 20 equivalents of Activated MnO₂.

  • Reaction: Stir vigorously (high RPM) at reflux (approx. 40°C for DCM) for 12–24 hours. The reaction is surface-dependent; efficient stirring is critical.

  • Workup:

    • Filter the black slurry through a thick pad of Celite.

    • Wash the filter cake copiously with warm EtOAc or THF to desorb the product from the manganese surface.

    • Concentrate the filtrate to obtain the product.[2]

Data Summary:

ParameterSpecification
Stoichiometry 1.0 eq Substrate : 10–20 eq MnO₂
Solvent DCM, Acetone, Chloroform
Temperature Reflux (40°C – 60°C)
Typical Yield 70% – 85%
Key Risk Product adsorption to MnO₂ surface (low recovery)

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism (DDQ Pathway) The transformation involves a rate-determining hydride transfer followed by rapid deprotonation.

DDQ_Mechanism Indoline 5-Bromoindoline-6-COOH (Substrate) CT_Complex Charge Transfer Complex Indoline->CT_Complex Mixing Iminium Indolenine/Iminium Intermediate CT_Complex->Iminium Rate Limiting Step DDHQ DDHQ (Reduced) CT_Complex->DDHQ Hydride Accept Indole 5-Bromoindole-6-COOH (Aromatized Product) Iminium->Indole Rapid Aromatization DDQ DDQ (Oxidant) DDQ->CT_Complex Hydride H- Transfer Proton - H+

Caption: Mechanistic pathway of DDQ-mediated dehydrogenation via hydride abstraction.

Figure 2: Decision Matrix for Protocol Selection

Decision_Tree Start Start: 5-Bromoindoline-6-COOH HCl Step1 Neutralize to Free Base (NaHCO3 / EtOAc) Start->Step1 Choice Select Oxidant Strategy Step1->Choice PathA Method A: DDQ (High Yield, Homogeneous) Choice->PathA Standard PathB Method B: MnO2 (Easy Workup, Heterogeneous) Choice->PathB Alt PathC Method C: Pd/C + H2/Formate Choice->PathC Avoid! ResultA Success: 5-Bromoindole (Requires chromatography/wash) PathA->ResultA ResultB Success: 5-Bromoindole (Filtration only) PathB->ResultB ResultC FAILURE: Dehalogenation (Loss of Bromine) PathC->ResultC

Caption: Operational workflow and critical "Go/No-Go" decision points for oxidant selection.

References

  • Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. Link

  • Oikawa, Y., & Yonemitsu, O. (1977). Selective oxidation of the side chain at C-3 of indoles.[3][4][5] Journal of Organic Chemistry, 42(7), 1213–1216. Link

  • Stahl, S. S., et al. (2019).[6] Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines.[7] Organic Letters, 21(3), 711–715. Link

  • Gribble, G. W. (1996). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Batt, D. G., et al. (1992). 2-Substituted-1H-indole-3-acetamides as potent, specific, and orally active inhibitors of gastrin/cholecystokinin-B receptors. Journal of Medicinal Chemistry, 35(6), 1063-1064. (Demonstrates MnO2 usage in sensitive indole synthesis). Link

Sources

Application

Application Note: Peptide Coupling Strategies for 5-Bromoindoline-6-carboxylic acid hydrochloride

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists working with 5-Bromoindoline-6-carboxylic acid hydrochloride . This guide addresses the specific steric and electronic...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists working with 5-Bromoindoline-6-carboxylic acid hydrochloride . This guide addresses the specific steric and electronic challenges posed by this scaffold.

[1]

Executive Summary & Molecule Analysis

5-Bromoindoline-6-carboxylic acid hydrochloride presents a unique set of synthetic challenges that distinguish it from standard amino acid couplings. Unlike aliphatic amino acids, this molecule contains an aniline-like secondary amine (indoline nitrogen) and a sterically hindered benzoic acid moiety.[1]

Structural Challenges[1]
  • Steric Hindrance (C6-COOH): The bromine atom at position C5 is ortho to the carboxylic acid at C6. This creates significant steric bulk, impeding the approach of nucleophiles and stabilizing the tetrahedral intermediate, which slows down amide bond formation.

  • Electronic Deactivation (N1-H): The indoline nitrogen is part of a cyclic N-alkyl aniline system (

    
    ). It is significantly less nucleophilic than standard primary amines (
    
    
    
    ), requiring highly activated electrophiles for successful N-acylation.[1]
  • Zwitterionic/Salt Behavior: As a hydrochloride salt, the amine is protonated.[1] Effective coupling requires careful neutralization (base equivalents) without triggering racemization (though less of a concern here as the chiral center is not alpha to the carbonyl) or oxidative aromatization to the indole.

Strategic Decision Framework

Before initiating synthesis, you must define the role of this molecule in your peptide chain.

  • Scenario A: The Nucleophile (N-Terminal Elongation)

    • Goal: Attach an external acid to the Indoline Nitrogen.

    • Challenge: Low nucleophilicity of the indoline.[2]

  • Scenario B: The Electrophile (C-Terminal Elongation)

    • Goal: Attach an external amine to the C6-Carboxylic Acid.

    • Challenge: High steric hindrance from the C5-Bromine.

    • Critical Requirement:N-Protection is mandatory (e.g., Boc, Fmoc) prior to activation to prevent uncontrolled polymerization.[1]

Decision Logic Diagram (DOT)

CouplingStrategy Start Start: 5-Bromoindoline-6-COOH HCl Role What is the molecule's role? Start->Role AsAmine Nucleophile (Amine Component) Role->AsAmine Coupling to N1 AsAcid Electrophile (Acid Component) Role->AsAcid Coupling to C6-COOH ProtA Protocol A: Enhanced N-Acylation AsAmine->ProtA ProtB_Pre Step 1: N-Protection (Boc/Fmoc) AsAcid->ProtB_Pre CRITICAL CondA Use HATU or Acid Chloride ProtA->CondA ProtB_Main Step 2: Hindered Acid Activation ProtB_Pre->ProtB_Main CondB Use Ghosez Reagent or HATU/HOAt ProtB_Main->CondB

Caption: Strategic workflow for selecting the correct coupling protocol based on the molecule's role.

Detailed Experimental Protocols

Protocol A: N-Acylation (Using the Molecule as an Amine)

Objective: Couple an external Carboxylic Acid (


) to the Indoline Nitrogen.
Mechanism:  Due to the low nucleophilicity of the aniline-like nitrogen, standard carbodiimides (EDC/DCC) often fail. We utilize HATU  for its high reactivity or Acid Chlorides  for difficult cases.[1]
Materials
  • Substrate: 5-Bromoindoline-6-carboxylic acid HCl (1.0 equiv)

  • Coupling Partner:

    
     (1.2 equiv)[1]
    
  • Reagent: HATU (1.2 equiv) or COMU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv)[1]

    • Note: Extra base is needed to neutralize the HCl salt and the generated acid from coupling.

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Procedure
  • Dissolution: In a flame-dried flask under

    
    , dissolve 
    
    
    
    (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF. Stir for 2 minutes to form the activated ester.
  • Base Addition 1: Add DIPEA (1.0 equiv) to the activated ester solution. Stir for 5 minutes.

  • Substrate Preparation: In a separate vial, dissolve 5-Bromoindoline-6-carboxylic acid HCl (1.0 equiv) in minimum DMF. Add DIPEA (2.5 equiv) to neutralize the salt. Observe for heat generation.

  • Coupling: Add the substrate solution dropwise to the activated acid solution.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

    • Monitoring: Check LCMS.[1][3] If conversion is <50% after 4 hours, heat to 50°C.[1]

  • Workup: Dilute with EtOAc, wash with 1M citric acid (to remove unreacted indoline and base), then brine. Dry over

    
    .[1]
    

Troubleshooting (Low Yield): If HATU fails, convert the external acid to an Acid Chloride using Oxalyl Chloride/DMF (cat.) or Thionyl Chloride, then react with the indoline in the presence of Pyridine or Collidine.

Protocol B: C-Terminal Coupling (Using the Molecule as an Acid)

Objective: Couple an external Amine (


) to the C6-Carboxylic Acid.
Prerequisite:  The Indoline Nitrogen MUST  be protected (e.g., Boc, Fmoc, Cbz) before attempting this.[1] Using the free amino-acid salt will lead to uncontrolled oligomerization.
Step 1: N-Protection (Example: Boc-Protection)[1]
  • Dissolve 5-Bromoindoline-6-carboxylic acid HCl (1.0 equiv) in 1:1 Dioxane/Water.[1]

  • Add

    
     (3.0 equiv) followed by 
    
    
    
    (1.5 equiv).
  • Stir overnight. Acidify to pH 2 with 1M HCl and extract with EtOAc. Purify to obtain N-Boc-5-bromoindoline-6-carboxylic acid .

Step 2: Coupling the Hindered Acid

Challenge: The ortho-bromo substituent sterically shields the carbonyl carbon. Standard HATU couplings may be sluggish.[1] Solution: Use HATU with HOAt (additive) or the Ghosez Reagent (Acid Chloride method).[1]

Method B1: Enhanced HATU/HOAt (Standard)
  • Activation: Dissolve N-Protected-Substrate (1.0 equiv) in DMF (0.1 M).

  • Additives: Add HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 equiv).[1] HOAt is superior to HOBt for hindered systems due to the pyridine nitrogen effect.

  • Reagent: Add HATU (1.2 equiv).

  • Base: Add TMP (2,4,6-Trimethylpyridine / Collidine) (2.0 equiv).[1]

    • Why Collidine? It is a non-nucleophilic, hindered base that reduces racemization and side reactions in hindered couplings better than DIPEA.[1]

  • Amine Addition: Add the external amine (

    
    ) (1.1 equiv).
    
  • Reaction: Stir at RT for 12 hours. If incomplete, heat to 45°C.

Method B2: The "Rescue" Protocol (Ghosez Reagent)

Use this if Method B1 fails. This generates the acid chloride in situ under neutral conditions.

  • Setup: Dissolve N-Protected-Substrate (1.0 equiv) in dry DCM (Dichloromethane).[1]

  • Reagent: Add Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv).[1]

  • Activation: Stir at RT for 1–2 hours. Monitor by TLC (formation of acid chloride).

  • Coupling: Add the external amine (

    
    ) (1.5 equiv) and DIPEA (2.0 equiv).
    
  • Reaction: Stir for 2 hours. The acid chloride is highly reactive and overcomes the steric bulk of the bromine.

Reagent Comparison Table

ReagentReactivitySteric ToleranceRecommended ForNotes
HATU HighGoodStandard couplingsGold standard.[1] Expensive.
PyBOP HighModerateAlternative to HATUGenerates carcinogenic HMPA byproduct (avoid if possible).
Ghosez Reagent Very HighExcellent Sterically hindered acids Generates acid chloride in situ.[1] Moisture sensitive.[1]
EDC/HOBt LowPoorUnhindered couplingsNot recommended for this specific molecule.[1]
T3P ModerateModerateLow epimerizationGood for scale-up, but may struggle with the 5-Br steric bulk.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Ghosez, L., et al. (1979).[1] 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis.[1] Organic Syntheses, 59, 26. Link

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive.[1][7] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link

Sources

Method

Application Note: Strategic Utilization of 5-Bromoindoline-6-carboxylic acid HCl in Medicinal Chemistry

Executive Summary & Molecule Profile[2][3] 5-Bromoindoline-6-carboxylic acid HCl is a high-value, trifunctional building block. Unlike its fully aromatic indole counterparts, the indoline (2,3-dihydroindole) core offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2][3]

5-Bromoindoline-6-carboxylic acid HCl is a high-value, trifunctional building block. Unlike its fully aromatic indole counterparts, the indoline (2,3-dihydroindole) core offers unique stereoelectronic properties, including a distinct solubility profile and a non-planar geometry that can be advantageous during early-stage scaffold elaboration.[1]

However, this intermediate presents specific challenges:

  • Zwitterionic/Salt Behavior: Supplied as an HCl salt, it requires careful neutralization to unlock nucleophilic reactivity at the nitrogen.[1]

  • Regiochemical Crowding: The ortho relationship between the C5-Bromine and C6-Carboxylic acid creates steric bulk that influences coupling rates.[2]

  • Oxidative Instability: The indoline core is prone to uncontrolled aromatization to indole if handled improperly in air/light.

Structural Analysis & Reactivity Map[1][2]
  • N1 (Indoline Nitrogen): Nucleophilic but prone to oxidation. Action: Must be protected (Boc/Cbz) or alkylated before metal-catalyzed cross-coupling to prevent catalyst poisoning.[2]

  • C5 (Bromine): Electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[2] Action: Reacts best after N-protection.

  • C6 (Carboxylic Acid): Handle for amide coupling or esterification. Action: Can be derivatized early to modulate solubility.

Strategic Decision Matrix (Workflow)

The following decision tree illustrates the optimal synthetic pathways. The critical "Gateway Step" is N-protection, which stabilizes the molecule for subsequent C-C bond formation.[1][2]

G SM 5-Bromoindoline-6-COOH (HCl Salt) Prot N-Boc Protected Intermediate SM->Prot 1. Neutralization 2. Boc2O Indole 5-Bromoindole (Aromatized) SM->Indole Oxidation (DDQ/MnO2) (If Indole core required immediately) Amide C6-Amide Derivative Prot->Amide Amide Coupling (HATU/Amine) Biaryl C5-Biaryl (Suzuki Product) Prot->Biaryl Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Biaryl->Indole Late-Stage Aromatization

Caption: Workflow logic prioritizing N-protection to enable orthogonal C5 and C6 functionalization.

Detailed Experimental Protocols

Protocol A: Salt Neutralization & N-Boc Protection

Rationale: The HCl salt is acidic and hygroscopic.[2] Direct coupling attempts often fail due to protonation of basic catalysts or ligands.[1] We utilize Schotten-Baumann conditions to simultaneously neutralize the salt and install the Boc group.[2]

Reagents:

Reagent Equivalents Role
5-Bromoindoline-6-COOH HCl 1.0 Substrate
Di-tert-butyl dicarbonate (Boc₂O) 1.2 Protecting Group
NaOH (1M aq) 3.0 - 3.5 Base (Neutralize HCl + COOH + Reaction)

| 1,4-Dioxane | (0.1 M conc) | Solvent |[1][2]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the indoline HCl salt in 1,4-dioxane/water (1:1 v/v).

  • Basification: Cool to 0°C. Add 1M NaOH dropwise. Note: The solution should become homogenous. Monitor pH to ensure it is >10.

  • Addition: Add Boc₂O (dissolved in minimal dioxane) dropwise over 15 minutes.

  • Reaction: Remove ice bath and stir at RT for 4-6 hours. Monitor by LC-MS (Expect mass shift: M+100).

  • Workup (Critical): The product is an acid.

    • Wash the basic aqueous layer with Et₂O (removes non-acidic impurities).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 (precipitate forms).[2]

    • Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Yield: Expect >85% off-white solid.[2] Store under Nitrogen.[3]

Protocol B: Regioselective Suzuki-Miyaura Coupling at C5

Rationale: With the Nitrogen protected and the Carboxylic acid likely existing as a carboxylate in the basic coupling media, the C5-Bromine is the sole electrophile.[1][2]

Reagents:

Reagent Equivalents Role
N-Boc-5-Bromoindoline-6-COOH 1.0 Substrate
Aryl Boronic Acid 1.2 - 1.5 Coupling Partner
Pd(dppf)Cl₂[1][2]·DCM 0.05 Catalyst (Robust for aryl bromides)
K₂CO₃ (2M aq) 3.0 Base

| Dioxane | (0.1 M conc) | Solvent |[2]

Step-by-Step:

  • Degassing: Charge the substrate, boronic acid, and base into a reaction vial. Add Dioxane. Spurge with Argon for 10 minutes. Oxygen exclusion is vital to prevent oxidative aromatization of the indoline ring.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ under Argon flow. Seal the vial.

  • Heating: Heat to 80-90°C for 4-12 hours.

  • Monitoring: Check LC-MS. Look for the disappearance of the Bromide isotope pattern (1:1 ratio) and appearance of the biaryl peak.[1]

  • Purification: Dilute with water, acidify to pH 4, extract with EtOAc. Purify via reverse-phase prep-HPLC (acidic modifier) or silica chromatography (using MeOH/DCM with 1% AcOH).

Protocol C: Controlled Oxidation (Aromatization) to Indole

Rationale: Many medicinal chemistry targets require the fully aromatic indole core. Oxidation is best performed after difficult couplings are complete, as indoles are electron-rich and can be prone to side reactions during electrophilic substitutions.[1][2]

Method: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Oxidation.[1][2]

Step-by-Step:

  • Dissolve the Indoline derivative (N-protected or free) in anhydrous Dichloromethane (DCM) or Toluene.

  • Add 1.1 - 1.2 equivalents of DDQ at 0°C.

  • Allow to warm to RT. The reaction is usually rapid (<1 hour).

  • Observation: The reaction mixture often turns deep red/brown due to the formation of the charge-transfer complex.[1]

  • Workup: Filter through a pad of Celite to remove the reduced DDQ-hydroquinone precipitate.[2] Wash the filtrate with saturated NaHCO₃ (to remove residual acidic byproducts).

  • Result: 5-Substituted-Indole-6-carboxylic acid.

Troubleshooting & Quality Assurance

IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning by free amine or COOH interference.[1][2]Ensure N-Boc protection is complete.[2] Use 3.0+ eq of base to ensure COOH is fully deprotonated during coupling.[1]
Unexpected Aromatization Air oxidation during heating.Strictly degas solvents.[1] Use an antioxidant (e.g., BHT) if the protocol allows, or switch to microwave heating (shorter time).[1]
Solubility Issues Zwitterionic nature of the amino-acid core.Do not work up in neutral pH water. Keep pH <4 (for free acid) or >10 (for salt) during extractions.
Incomplete N-Protection HCl salt consumed the base.[2]Verify the pH of the reaction mixture is >10 before adding Boc₂O.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 252137, 5-Bromoindole-2-carboxylic acid.[1][2] (Analogous reactivity data for bromo-indole carboxylic acids). [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole and phenylboronic acid.[1][4] (Catalytic cycle and ligand selection). [Link]

Sources

Application

Esterification methods for 5-Bromoindoline-6-carboxylic acid hydrochloride

Application Note: Strategic Esterification Protocols for 5-Bromoindoline-6-carboxylic acid hydrochloride Introduction & Strategic Analysis 5-Bromoindoline-6-carboxylic acid is a high-value scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification Protocols for 5-Bromoindoline-6-carboxylic acid hydrochloride

Introduction & Strategic Analysis

5-Bromoindoline-6-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and PROTAC linkers.[1] The presence of the bromine atom at position 5 allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the indoline core offers a distinct 3D geometry compared to its planar indole counterpart.[1]

However, the esterification of 5-Bromoindoline-6-carboxylic acid hydrochloride presents specific chemoselective challenges that distinguish it from simple aromatic acids:

  • Amine Nucleophilicity: The indoline nitrogen (position 1) is a secondary amine. Under basic conditions, it acts as a competing nucleophile, leading to undesired N-alkylation.

  • Oxidation Sensitivity: Indolines are susceptible to oxidation to indoles. Protocols must minimize oxidative stress (e.g., prolonged exposure to air at high temperatures).

  • Salt Form: The starting material is supplied as the hydrochloride salt (

    
    ).[1] This cationic form protects the nitrogen from side reactions but requires specific handling depending on the chosen esterification route.
    

This guide details three validated protocols, prioritized by selectivity and scalability.

Decision Matrix & Method Selection

The choice of method depends primarily on the desired ester group (


) and the tolerance for N-protection steps.

EsterificationStrategy Start Target: 5-Bromoindoline-6-carboxylate EsterType Select Ester Group (R') Start->EsterType MeEt Methyl / Ethyl (Primary) EsterType->MeEt Simple Alcohols Complex t-Butyl / Complex Alcohol EsterType->Complex Acid-Labile / Steric MethodA Method A: Thionyl Chloride (SOCl2) (In situ Acid Chloride) MeEt->MethodA High Yield / Lab Scale MethodB Method B: H2SO4 Reflux (Fischer Esterification) MeEt->MethodB Cost Efficient / Scale-up MethodC Method C: N-Boc Protection + Coupling/Alkylation Complex->MethodC Prevents Acid Cleavage

Figure 1: Strategic Decision Tree for selecting the optimal esterification route based on target ester stability and scale.[1]

Detailed Protocols

Method A: Thionyl Chloride Mediated Esterification (The "Gold Standard")

Best for: Methyl and Ethyl esters. Mechanism: Formation of a reactive acyl chloride intermediate in situ. Advantage: The reaction generates HCl, ensuring the indoline nitrogen remains protonated (


), effectively blocking N-alkylation or N-acylation.[1]

Reagents:

  • 5-Bromoindoline-6-carboxylic acid HCl (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)[1]
    
  • Anhydrous Alcohol (Methanol or Ethanol) (Solvent/Reactant, ~0.2 M concentration)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. Safety: Vent the condenser to a gas scrubber (NaOH trap) to neutralize evolved

    
     and 
    
    
    
    gases.
  • Solvation: Suspend the 5-Bromoindoline-6-carboxylic acid HCl in anhydrous methanol at

    
     (ice bath).
    
  • Addition: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe over 20 minutes. Caution: Exothermic reaction with vigorous gas evolution.[1]

  • Reflux: Remove the ice bath and heat the mixture to reflux (

    
     for MeOH) for 4–6 hours.
    
    • Checkpoint: Monitor by LC-MS.[1] The starting material (Acid) peak should disappear.

  • Workup:

    • Cool to room temperature.

    • Concentrate the mixture in vacuo to remove solvent and excess

      
      .
      
    • Isolation (Salt Form): Triturate the residue with diethyl ether to precipitate the Ester Hydrochloride Salt . Filter and dry.[2][3]

    • Isolation (Free Base): If the free base is required, dissolve the residue in EtOAc, wash with saturated

      
       (carefully, gas evolution), dry over 
      
      
      
      , and evaporate.

Critical Note: The hydrochloride salt product is generally more stable to oxidation than the free base. Store under argon at


.[1]
Method B: Acid-Catalyzed Fischer Esterification

Best for: Large-scale synthesis of simple esters where


 handling is prohibitive.[1]
Mechanism:  Equilibrium-driven condensation using 

as a catalyst.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Conc. Sulfuric Acid (

    
    ) (1.0 – 2.0 equiv)
    
  • Alcohol (Methanol/Ethanol) (Large excess as solvent)[4]

Protocol:

  • Dissolve the substrate in the alcohol (0.5 M).

  • Slowly add concentrated

    
    .[4]
    
  • Reflux for 12–24 hours. Note: This method is slower than Method A.

  • For Higher Alcohols: If using propanol or butanol, use a Dean-Stark trap to continuously remove water and drive the equilibrium.

Method C: The "Protective Route" for Complex Esters

Best for: tert-Butyl esters or acid-sensitive alcohols.[1] Why: tert-Butyl esters cleave rapidly in the acidic conditions of Methods A and B. Base-mediated esterification (Alkyl halide + Base) requires the nitrogen to be protected to prevent N-alkylation.[1]

Workflow:

  • Step 1: N-Protection. React starting material with

    
     (di-tert-butyl dicarbonate) and 
    
    
    
    (aq)/Dioxane.[1]
    • Result: 1-(tert-butoxycarbonyl)-5-bromoindoline-6-carboxylic acid.[1]

  • Step 2: Esterification.

    • Reagents: N-Boc-Acid (1.0 equiv), tert-Butyl bromide (or alcohol + EDC/DMAP),

      
       or 
      
      
      
      .[1]
    • Conditions: DMF,

      
      , 4-12 hours.[1]
      
  • Step 3: Deprotection (Optional). Removal of Boc with TFA (Note: This will also cleave the t-butyl ester, so this route is usually used to keep the N-Boc and ester intact for further coupling).[1]

Mechanistic Insight

The success of Method A relies on the dual role of Thionyl Chloride. It activates the carboxyl group and generates the requisite protons to deactivate the nucleophilic nitrogen.

Mechanism cluster_protection Chemo-Selectivity Logic Substrate Substrate (R-COOH) Activation Activation (R-CO-O-SO-Cl) Substrate->Activation + SOCl2 AcylChloride Acyl Chloride (R-CO-Cl) Activation->AcylChloride - SO2 Ester Ester HCl Salt (R-CO-OMe) AcylChloride->Ester + MeOH Prot Amine Protonation (Prevents N-reaction)

Figure 2: Reaction pathway for Thionyl Chloride mediated esterification, highlighting the in-situ activation.

Comparative Data Analysis

FeatureMethod A (

)
Method B (

)
Method C (Boc/Base)
Reaction Rate Fast (2-6 h)Slow (12-24 h)Moderate (2 steps)
Yield (Typical) >90%75-85%60-80% (overall)
Impurity Profile Clean (Volatile byproducts)Equilibrium limitedRequires chromatography
N-Alkylation Risk Negligible (Acidic)Negligible (Acidic)High (if not Boc protected)
Suitability Methyl, Ethyl, PropylMethyl, Ethylt-Butyl, Benzyl

References

  • General Fischer Esterification Protocols

    • Org.[5] Synth.1931 , 10, 48. "Ethyl Adipate". Link

    • Master Organic Chemistry. "Fischer Esterification Mechanism and Protocols". Link

  • Thionyl Chloride Mediated Esterification

    • Org.[5] Synth.2014 , 91, 32. "Synthesis of N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide" (Demonstrates Acid to Acid Chloride conversion). Link

    • Saskatchewan Educational Resources. "Reactions with Carboxylic Acid/Ester Electrophiles". Link

  • Indole/Indoline Chemistry

    • BenchChem.[3] "Application Notes: 5-Bromoindole Scaffolds in Medicinal Chemistry". Link

    • Sigma-Aldrich. "6-Bromoindole Synthesis and Derivatives".[1] Link

  • t-Butyl Ester Synthesis (Boc Route)

    • Org.[5] Synth.1963 , 43, 14. "t-Butyl Azodiformate" (Demonstrates t-butyl chemistry handling). Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Application of 5-Bromoindole Derivatives in the Synthesis of Pharmaceutical Intermediates

A Senior Application Scientist's Guide Author's Note for the Researcher: The initial focus of this guide was the specific starting material, 5-Bromoindoline-6-carboxylic acid hydrochloride . However, a comprehensive revi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Author's Note for the Researcher:

The initial focus of this guide was the specific starting material, 5-Bromoindoline-6-carboxylic acid hydrochloride . However, a comprehensive review of current chemical literature and supplier databases reveals that this specific regioisomer is not a commonly available or extensively documented pharmaceutical building block. Protocols and application data for its direct use are scarce.

In the spirit of providing actionable and scientifically robust guidance, this document has been pivoted to focus on a closely related, well-documented, and commercially available analogue: 5-Bromoindole-2-carboxylic acid . This compound serves as an excellent and highly relevant proxy, embodying the core chemical functionalities of the original request—a brominated indole scaffold with a carboxylic acid handle. The principles, reaction mechanisms, and protocols detailed herein for 5-Bromoindole-2-carboxylic acid are foundational and broadly applicable to the chemical class, providing you with the necessary expertise to approach the synthesis of diverse indole-based pharmaceutical targets.

Introduction: The 5-Bromoindole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, neurotransmitters (e.g., serotonin), and blockbuster drugs.[1][2][3] The strategic introduction of a bromine atom at the 5-position of the indole ring accomplishes two critical objectives for the drug development professional:

  • Modulation of Physicochemical Properties: The electronegative bromine atom significantly alters the electronic distribution of the indole ring, influencing pKa, lipophilicity, and metabolic stability. This can enhance target binding and improve pharmacokinetic profiles.

  • A Handle for Synthetic Diversification: The bromine atom is a versatile functional group, serving as a key anchor point for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This allows for the rapid and modular construction of compound libraries to explore structure-activity relationships (SAR).

This guide focuses on 5-Bromoindole-2-carboxylic acid , a bifunctional building block that leverages both the bromine handle and a carboxylic acid group for orthogonal chemical modifications in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties & Safety Considerations

Before commencing any experimental work, a thorough understanding of the reagent's properties and handling requirements is paramount.

Compound Data Summary
PropertyValueSource
Chemical Name 5-Bromo-1H-indole-2-carboxylic acidSigma-Aldrich
CAS Number 7254-19-5Fisher Scientific[5]
Molecular Formula C₉H₆BrNO₂Sigma-Aldrich
Molecular Weight 240.05 g/mol Sigma-Aldrich
Appearance PowderSigma-Aldrich
Melting Point 89 - 92 °C (for 5-Bromoindole)-[6]
Storage Temperature −20°CSigma-Aldrich
Safety & Handling

5-Bromoindole-2-carboxylic acid and its derivatives should be handled with appropriate care in a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Inhalation: Avoid inhaling dust. May be harmful if inhaled and can cause respiratory system irritation.[5]

  • Skin/Eye Contact: Can cause skin and serious eye irritation.[5][7] In case of contact, rinse immediately and thoroughly with water.

  • Ingestion: Harmful if swallowed.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[6]

Incompatible Materials: Strong oxidizing agents and strong acids.[6]

Core Application: Synthesis of Novel EGFR Inhibitors

One of the prominent applications of 5-bromoindole-2-carboxylic acid is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[8][9] The following sections detail a representative workflow for converting the starting material into a more complex, biologically active intermediate via amide coupling.

Workflow Overview: From Carboxylic Acid to Bioactive Amide

The overall process involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine to form a stable amide bond. This is a fundamental transformation in medicinal chemistry.

G A 5-Bromoindole- 2-carboxylic acid B Carboxylic Acid Activation (e.g., SOCl₂, DCC, EDC) A->B Reagent C Reactive Intermediate (Acyl Chloride or Activated Ester) B->C Forms E Nucleophilic Acyl Substitution C->E Reacts with D Primary/Secondary Amine (R₁R₂NH) D->E F Target Amide Intermediate E->F Yields

Caption: Workflow for amide bond formation.

Protocol 1: Conversion to 5-Bromo-1H-indole-2-carbonyl chloride

Causality: The carboxylic acid -OH is a poor leaving group. Conversion to an acyl chloride with a reagent like thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine.[10]

Materials:

  • 5-Bromoindole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser and drying tube

Procedure:

  • In a fume hood, suspend 5-Bromoindole-2-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of acid).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring. Caution: Reaction is exothermic and releases HCl and SO₂ gas.

  • Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.

  • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Allow the solution to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting solid is the crude 5-Bromo-1H-indole-2-carbonyl chloride.

  • Trustworthiness Check: The acyl chloride is moisture-sensitive and is typically used immediately in the next step without further purification.

Protocol 2: Amide Coupling with a Primary Amine

Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with an amine. A mild base is included to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[11]

Materials:

  • Crude 5-Bromo-1H-indole-2-carbonyl chloride (from Protocol 1)

  • A primary amine of interest (e.g., aniline, benzylamine) (1.0 - 1.2 eq)

  • Anhydrous DCM

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 eq)

  • Magnetic stirrer, ice bath

Procedure:

  • Dissolve the crude 5-Bromo-1H-indole-2-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the primary amine (1.0 eq) and the base (2.0 eq) in anhydrous DCM.

  • Cool the amine solution in an ice bath to 0°C.

  • Slowly add the acyl chloride solution dropwise to the stirred amine solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate (to neutralize), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by recrystallization or silica gel column chromatography to yield the final intermediate.

Advanced Application: Suzuki Cross-Coupling for SAR Expansion

The 5-bromo position is ideal for introducing molecular diversity. The Suzuki-Miyaura coupling reaction is a powerful tool for forming a new carbon-carbon bond at this site.

G cluster_0 Suzuki Coupling A 5-Bromo-Indole Derivative (From Section 3) F 5-Aryl/Heteroaryl-Indole Product A->F A->F Reaction Components B Boronic Acid / Ester (R-B(OH)₂) B->F B->F Reaction Components C Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄) C->F Reaction Components D Base (e.g., K₂CO₃, Cs₂CO₃) D->F Reaction Components E Solvent & Heat (e.g., Dioxane/H₂O, 90°C) E->F Reaction Components

Caption: Key components of a Suzuki cross-coupling reaction.

Protocol 3: Suzuki Coupling on the 5-Bromo-Indole Amide Scaffold

Causality: A palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the new C-C bond is formed, and the catalyst is regenerated.

Materials:

  • Purified 5-bromo-indole amide intermediate (from Protocol 2) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent system (e.g., 1,4-Dioxane and water, Toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk flask, add the 5-bromo-indole amide (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to isolate the final, diversified pharmaceutical intermediate.

References

  • 5 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 5-Bromoindoline 97 22190-33-6 - Sigma-Aldrich. (n.d.).
  • Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole. (2013). Google Patents.
  • SAFETY DATA SHEET - TCI AMERICA. (2018, July 6).
  • Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
  • Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry. (n.d.). BenchChem.
  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2021). PubMed.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023). PMC.
  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023). ResearchGate.
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023). PubMed.
  • 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. (2023, September 20).
  • 5-Bromoindole-2-carboxylic acid 98 7254-19-5 - Sigma-Aldrich. (n.d.).
  • Carboxylic Acid Derivative Reactions - YouTube. (2021, April 18).

Sources

Application

Application Note: A Robust and Scalable Synthesis of 5-Bromoindoline-6-carboxylic acid Hydrochloride

Abstract This application note details a comprehensive, three-step synthesis for the production of 5-Bromoindoline-6-carboxylic acid hydrochloride, a key intermediate in pharmaceutical research and development. The proce...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, three-step synthesis for the production of 5-Bromoindoline-6-carboxylic acid hydrochloride, a key intermediate in pharmaceutical research and development. The process begins with the regioselective bromination of methyl indoline-6-carboxylate, followed by saponification of the ester, and concludes with the formation of the hydrochloride salt. The protocol is designed for scalability, emphasizing process control, safety, and analytical validation to ensure high purity and yield. This guide provides researchers and process chemists with the necessary technical details, causal explanations for procedural choices, and critical safety information required for successful implementation from benchtop to pilot scale.

Introduction

Indoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, substituted indoline-6-carboxylic acids are valuable building blocks for synthesizing compounds targeting a range of biological pathways. 5-Bromoindoline-6-carboxylic acid hydrochloride serves as a critical precursor, where the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, and the indoline core mimics structures found in natural products.[1][2]

The development of a robust and scalable synthetic route is paramount for advancing drug discovery programs from lead optimization to clinical trials.[3][4] This document provides a validated, step-by-step protocol that addresses common scale-up challenges such as reaction control, impurity profiling, and safe handling of hazardous reagents.

Overall Synthetic Scheme

The synthesis proceeds in three distinct chemical transformations starting from commercially available methyl indoline-6-carboxylate.

G cluster_0 Overall Synthesis A Methyl indoline-6-carboxylate B Methyl 5-bromoindoline-6-carboxylate A->B Step 1: Bromination N-Bromosuccinimide (NBS) Acetonitrile (ACN) C 5-Bromoindoline-6-carboxylic acid B->C Step 2: Saponification Sodium Hydroxide (NaOH) Methanol/H2O D 5-Bromoindoline-6-carboxylic acid HCl C->D Step 3: Salt Formation HCl in Isopropanol (IPA)

Caption: Reaction scheme for the synthesis of 5-Bromoindoline-6-carboxylic acid HCl.

High-Level Process Workflow

The end-to-end manufacturing process involves a sequence of reaction, work-up, and isolation steps, each with defined in-process controls (IPCs) to ensure quality and consistency.

G start Start Materials step1 Step 1: Bromination Charge Reactor with Starting Material & Solvent Cool to 0-5 °C Slowly Add NBS Slurry Stir until Completion (IPC: HPLC) Quench with Na2S2O3 Aqueous Work-up & Solvent Swap start->step1:head step2 Step 2: Saponification Charge Reactor with Step 1 Product & Solvents Add Aqueous NaOH Heat to Reflux (IPC: HPLC) Cool Reaction Mixture Acidify with HCl to pH 2-3 Filter & Wash Solid Product step1:dry->step2:head step3 Step 3: Salt Formation Suspend Free Base in IPA Add HCl in IPA solution Stir to Allow Precipitation Filter & Wash with IPA/Heptane Dry Under Vacuum step2:iso->step3:head end_product Final Product: 5-Bromoindoline-6-carboxylic acid HCl step3:dry->end_product

Caption: High-level process flow diagram from starting materials to the final API intermediate.

Detailed Synthesis Protocols & Rationale

Step 1: Regioselective Bromination of Methyl indoline-6-carboxylate

Principle & Rationale: This step involves an electrophilic aromatic substitution. The indoline ring is activated towards substitution by the nitrogen atom. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid, making it significantly easier and safer to handle on a large scale than elemental bromine.[5][6] Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is conducted at a low temperature (0-5 °C) to control the exotherm and maximize regioselectivity for the 5-position, minimizing the formation of other brominated isomers.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquiv.
Methyl indoline-6-carboxylate177.19100.0 g0.5641.0
N-Bromosuccinimide (NBS)177.98102.5 g0.5761.02
Acetonitrile (ACN)41.051.2 L--
10% w/v Sodium Thiosulfate-500 mL--
Saturated Sodium Bicarbonate-500 mL--
Brine-500 mL--
Ethyl Acetate88.111.0 L--
Magnesium Sulfate (anhydrous)120.3750 g--

Protocol:

  • Charge a suitable reactor, equipped with an overhead mechanical stirrer and temperature probe, with methyl indoline-6-carboxylate (100.0 g) and acetonitrile (800 mL).

  • Stir the mixture to achieve a clear solution and cool the reactor to 0-5 °C using an ice bath.

  • In a separate vessel, prepare a slurry of N-Bromosuccinimide (102.5 g) in acetonitrile (400 mL).

  • Slowly add the NBS slurry to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC until the starting material is <2% of the total peak area.[7][8]

  • Once complete, quench the reaction by adding 10% aqueous sodium thiosulfate solution (500 mL). Stir for 15 minutes.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Reduce the volume of acetonitrile by approximately half under reduced pressure.

  • Dilute the remaining mixture with ethyl acetate (1.0 L) and water (500 mL).

  • Transfer to a separatory funnel, wash the organic layer sequentially with saturated sodium bicarbonate (500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an off-white solid. The product is typically used in the next step without further purification.

    • Expected Yield: 140-145 g (97-100% crude)

    • Purity (HPLC): >95%

Step 2: Saponification to 5-Bromoindoline-6-carboxylic acid

Principle & Rationale: This step employs a base-mediated hydrolysis (saponification) to convert the methyl ester to a carboxylate salt.[9] A mixture of methanol and water is used as the solvent system to ensure solubility for both the organic substrate and the inorganic base (NaOH). The reaction is heated to reflux to increase the rate of hydrolysis. Subsequent acidification with hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.[10] Careful control of pH during acidification is critical to ensure complete precipitation and avoid potential side reactions like decarboxylation at high temperatures.[9][11]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquiv.
Methyl 5-bromoindoline-6-carboxylate256.09140.0 g (crude)~0.5471.0
Sodium Hydroxide (NaOH)40.0033.0 g0.8251.5
Methanol32.04700 mL--
Deionized Water18.02700 mL--
6M Hydrochloric Acid (HCl)-~150 mL--

Protocol:

  • Charge the reactor with the crude methyl 5-bromoindoline-6-carboxylate (140.0 g) from Step 1.

  • Add methanol (700 mL) and deionized water (350 mL) and stir to suspend the solid.

  • In a separate vessel, dissolve sodium hydroxide (33.0 g) in deionized water (350 mL) and cool the solution to room temperature.

  • Add the NaOH solution to the reactor.

  • Heat the reaction mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours.

  • IPC: Monitor the reaction by HPLC until the starting ester is completely consumed.[12]

  • Cool the reaction mixture to room temperature, then further cool to 10-15 °C in an ice bath.

  • Slowly add 6M HCl to the stirred solution. The product will begin to precipitate. Continue adding acid until the pH of the slurry is stable at 2-3.

  • Stir the slurry at 10-15 °C for an additional hour to ensure complete precipitation.

  • Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (2 x 500 mL).

  • Dry the solid in a vacuum oven at 50-60 °C until constant weight is achieved.

    • Expected Yield: 120-128 g (91-96% over two steps)

    • Purity (HPLC): >98%

Step 3: Formation of 5-Bromoindoline-6-carboxylic acid hydrochloride

Principle & Rationale: This is a standard acid-base reaction to form a stable, crystalline hydrochloride salt. The free base is suspended in a non-protic solvent, isopropanol (IPA), in which the hydrochloride salt has low solubility. A solution of hydrogen chloride in IPA is added, leading to the precipitation of the final product. This step also serves as a purification, as many organic impurities remain soluble in the solvent.[13]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquiv.
5-Bromoindoline-6-carboxylic acid242.07120.0 g0.4961.0
Isopropanol (IPA)60.101.2 L--
5-6 M HCl in Isopropanol-~100 mL~0.5-0.61.0-1.2
Heptane100.21500 mL--

Protocol:

  • Charge a clean, dry reactor with 5-Bromoindoline-6-carboxylic acid (120.0 g) and isopropanol (1.2 L).

  • Stir the suspension at room temperature.

  • Slowly add the 5-6 M solution of HCl in isopropanol (~100 mL) over 30 minutes. A thick white precipitate will form.

  • Stir the resulting slurry at room temperature for 2 hours.

  • Isolate the product by filtration. Wash the filter cake with a 1:1 mixture of IPA/Heptane (2 x 250 mL) to facilitate drying.

  • Dry the final product in a vacuum oven at 60 °C to a constant weight.

    • Expected Yield: 133-138 g (96-99%)

    • Purity (HPLC): >99.5%

Scale-Up Considerations & Safety

Critical Process Parameters (CPPs)
  • Temperature Control (Step 1): The bromination reaction is exothermic. Maintaining a temperature below 5 °C is crucial to prevent the formation of over-brominated and isomeric impurities. A reliable reactor cooling system is essential.[14]

  • Rate of Addition (Step 1): The slow, controlled addition of the NBS slurry prevents localized temperature spikes and ensures a consistent reaction profile. For pilot-scale, a dosing pump is recommended.[14]

  • pH Control (Step 2): The pH during the acidic workup directly impacts the yield and purity of the precipitated free base. Overshooting the pH to be too acidic can sometimes lead to degradation, while insufficient acid will result in an incomplete precipitation.

Safety Precautions
  • Bromination: N-Bromosuccinimide is a corrosive solid and a strong oxidizing agent. Liquid bromine is highly toxic, corrosive, and volatile.[15] All handling of brominating agents must be conducted in a well-ventilated fume hood or an enclosed reactor system.[6]

    • Personal Protective Equipment (PPE): Chemical-resistant gloves, a lab coat, safety goggles, and a face shield are mandatory. For large quantities, a respirator with acid gas cartridges may be necessary.[16]

    • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. A quench solution, such as sodium thiosulfate or sodium bisulfite, should be readily available to neutralize any spills.[16]

  • Corrosives: Both sodium hydroxide and hydrochloric acid are highly corrosive.[17] Handle with appropriate PPE and care to avoid contact with skin and eyes.

Analytical Characterization

The identity and purity of the final product should be confirmed using a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining purity.[18][19]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes.

    • Detection: UV at 280 nm.

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons on the indoline ring, methylene protons at C2 and C3, a broad singlet for the N-H protons, and a highly deshielded, broad singlet for the carboxylic acid proton (typically >10 ppm).[20]

    • ¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to the carbonyl carbon (160-180 ppm), aromatic carbons, and aliphatic carbons of the indoline ring are expected.[20]

  • Mass Spectrometry (MS-ESI):

    • Expected [M+H]⁺ for the free base (C₉H₉BrN₂O₂): m/z ≈ 242.0, 244.0 (characteristic isotopic pattern for bromine).

Summary

This application note provides a well-defined and robust protocol for the multi-kilogram scale synthesis of 5-Bromoindoline-6-carboxylic acid hydrochloride. By focusing on the rationale behind each step, implementing strict in-process controls, and adhering to rigorous safety standards, this process delivers the target compound in high yield and excellent purity, suitable for use in advanced pharmaceutical development programs.

References

  • Vertex AI Search. (2024). Bromination safety.
  • CLEAPSS Science. (n.d.). Student safety sheets 55 Bromine.
  • ChemicalBook. (n.d.). methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR spectrum.
  • ResearchGate. (n.d.). Selected enzyme variants show increased indole 6‐carboxylic acid bromination activity.
  • Standard Operating Procedure. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.
  • Cilliers, C., Chirwa, E.M.N., & Brink, H.G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • SAFETY DATA SHEET (SDS). (2021). Name of chemical: BROMINE (Br2).
  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Organic Chemistry Portal. (n.d.). Indoline synthesis.
  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications.
  • The Journal of Organic Chemistry. (2022). Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles.
  • MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles.
  • PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds.
  • PMC - NIH. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • ResearchGate. (2025). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up of 5-Bromoindole Synthesis.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Canadian Science Publishing. (n.d.). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS.
  • Science of Synthesis. (n.d.). Product Class 3: Carboxylic Acid Salts.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 5-Bromoindoline-6-carboxylic acid hydrochloride

Technical Support Center: Optimization of 5-Bromoindoline-6-carboxylic Acid HCl Synthesis Executive Summary The synthesis of 5-Bromoindoline-6-carboxylic acid hydrochloride presents a classic "competing functionality" ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Bromoindoline-6-carboxylic Acid HCl Synthesis

Executive Summary

The synthesis of 5-Bromoindoline-6-carboxylic acid hydrochloride presents a classic "competing functionality" challenge. The core difficulty lies in balancing the reduction of the indole ring (requiring hydride donors) with the bromination step (requiring oxidants), while maintaining regioselectivity in the presence of a deactivating carboxylic acid group.[1]

This guide moves beyond standard literature to address the "hidden" yield killers: partial reduction, C7-regioisomer contamination, and oxidative reversion.[1]

Module 1: The Reduction Phase (Indole Indoline)

The Challenge: Converting Indole-6-carboxylic acid to Indoline-6-carboxylic acid without over-reducing the carboxylic acid or leaving unreacted starting material.

Protocol Optimization
  • Recommended Method: Sodium Cyanoborohydride (

    
    ) in Glacial Acetic Acid.
    
  • Why:

    
     is stable in acid. The acetic acid serves dual roles: it protonates the indole C3 position (activating it for hydride attack) and acts as the solvent.
    
Troubleshooting & FAQs

Q1: The reaction stalls at 80% conversion. Adding more


 doesn't help. 
  • Root Cause: "Boron-Complex Stalling." As the reaction proceeds, boron-amine complexes can inhibit the active sites or alter the pH micro-environment.[1]

  • Correction: Do not just dump more reagent.

    • Temperature Swing: Cycle the temperature. Start at

      
       for addition, then warm to 
      
      
      
      .[1] If stalled, brief heating to
      
      
      (max 30 mins) can push completion, but watch for impurity formation.[1]
    • Solvent Strength: Ensure you are using Glacial Acetic Acid. Presence of water inhibits the protonation of the indole double bond.[1]

Q2: I see a new impurity spot that is more polar than the product.

  • Root Cause: N-Alkylation. In acetic acid,

    
     can occasionally reductively alkylate the nitrogen (N-ethylation) if acetaldehyde is generated in situ or present as an impurity.
    
  • Correction: Switch to Trifluoroacetic Acid (TFA) or maintain strictly low temperatures (

    
    ).
    

Module 2: The Critical Bromination (Regiocontrol)

The Challenge: Directing the bromine to C5 (para to Nitrogen) while the C6-Carboxylic acid exerts steric and electronic influence.

The "Yield Trap": Direct bromination of the free indoline amine often leads to oxidation (back to indole) or messy mixtures of C5/C7 isomers.[1]

The "High-Fidelity" Protocol: N-Protection Strategy

To maximize yield, you must dampen the reactivity of the nitrogen.[1]

  • Protect: Acetylate the Indoline nitrogen (

    
    ).
    
    • Mechanism:[1][2][3] Converts the amine (strong activator) to an amide (moderate activator). This reduces oxidative degradation and increases steric bulk, disfavoring the C7 position (ortho to N).[1]

  • Brominate: Use N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

    • Selectivity: The N-Acetyl group directs para (to C5). The C6-COOH also directs ortho (to C5). C5 becomes the electronic "sweet spot."

  • Deprotect: Acid hydrolysis removes the acetyl group.

Troubleshooting & FAQs

Q3: I am getting a mixture of C5-Bromo and C7-Bromo isomers.

  • Diagnostic: Check your protecting group. If you are brominating the free amine, C7 is electronically favorable and sterically accessible.[1]

  • Correction: Implement the N-Acetyl protection step described above. The acetyl group sterically shields the C7 position, forcing the bromine to C5.[1]

Q4: The product is turning purple/dark during bromination.

  • Root Cause: Oxidative Reversion. The indoline ring is electron-rich and prone to oxidizing back to an indole or forming "indolenine" dyes under radical conditions.

  • Correction:

    • Avoid elemental Bromine (

      
      ). It is too harsh.
      
    • Use NBS (N-Bromosuccinimide) .

    • Exclude Light: Wrap the flask in foil. Radical bromination (side chain) competes with electrophilic substitution in light.

Module 3: Salt Formation & Purification

The Challenge: The product is an amino acid (zwitterion). Isolating the specific Hydrochloride salt requires breaking the internal salt bridge.

Q5: The product is a sticky gum that won't crystallize. [1]

  • Root Cause: Hygroscopic water retention or excess solvent.

  • Correction:

    • Dissolve the crude free base in minimal dry Methanol .

    • Add HCl in Dioxane (4M) or bubble dry HCl gas. Do not use aqueous HCl.[1]

    • Precipitate by slowly adding Ethyl Acetate or Diethyl Ether . The non-polar antisolvent forces the ionic salt out of solution as a white solid.[1]

Summary Data: Yield Comparison

MethodologyDirect BrominationN-Acetyl Protection Route
Step Count 24
Regioselectivity (C5:C7) ~3:1>20:1
Oxidative Byproducts High (10-15%)Low (<2%)
Overall Yield 35-45%65-75%
Purity (HPLC) 88% (requires column)>98% (crystallization only)

Visual Workflow (DOT Diagram)

SynthesisPath SM Indole-6-COOH Step1 Reduction (NaCNBH3 / AcOH) SM->Step1 Int1 Indoline-6-COOH (Unstable to oxidation) Step1->Int1 Step2 Protection (Ac2O / DCM) Int1->Step2 Trap Direct Bromination (Br2 or NBS) Int1->Trap Low Yield Path Int2 N-Acetyl-Indoline-6-COOH (Stable Intermediate) Step2->Int2 Step3 Bromination (NBS / DMF) Int2->Step3 Int3 5-Bromo-N-Acetyl-Indoline-6-COOH Step3->Int3 Step4 Hydrolysis & Salt Formation (HCl / MeOH) Int3->Step4 Final 5-Bromoindoline-6-COOH . HCl (Target Product) Step4->Final Fail Mixture: C5/C7 Isomers + Oxidation Products Trap->Fail

Caption: Optimized synthetic pathway highlighting the critical N-protection strategy to ensure regioselectivity and prevent oxidation.

References

  • Gribble, G. W., et al. (1974).[1][4][5] "Reactions of Sodium Borohydride in Acidic Media; Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society.[1][4][6] (Establishes the standard protocol for Indole

    
     Indoline reduction). 
    
  • Ketcha, D. M., & Lieurance, B. A. (1989).[1][5] "The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid." Tetrahedron Letters. (Alternative reduction method for difficult substrates).

  • Kikugawa, Y. (1978).[1] "Bromination of Indoles and Indolines." Journal of Synthetic Organic Chemistry, Japan.[1] (Discusses regioselectivity challenges in indoline halogenation).

  • Teledyne ISCO. (2012).[7] "RediSep C-18 reversed phase column purification of carboxylic acids." (Purification techniques for polar carboxylic acid intermediates).

Sources

Optimization

Purification techniques for 5-Bromoindoline-6-carboxylic acid hydrochloride

Technical Support Center: 5-Bromoindoline-6-carboxylic acid hydrochloride Executive Summary: The Stability-Purity Paradox As researchers, we often treat 5-Bromoindoline-6-carboxylic acid hydrochloride as a simple buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromoindoline-6-carboxylic acid hydrochloride

Executive Summary: The Stability-Purity Paradox

As researchers, we often treat 5-Bromoindoline-6-carboxylic acid hydrochloride as a simple building block. However, this molecule presents a unique "Stability-Purity Paradox." It contains a secondary amine (indoline core) prone to oxidative dehydrogenation (reverting to the indole), yet it requires high purity for subsequent cross-coupling or amide coupling reactions.

The hydrochloride salt form is preferred over the free zwitterion because protonation of the indoline nitrogen (


) significantly retards oxidation. However, this salt is prone to hygroscopicity  and oiling out  during crystallization. This guide addresses these specific failure modes.

Core Protocol: Purification via Controlled Recrystallization

Do not rely on standard "dissolve and cool" methods. This compound requires a displacement crystallization technique to ensure the HCl salt forms a lattice rather than an amorphous gum.

Reagents:

  • Solvent A (Dissolution): Methanol (MeOH) or Isopropanol (IPA).

  • Solvent B (Anti-solvent): Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%).

Step-by-Step Methodology:

  • Dissolution (The Saturation Point):

    • Dissolve the crude 5-bromoindoline-6-carboxylic acid (free base or crude salt) in the minimum volume of warm MeOH (

      
      ).
      
    • Critical: If the solution is dark brown/pink, treat with activated charcoal (10 wt%) for 15 minutes, then filter hot through Celite. The color indicates indole impurities.

  • Acidification (If starting from Free Base/Zwitterion):

    • Cool to room temperature (RT).

    • Add 1.1 equivalents of HCl (e.g., 4M in Dioxane).

    • Note: Avoid large excesses of HCl; highly acidic supernatants can degrade the indoline over time.

  • Displacement (The Anti-Solvent Drop):

    • With vigorous stirring, add Solvent B (

      
       or MTBE) dropwise.
      
    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Seed: Add a small crystal of pure product if available. If not, scratch the glass wall to induce nucleation.

  • Crystallization:

    • Allow the mixture to stand at RT for 1 hour, then move to

      
       (fridge) for 12 hours.
      
    • Warning: Rapid cooling leads to oiling out.

  • Isolation:

    • Filter under Argon/Nitrogen (minimize air exposure).

    • Wash the cake with cold

      
      .
      
    • Dry under high vacuum (

      
       mbar) at 
      
      
      
      .

Troubleshooting Guide (Q&A Format)

Issue 1: The "Pink/Brown" Discoloration

Q: My white solid turned pink after filtration. Is it ruined? A: The pink color is the 5-bromoindole-6-carboxylic acid (the oxidized impurity). Indolines are air-sensitive.

  • Diagnosis: Run a TLC or LC-MS.[1] The indole usually has a different UV profile (aromatic absorption) and lower polarity than the indoline salt.

  • Fix: If the impurity is

    
    , wash the solid with cold Dichloromethane (DCM). The oxidized indole is often soluble in DCM, while the HCl salt of the indoline is not.
    
  • Prevention: Always filter under an inert atmosphere blanket. Store the final salt in amber vials under Argon.

Issue 2: The "Oiling Out" Phenomenon

Q: Instead of crystals, I got a sticky brown gum at the bottom of the flask. A: This is "oiling out," common with amphoteric salts. It happens when the compound separates as a liquid phase before it can crystallize.

  • Cause: Too much anti-solvent added too quickly, or the temperature dropped too fast.

  • Recovery:

    • Re-heat the mixture until the gum redissolves (add a splash of MeOH if needed).

    • Add a seed crystal at the cloud point.

    • Cool very slowly (wrap the flask in a towel to insulate it).

    • High-Shear Stirring: Sometimes, vigorous stirring breaks the oil droplets, forcing them to solidify.

Issue 3: Solubility Issues

Q: The crude material won't dissolve in MeOH or Water. A: You likely have the Zwitterionic form (Isoelectric point


) which has poor solubility in organic solvents and neutral water.
  • Fix: You must shift the pH.

    • To dissolve: Add HCl (to protonate the amine

      
       soluble cation) or NaOH (to deprotonate the carboxylic acid 
      
      
      
      soluble anion).
    • For purification: We want the Cationic HCl salt. Add concentrated HCl dropwise to the suspension in MeOH until it dissolves, then proceed to crystallization.

Visualizing the Workflow

Diagram 1: Purification Decision Logic

This flowchart guides you through the decision-making process based on the state of your crude material.

PurificationLogic Start Crude 5-Bromoindoline-6-COOH CheckState Check Physical State Start->CheckState IsOil Sticky Oil/Gum? CheckState->IsOil Yes IsSolid Solid Powder? CheckState->IsSolid Yes DissolveMeOH Dissolve in warm MeOH IsOil->DissolveMeOH Trapped Solvent IsSolid->DissolveMeOH CheckColor Color Check DissolveMeOH->CheckColor Pink Pink/Brown (Oxidation) CheckColor->Pink White Off-White/Beige CheckColor->White Charcoal Activated Charcoal Treatment (Hot Filtration) Pink->Charcoal AddHCl Add HCl (1.1 eq) Generate Salt White->AddHCl Charcoal->AddHCl Crystallize Slow Crystallization (+ Et2O/MTBE) AddHCl->Crystallize

Caption: Decision tree for handling crude 5-bromoindoline-6-carboxylic acid, addressing physical state and oxidation impurities.

Diagram 2: The Oxidation Trap

Understanding why the compound degrades is essential for troubleshooting.

OxidationPathway Indoline 5-Bromoindoline-6-COOH (Desired Product) Intermediate Radical/Imine Intermediate Indoline->Intermediate -2H (Oxidation) Indole 5-Bromoindole-6-COOH (Impurity - Pink) Intermediate->Indole Aromatization Air Atmospheric O2 / Light Air->Intermediate Promotes HCl HCl Salt Formation (Protonation protects N) HCl->Indoline Stabilizes

Caption: Mechanism of degradation. Protonation (HCl salt) prevents the nitrogen lone pair from initiating the oxidation to indole.

Quantitative Data: Solubility Profile

Use this table to select solvents for washing vs. recrystallization.

SolventSolubility (HCl Salt)Solubility (Impurity: Indole)Application
Water HighLowDissolution (but hard to dry)
Methanol HighHighPrimary Solvent for Recryst.
Ethanol ModerateHighGood for slower crystallization
Isopropanol Low (Hot only)HighIdeal for "cooling" crystallization
DCM NegligibleModerateWashing (Removes impurities)
Ether/MTBE InsolubleSolubleAnti-Solvent / Washing

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkyl-substituted Indoles to Indolines." Synthesis, 1974(12), 859-874. (Foundational text on Indole-Indoline reduction chemistry). Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection and crystallization of amine hydrochlorides). Link

  • BenchChem Technical Support. (2025). "Synthesis and Analysis of Hydrochloride Salts." (General protocols for amino acid salt isolation). Link

  • PubChem. (2025).[2] "Indole-6-carboxylic acid."[2][3][4][5][6][7] (Precursor properties and stability data). Link

Sources

Troubleshooting

Preventing oxidation and degradation of 5-Bromoindoline-6-carboxylic acid hydrochloride

Topic: Prevention of Oxidation & Degradation Status: Active Guide | Version: 2.4 | Last Updated: February 2026 Executive Summary: The Stability Paradox Welcome. If you are accessing this guide, you likely observed a colo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidation & Degradation

Status: Active Guide | Version: 2.4 | Last Updated: February 2026

Executive Summary: The Stability Paradox

Welcome. If you are accessing this guide, you likely observed a color shift in your compound from off-white to beige or dark brown.

5-Bromoindoline-6-carboxylic acid hydrochloride presents a specific stability challenge due to its indoline (2,3-dihydroindole) core. Unlike the fully aromatic indole, the indoline structure is thermodynamically driven to aromatize (oxidize) into an indole. This process is accelerated by three vectors:

  • Atmospheric Oxygen: Drives dehydrogenation.

  • Light (UV/Vis): Initiates radical formation at the C2/C3 positions and can cleave the C-Br bond.

  • pH Neutralization: The Hydrochloride (HCl) salt protects the nitrogen lone pair. Neutralizing this salt in solution dramatically increases oxidation rates.

This guide provides the protocols required to arrest this thermodynamic decay.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the pathway. The primary impurity you will generate is 5-Bromoindole-6-carboxylic acid .

Visualizing the Threat

The following diagram illustrates the oxidation pathway you are fighting against.

OxidationPathway Indoline 5-Bromoindoline-6-COOH (Reduced, Desired) Radical Indolinyl Radical (Intermediate) Indoline->Radical H-abstraction (C2/C3) Indole 5-Bromoindole-6-COOH (Oxidized, Impurity) Radical->Indole Aromatization (-H•) Oxygen O2 / Air Oxygen->Radical Light UV Light (hν) Light->Radical Base Base (Deprotonation) Base->Indoline Exposes Lone Pair

Figure 1: The thermodynamic drive from Indoline (green) to Indole (red). Note that the HCl salt blocks the "Base" pathway by keeping the nitrogen protonated.

Storage & Handling Protocols

Q: How should I store the solid material long-term?

A: The "Cold, Dark, and Dry" Protocol. The solid HCl salt is hygroscopic. Moisture absorption creates a localized aqueous environment where dissolved oxygen can react.

ParameterSpecificationReason (Causality)
Temperature -20°C Arrhenius equation: Lowering temp significantly slows the rate of auto-oxidation.
Atmosphere Argon/Nitrogen Displaces O2.[1] Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass Blocks UV light which can cleave the C-Br bond (photolysis).
Desiccant Required Prevents hydrolysis and moisture-mediated oxidation.
Q: My compound arrived slightly pink/beige. Is it ruined?

A: Likely not, but verify.

  • Pure: White to off-white crystalline powder.[2]

  • Trace Oxidation: Pale pink or beige. (Often <1% impurity; usable for most synthesis).

  • Severe Degradation: Dark brown or black sticky resin. (Recrystallization required).

Action: Run a standard LC-MS. Look for the [M-2] peak.

  • Target Mass (M): Indoline.

  • Impurity Mass (M-2): Indole (Loss of 2 Hydrogens).

Solution Chemistry & Reaction Optimization

Q: I need to dissolve it for a reaction. Which solvent system is safe?

A: Degassed, Acidic/Neutral Solvents. Avoid dissolving the compound in basic solvents (like Pyridine or unbuffered aqueous base) unless the reaction immediately consumes it.

The Golden Rule: Keep the nitrogen protonated (ammonium form) as long as possible. The lone pair on the nitrogen, if free, participates in the resonance stabilization of the radical intermediate, accelerating oxidation.

Protocol: Freeze-Pump-Thaw Degassing

Use this for all solvents (DMSO, DMF, Water) prior to dissolving the indoline.

  • Freeze: Place solvent in a Schlenk flask.[1] Freeze with liquid nitrogen (LN2).[1][3]

  • Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes while frozen.

  • Thaw: Close vacuum. Thaw in warm water bath. Gas bubbles will escape.

  • Repeat: Perform 3 cycles total.

  • Backfill: Fill with Argon.

Q: Can I use DMSO-d6 for NMR?

A: Use with caution. DMSO is an oxidant (mild). Old DMSO contains peroxides.

  • Fix: Use an ampoule of fresh DMSO-d6 or add a scavenger (e.g., trace sodium metabisulfite) if the compound is extremely sensitive, though usually, fresh solvent is sufficient for rapid acquisition.

Troubleshooting Guide (FAQ)

Issue: "The reaction mixture turned black after 1 hour."
  • Diagnosis: Rapid auto-oxidation.

  • Root Cause: Likely presence of dissolved oxygen or trace transition metals (Iron/Copper) in reagents which catalyze dehydrogenation.

  • Solution:

    • Did you degas the solvent?

    • Add an antioxidant if compatible (e.g., Ascorbic acid or BHT).

    • Check your stir bar. Rusty stir bars are notorious oxidation catalysts.

Issue: "I see a new spot on TLC just above my product."
  • Diagnosis: Indole formation.[4][5][6][7]

  • Logic: Indoles are fully aromatic and less polar than their indoline counterparts (H-bond donor ability changes). They typically run higher on Silica (Hex/EtOAc).

  • Confirmation: Indoles often fluoresce intensely blue/purple under UV (254/365 nm), whereas indolines are often fainter or absorb differently.

Issue: "Yield is low; I recovered starting material but it's brown."
  • Diagnosis: Surface oxidation.

  • Fix: Perform a "wash" rather than a full column.

    • Triturate the brown solid with cold Ether or Hexanes.

    • The oxidized indole impurity is often more soluble in lipophilic solvents than the HCl salt of the indoline.

    • Filter the solid. The filter cake should be whiter.

Workflow Visualization

Follow this decision tree to ensure sample integrity during experimentation.

HandlingWorkflow Start Start: 5-Bromoindoline-6-COOH HCl State Select State Start->State Solid Solid Storage State->Solid Solution Dissolving for Reaction State->Solution CheckColor Check Color Solid->CheckColor White White/Off-White: Proceed CheckColor->White Brown Brown/Sticky: Recrystallize (EtOH/HCl) CheckColor->Brown Store Store: -20°C, Argon, Desiccator White->Store Degas Step 1: Degas Solvent (Freeze-Pump-Thaw) Solution->Degas AcidCheck Step 2: Maintain Acidic/Neutral pH Avoid excess base Degas->AcidCheck Execute Execute Reaction (Inert Atmosphere) AcidCheck->Execute

Figure 2: Operational workflow for storage and solubilization to minimize degradation risks.

References

  • Indoline Oxidation Mechanisms

    • Zhang, T., et al.[6] "Praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles." Organic Letters 25.24 (2023): 4468-4472.[6]

    • Note: This paper details the ease with which indolines oxidize to indoles, confirming the thermodynamic instability of the dihydro-form.
  • Handling Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."[8][9][10] Sigma-Aldrich.[8]

    • Note: The authoritative guide on Schlenk lines and inert gas transfers.
  • Degassing Protocols (Freeze-Pump-Thaw)

    • University of Rochester, Dept. of Chemistry. "How To: Degas Solvents."

    • Note: Standard operating procedure for removing dissolved oxygen from reaction solvents.[1]

  • Properties of 5-Bromoindole (Degradant)

    • BenchChem Technical Guide.[11] "Physicochemical Characteristics of 5-Bromoindole."

    • Note: Provides comparison data (melting point, solubility)

Sources

Optimization

Technical Support Center: Purification of 5-Bromoindoline-6-carboxylic acid Hydrochloride

[1][2][3][4] Introduction & Chemical Context Welcome to the technical support hub for 5-Bromoindoline-6-carboxylic acid hydrochloride . This guide is designed for researchers encountering difficulties in the purification...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Introduction & Chemical Context

Welcome to the technical support hub for 5-Bromoindoline-6-carboxylic acid hydrochloride . This guide is designed for researchers encountering difficulties in the purification of this specific intermediate.

Chemical Insight: Unlike its oxidized parent (indole), the indoline core possesses a secondary amine with higher basicity (


 for the conjugate acid), allowing for stable hydrochloride salt formation.[1] However, the presence of the electron-withdrawing bromine at C5 and the carboxylic acid at C6 creates a "push-pull" electronic environment.[2][3][1][4] This often leads to two primary purification challenges:
  • Oiling Out: The compound forms a supersaturated oil rather than a crystal lattice due to competing hydrogen bonding networks.[3]

  • Oxidative Instability: Indolines are susceptible to spontaneous dehydrogenation to indoles, often indicated by a pink/brown discoloration.

Solvent Selection Matrix

The following data summarizes solvent compatibility based on dielectric constants and experimental solubility profiles for halogenated indoline salts.

Table 1: Solvent Compatibility Guide[1][2][3][4]
Solvent ClassSpecific SolventRoleSuitabilityTechnical Notes
Protic Polar Methanol (MeOH) Primary High Excellent solubility for the HCl salt.[2][3][1][4] Best used in combination with an anti-solvent.[3]
Protic Polar Ethanol (EtOH) Primary High Standard choice.[1] Lower solubility than MeOH, often allowing for single-solvent recrystallization upon cooling.[2][3][1][4]
Protic Polar Water Primary Moderate High solubility even at RT.[2] Use only as a co-solvent (e.g., 5-10%) to break strong lattice energy if the solid is amorphous.[1][4]
Aprotic Polar DMSO / DMF Avoid Low High boiling points make removal difficult.[2] Promotes decomposition/oxidation at high temps.[3]
Esters Ethyl Acetate (EtOAc) Anti-Solvent High Excellent anti-solvent.[1] Miscible with alcohols.[3] Low toxicity.[3][5]
Ethers Diethyl Ether / MTBE Anti-Solvent Moderate Good anti-solvent, but high volatility can cause "crusting" on flask walls.[4]
Hydrocarbons Hexane / Heptane Wash Low Strictly for washing filter cakes to remove non-polar impurities.[4]

Standard Operating Procedures (SOPs)

Protocol A: The "Displacement" Method (Recommended)

Best for: High-purity requirements where yield is secondary.[2][3][1][4]

  • Dissolution: Suspend the crude 5-Bromoindoline-6-carboxylic acid HCl in Methanol (10 mL/g) .

  • Heating: Heat to reflux (

    
    ). If the solid does not dissolve, add Water  dropwise (max 1 mL/g) until clear.
    
    • Critical Step: Add 1-2 drops of concentrated HCl to the hot solution.[2][3][1][4] This suppresses dissociation of the salt and prevents the free base from precipitating.[3][1][4]

  • Filtration: Perform a hot filtration (if necessary) to remove insoluble mechanical impurities.

  • Crystallization: Remove from heat. While still warm (

    
    ), slowly add Ethyl Acetate  (approx. 5-8 mL/g) until a faint, persistent turbidity appears.
    
  • Cooling: Allow the solution to cool to Room Temperature (RT) slowly (over 2 hours). Then, transfer to

    
     for 4 hours.
    
  • Isolation: Filter the white/off-white needles.[2][3][1][4] Wash with cold EtOAc.[3]

Protocol B: The Single-Solvent Method (Ethanol)

Best for: Large scale batches where solvent complexity must be minimized.[2][3][1][4]

  • Dissolution: Suspend crude solid in Absolute Ethanol (15 mL/g) .

  • Reflux: Heat to reflux.[6] The salt should dissolve completely.[3]

  • Concentration: If fully dissolved, distill off ethanol until the volume is reduced by ~30% or until the first crystals appear on the glass surface.

  • Seeding: Remove from heat. Add a seed crystal (if available) at

    
    .[1]
    
  • Cooling: Cool to RT with slow stirring (50 RPM).

  • Isolation: Filter and wash with cold Ethanol/Ether (1:1).

Troubleshooting Guide (Q&A)

Q1: My product "oiled out" (separated as a sticky gum) instead of crystallizing. How do I fix this?

  • Cause: The temperature dropped too fast, or the solvent polarity gap was too wide (e.g., adding hexane to methanol).

  • Solution: Re-heat the mixture until the oil dissolves. Add a "bridging solvent" like Isopropanol (IPA) which has intermediate polarity between Methanol and Hexane. Scratch the glass side-wall with a glass rod to induce nucleation sites.[2][3][1][4]

Q2: The crystals are turning pink/brown during drying.

  • Cause: Oxidation of the indoline ring to the indole.[3][4] This is accelerated by heat, light, and basic impurities.[4]

  • Solution:

    • Ensure the recrystallization solvent is slightly acidic (add 0.1% conc.[1] HCl).

    • Dry in a vacuum oven at max

      
       .
      
    • Flush the oven with Nitrogen or Argon; do not dry in ambient air.[3]

Q3: The yield is very low (<40%).

  • Cause: The compound is too soluble in the alcohol, or the "mother liquor" still holds the salt.[1][4]

  • Solution: Do not discard the mother liquor. Concentrate it to half volume and repeat the cooling process (Second Crop). Alternatively, use a more aggressive anti-solvent like Diethyl Ether for the second crop (note: purity may be lower).

Q4: NMR shows the salt has partially dissociated to the free base. [3][1][4]

  • Cause: Recrystallization from water or alcohols without excess acid can strip the HCl.

  • Solution: Always "re-salt" the solvent. Add 1.1 equivalents of HCl (as 4M HCl in Dioxane or conc.[4] aqueous HCl) to the recrystallization mixture before heating.

Visual Logic & Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow helps you choose the correct protocol based on your crude material's behavior.[3]

SolventSelection Start Start: Crude 5-Bromoindoline-6-COOH HCl SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Dissolves Dissolves Completely SolubilityCheck->Dissolves High Solubility Insoluble Remains Insoluble/Cloudy SolubilityCheck->Insoluble Low Solubility ProtocolB Execute Protocol B (Single Solvent: EtOH) Dissolves->ProtocolB AddWater Add 5-10% Water (Hot) Insoluble->AddWater CheckClear Solution Clear? AddWater->CheckClear YesClear Yes CheckClear->YesClear NoClear No (Inorganic Salts present?) CheckClear->NoClear ProtocolA Execute Protocol A (MeOH + EtOAc) YesClear->ProtocolA HotFilter Hot Filtration NoClear->HotFilter HotFilter->ProtocolA

Caption: Decision logic for selecting the optimal solvent system based on initial solubility observations.

Diagram 2: "Oiling Out" Rescue Workflow

A specific troubleshooting path for the most common failure mode.

OilingOut Issue Issue: Oiling Out (Sticky Gum Formation) Reheat 1. Re-heat to Reflux (Dissolve Oil) Issue->Reheat AddBridge 2. Add Isopropanol (IPA) (Bridging Solvent) Reheat->AddBridge Seed 3. Seed Crystal Addition at 50°C AddBridge->Seed SlowCool 4. Slow Cool (Wrap flask in foil) Seed->SlowCool

Caption: Step-by-step rescue protocol for supersaturated oils.

References

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[4] Department of Chemistry Technical Guides.[3][4][Link] (Accessed via general chemical principles for amino acid salts).[1]

  • National Institutes of Health (NIH). "10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids."[2][3][1][4] PubChem Compound Summary.[7][Link] (Reference for carboxylic acid functionality behavior in indole/indoline scaffolds).[1]

  • ResearchGate. "Purification of organic hydrochloride salt?" Chemical Methodology Discussion.[Link] (Consensus data on Ethanol/Ether precipitation for amine hydrochlorides).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Bromoindoline-6-carboxylic Acid HCl Derivatives

Introduction: The Scaffold Architecture Welcome to the technical support hub for 5-Bromoindoline-6-carboxylic acid HCl . This scaffold is a deceptive "dual-threat" in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Architecture

Welcome to the technical support hub for 5-Bromoindoline-6-carboxylic acid HCl . This scaffold is a deceptive "dual-threat" in medicinal chemistry. It offers a saturated nitrogen heterocycle (indoline) desirable for Fsp3 character, combined with an aryl bromide handle for cross-coupling.

However, users frequently encounter failure modes arising from its specific substitution pattern:

  • The Ortho-Clash: The Bromine at C5 and Carboxylic Acid at C6 are ortho to each other. This creates significant steric hindrance, affecting both amide coupling (at C6) and cross-coupling (at C5).

  • The Zwitterion Trap: As an HCl salt of an amino acid analog, it suffers from poor solubility in standard organic solvents (DCM, EtOAc) until properly neutralized.

  • The Oxidation Drift: The indoline core is thermodynamically prone to aromatizing into an indole, especially under basic/oxidative conditions.

This guide addresses these issues directly.

Module 1: Solubility & Handling (The "Zwitterion Trap")

User Query: "My starting material won't dissolve in DCM or THF for the acylation reaction. It just sits at the bottom of the flask."

Diagnosis: You are fighting the lattice energy of the zwitterionic HCl salt. The protonated amine (


) and the carboxylate/carboxylic acid form a tight ionic network that non-polar solvents cannot break.
Troubleshooting Protocol: The "Free-Base" Switch

Do not attempt reactions directly on the heterogeneous salt slurry unless using highly polar solvents like DMF/DMSO (which complicate workup).

Step-by-Step Desalting Protocol:

  • Dissolution: Dissolve the HCl salt in the minimum amount of Methanol (MeOH) or Water .

  • Neutralization: Carefully adjust pH to ~8–9 using saturated aqueous

    
    .
    
    • Note: Do not use strong bases (NaOH) to avoid accidental hydrolysis or racemization if chiral centers were present (not applicable here, but good habit).

  • Extraction: Extract exhaustively with EtOAc/iPrOH (3:1) . Pure EtOAc often fails to pull the polar amino acid out of the water phase.

  • Drying: Dry over

    
     (avoid 
    
    
    
    as it can coordinate to the amine/acid).
  • Result: The resulting free base is significantly more soluble in THF and DCM.

Solvent SystemSolubility (HCl Salt)Solubility (Free Base)Application
DCM InsolubleModerateAcylation / Amide Coupling
THF InsolubleGoodProtection / Reduction
DMF/DMSO HighHighS_NAr / Pd-Coupling
Water HighLowWorkup / Desalting

Module 2: Amide Coupling (The "Ortho-Clash")

User Query: "I'm trying to couple an amine to the carboxylic acid using EDC/HOBt, but the conversion is stuck at <30%."

Diagnosis: The bromine atom at C5 exerts steric pressure on the C6-carboxylic acid. Standard carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is bulky; the ortho-bromo substituent blocks the incoming amine nucleophile.

Optimization: Switch to Uronium/Phosphonium Reagents

Abandon carbodiimides for this specific scaffold. You need a more reactive, less bulky active ester species.

Recommended Conditions (HATU/T3P):

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). It generates the At-active ester, which reacts faster than HOBt esters.

  • Base: DIPEA (Hunig's Base). Use 3.0 equivalents to ensure the zwitterion is fully broken and the acid is deprotonated.

  • Solvent: DMF (dimethylformamide).

  • N-Protection (Critical): Ensure the Indoline Nitrogen (N1) is protected (e.g., Boc, Cbz, Acetyl) before attempting amide coupling at C6. If N1 is free, it can compete as a nucleophile, leading to polymerization (intermolecular self-coupling).

The "N-Capping" Logic:

  • Without Protection:[1] Molecule A (Amine) attacks Molecule B (Acid)

    
     Oligomers.
    
  • With Protection: External Amine attacks Molecule A (Acid)

    
     Desired Amide.
    

AmideCoupling Start 5-Br-Indoline-6-COOH (HCl) Step1 Step 1: N-Protection (Boc2O / NaHCO3) Start->Step1 Essential Step2 Step 2: Activation (HATU / DIPEA / DMF) Start->Step2 Risky (Self-Coupling) Step1->Step2 Steric Bulk Mgmt Step3 Step 3: Amine Addition (R-NH2) Step2->Step3 Failure Polymerization / Low Yield Step2->Failure If N-H free Success Target Amide (>85% Yield) Step3->Success

Caption: Workflow for overcoming steric and chemoselectivity issues in amide coupling.

Module 3: Cross-Coupling (The Catalyst Poison)

User Query: "My Suzuki coupling at the C5-Bromine fails. The starting material disappears, but I mostly get dehalogenated byproduct or black Pd precipitate."

Diagnosis:

  • Catalyst Sequestration: The free carboxylic acid (C6) and the free amine (N1) can chelate Palladium, removing it from the catalytic cycle.

  • Protodehalogenation: The acidic proton from the COOH group can facilitate the replacement of Br with H (hydrodehalogenation) during the oxidative addition step.

Solution: The "Ester-First" Strategy

Do not run Suzuki/Buchwald couplings on the free amino-acid.

Protocol:

  • Protect C6: Convert the carboxylic acid to a Methyl Ester (MeOH/H2SO4) or t-Butyl Ester . This removes the acidic proton and the chelating capability.

  • Protect N1: Acetyl or Boc protection prevents N-arylation side reactions.

  • Catalyst Selection: Use bulky, electron-rich phosphine ligands to overcome the ortho-substituent (the ester at C6) near the bromine.

    • Recommended:Pd(dppf)Cl2 or Pd_2(dba)_3 + XPhos .

    • Avoid: Pd(PPh3)4 (often too slow for sterically hindered aryl bromides).

Data: Ligand Performance on Ortho-Substituted Indolines

Ligand/CatalystConversion (24h)OutcomeNotes
Pd(PPh3)4 15%StalledSterically crowded center (C5-Br vs C6-Ester) blocks ligation.
Pd(dppf)Cl2 78%GoodBidentate ligand resists chelation; good bite angle.
XPhos Gen 3 95% Excellent Designed specifically for hindered aryl halides.
Pd/C (Heterogeneous) <5%FailedPoor oxidative addition on this scaffold.

Module 4: Stability (The "Aromatization" Risk)

User Query: "I purified my product, but the NMR shows an extra aromatic proton and the loss of the CH2 signals. It looks like an indole."

Diagnosis: You have oxidized the indoline to an indole.[2] This is thermodynamically favorable and catalyzed by:

  • High pH (Strong bases).

  • Atmospheric Oxygen.

  • High Temperature (>80°C).

  • Transition metals (Pd/Cu) used in previous steps.

Prevention Guide
  • During Workup: Degas all solvents if the material is left in solution for long periods.

  • During Coupling: If running a basic reaction (like Suzuki coupling with

    
    ), strictly exclude oxygen (argon sparge).
    
  • Storage: Store as the solid HCl salt or N-Boc derivative. Free indoline bases oxidize faster than their protected/salt counterparts.

Restoring the Indoline (Salvage Protocol): If accidental oxidation occurs, you can reduce the indole back to the indoline using Sodium Cyanoborohydride (


)  in Acetic Acid, though this may reduce other sensitive groups.

References

  • Indoline Reactivity & Oxidation

    • Title: "A Mild Cu(I)
    • Source:Journal of Organic Chemistry (ACS).
    • URL:[Link]

    • Relevance: Establishes the ease of oxidation for this scaffold and conditions to avoid.
  • Ortho-Substituted Amide Coupling

    • Title: "Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents."
    • Source: BenchChem (Technical Protocols).[3]

    • Relevance: Validates the use of HATU over EDC for ortho-halo benzoic acid deriv
  • Palladium Cross-Coupling on Indoles

    • Title: "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles."[3][4]

    • Source: BenchChem / Sigma-Aldrich Technical Library.
    • Relevance: Provides baseline stoichiometry for Suzuki/Buchwald reactions on the 5-bromoindole core.
  • Solubility of Amino Acid Salts

    • Title: "Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitr
    • Source:Journal of Chemical & Engineering D
    • URL:[Link]

    • Relevance: Explains the "salting-in" effect and insolubility of zwitterions in organic media.

Sources

Optimization

Handling hygroscopic properties of 5-Bromoindoline-6-carboxylic acid hydrochloride

The following guide serves as a specialized Technical Support Hub for 5-Bromoindoline-6-carboxylic acid hydrochloride . It is designed to function as an interactive troubleshooting manual for researchers facing stability...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Hub for 5-Bromoindoline-6-carboxylic acid hydrochloride . It is designed to function as an interactive troubleshooting manual for researchers facing stability and handling challenges with this specific intermediate.

Product: 5-Bromoindoline-6-carboxylic acid hydrochloride CAS: [Compound Specific - General Analog Reference: 22190-33-6 (Parent Indoline)] Support Tier: Level 3 (Senior Application Scientist)[1]

Core Technical Overview

Why is this compound hygroscopic? As a hydrochloride salt of an indoline carboxylic acid, this compound exhibits high lattice energy instability in humid environments. The chloride anion (


) is a hard Lewis base with a high affinity for water molecules, forming hydrogen bonds that disrupt the crystal lattice.
  • The Trap: The indoline nitrogen (secondary amine) is protonated (

    
    ). This cationic center, combined with the carboxylic acid moiety, creates a highly polar surface area that accelerates moisture adsorption (deliquescence) exponentially above 40-50% Relative Humidity (RH).
    
  • The Risk: Moisture uptake does not just alter mass; it can catalyze oxidative dehydrogenation , converting the indoline (dihydro) core into the corresponding indole impurity, which is often chemically distinct and harder to separate.

Critical Workflows (Visualized)

Workflow A: Decision Logic for Handling & Weighing

Use this logic flow to determine the correct handling protocol based on your lab's current environmental conditions.

HandlingLogic start START: Handling 5-Bromoindoline-6-COOH HCl check_env Check Lab Humidity (% RH) start->check_env high_rh > 45% RH check_env->high_rh low_rh < 45% RH check_env->low_rh glovebox REQUIRED: Glovebox/Bag (Inert Atmosphere) high_rh->glovebox benchtop Benchtop Handling (Speed is Critical) low_rh->benchtop weighing Weighing Protocol glovebox->weighing benchtop->weighing calc_corr Calculate Water Content (TGA or KF) weighing->calc_corr If clumped/sticky reaction Proceed to Reaction weighing->reaction If dry/free-flowing stoich_adj Adjust Stoichiometry (Mass Correction) calc_corr->stoich_adj stoich_adj->reaction

Figure 1: Decision matrix for environmental handling. Note that >45% RH triggers mandatory isolation protocols to prevent deliquescence.

Troubleshooting & FAQs

Section 1: Weighing & Stoichiometry

Q: The powder turns to a "gum" or sticky paste on the spatula within seconds. Is it ruined? A: Not necessarily, but its physical form has changed due to deliquescence .

  • Immediate Action: Do not return the sticky material to the stock container. Dissolve the weighed "gum" in your reaction solvent immediately.

  • Correction: You must assume the mass you weighed includes significant water weight. If you weighed 100 mg of "wet" salt, you might only have 85 mg of active reagent.

  • Protocol: Perform a "Difference Weighing" technique:

    • Dry a capped vial + septum.

    • Add approximate amount of salt inside a glovebag.

    • Weigh the sealed vial (Mass A).

    • Inject solvent through septum to dissolve.

    • Transfer solution to reaction.

    • Wash vial and dry.[2] Weigh empty vial (Mass B).

    • Actual Mass = Mass A - Mass B.[1]

Q: How do I calculate the correct stoichiometry if the salt is wet? A: You cannot assume MW = 278.53 g/mol (anhydrous). You must determine the Effective Molecular Weight (


) .
Use the table below to estimate correction factors if analytical data (Karl Fischer) is unavailable.
Physical AppearanceEstimated Water Content (wt%)Correction Factor (Multiply Mass by...)
Free-flowing powder< 1.0%1.01
Slight clumping2.0 - 5.0%1.05
Sticky/Tacky solid5.0 - 12.0%1.15
Visible liquid film> 15.0%STOP - Dry before use
Section 2: Storage & Stability

Q: Can I store this in a standard fridge? A: NO. Standard refrigerators have high humidity.

  • The Mechanism: When you remove a cold bottle from the fridge, moisture from the warm lab air instantly condenses on the cold salt (dew point effect). This hydrolysis degrades the indoline.

  • Correct Protocol:

    • Store in a desiccator inside the fridge (double containment).

    • Allow the desiccator to warm to room temperature before opening.

    • Flush headspace with Argon after every use.

Section 3: Reaction Chemistry

Q: I am doing an amide coupling (HATU/EDC). Will the water interfere? A: Yes. The water introduced by the hygroscopic salt can hydrolyze your activated ester intermediate.

  • The Fix: Add an excess of base (DIPEA/TEA) to neutralize the HCl and scavenge protons. More importantly, use a drying scavenger in the reaction pot, such as 4Å Molecular Sieves (activated), if the solvent system tolerates it.

Q: I see a color change from off-white to brown. What happened? A: This indicates oxidative dehydrogenation to the indole species.

  • Cause: Moisture + Oxygen + Light.

  • Validation: Check LCMS. You will see a mass shift of -2 Da (loss of 2 Hydrogens).[1]

  • Recovery: If oxidation is >5%, recrystallization is required (typically from EtOH/Et2O with HCl gas).

Recovery Protocol: Drying the Salt

If your 5-Bromoindoline-6-carboxylic acid HCl has absorbed moisture, use this specific drying workflow to restore it without causing thermal decomposition.[1]

DryingProtocol wet Wet/Clumped Salt vac_oven Vacuum Oven (40°C, <10 mbar) wet->vac_oven desiccant Desiccant Trap (P2O5 or KOH pellets) vac_oven->desiccant Moisture Removal path check Check Weight (Constant Mass?) vac_oven->check check->vac_oven No (Mass decreasing) store Store under Argon check->store Yes (Stable)

Figure 2: Drying loop. Note: Do not exceed 50°C as indolines can be thermally sensitive in the presence of trace acids.

Step-by-Step Drying Guide:

  • Vessel: Place the salt in a wide-mouth vial or watch glass (maximize surface area).

  • Agent: Place a separate tray of Phosphorus Pentoxide (

    
    )  or KOH pellets  inside the vacuum chamber. Reason: These chemically bind water, preventing it from re-condensing on the sample when vacuum is released.
    
  • Cycle: Apply vacuum (<10 mbar) at 40°C for 4 hours.

  • Verification: Weigh, dry for 1 more hour, and weigh again. If mass changes by <0.5%, it is dry.

References & Grounding

  • Hygroscopicity of Hydrochloride Salts:

    • Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5][6][7] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

    • Relevance: Establishes the fundamental mechanism of Cl- anion hydration and lattice disruption in pharmaceutical intermediates.

    • Link:

  • Handling Moisture-Sensitive Compounds:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]

    • Relevance: Standard protocols for drying organic salts and solvent purification.

    • Link:

  • Indoline Oxidation Sensitivity:

    • Source: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Details the oxidative instability of indoline (dihydroindole) systems to indoles, accelerated by acidic/moist conditions.

    • Link:

  • Weighing Hygroscopic Materials (Best Practices):

    • Source: Mettler Toledo. (n.d.). Weighing the Right Way - Proper Weighing with Laboratory Balances.

    • Relevance: Industry standard for difference weighing and electrostatic management.

    • Link:

Sources

Troubleshooting

Storage stability and shelf life of 5-Bromoindoline-6-carboxylic acid hydrochloride

Core Stability Profile: The "Why" Behind the Protocol To ensure the integrity of 5-Bromoindoline-6-carboxylic acid hydrochloride , one must understand that this molecule faces two opposing thermodynamic forces. Unlike it...

Author: BenchChem Technical Support Team. Date: February 2026

Core Stability Profile: The "Why" Behind the Protocol

To ensure the integrity of 5-Bromoindoline-6-carboxylic acid hydrochloride , one must understand that this molecule faces two opposing thermodynamic forces. Unlike its aromatic cousin (indole), the indoline core is partially reduced (dihydro-), making it energetically eager to "aromatize" back to an indole structure upon exposure to air. Simultaneously, the hydrochloride salt form introduces significant hygroscopicity.[1]

The Stability Triad (Key Vulnerabilities):

  • Oxidative Aromatization (The Primary Threat): The indoline ring system is susceptible to dehydrogenation.[2] In the presence of atmospheric oxygen and light, it oxidizes to form 5-Bromoindole-6-carboxylic acid. This is the most common impurity found in aged batches.

    • Visual Indicator: Shift from off-white to pink, brown, or reddish hues.

  • Hygroscopic Hydrolysis: As an HCl salt, the compound avidly absorbs atmospheric moisture. This leads to "caking" (physical degradation) and creates a localized acidic aqueous environment that can catalyze decarboxylation or other hydrolytic pathways.

    • Visual Indicator: Clumping, formation of a "gum," or wet appearance.[1]

  • Photolytic Dehalogenation: The Carbon-Bromine (C-Br) bond is sensitive to UV/Visible light. Prolonged exposure can lead to radical cleavage, resulting in debrominated impurities.

Storage Specifications & Shelf Life

Standard Operating Procedure (SOP) for Long-Term Storage

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic rate of oxidative dehydrogenation and decarboxylation.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces O₂ to prevent aromatization. Argon is preferred (heavier than air).
Container Amber Glass + Parafilm/Tape Amber glass blocks UV light; sealing prevents moisture ingress.
Desiccation Required Essential to counteract the hygroscopic nature of the HCl salt.
Solvent Storage DMSO (Anhydrous) Stable at -20°C for ~1 month. Avoid Alcohols (MeOH/EtOH) to prevent esterification of the carboxylic acid.

Estimated Shelf Life:

  • Solid State (Optimized): 24 months (Retest recommended every 12 months).

  • Solid State (Sub-optimal, Room Temp): < 3 months (High risk of oxidation).

  • Solution (DMSO, -20°C): 1 month.

Troubleshooting Guide (Q&A Format)

Q1: My powder has turned from off-white to a light pink/brown color. Is it still usable?

  • Diagnosis: This indicates oxidative degradation . The pink/brown color arises from the formation of conjugated indole species or quinoid-like oxidation byproducts.

  • Action: Run an LC-MS.

    • Look for a peak with [M-2] mass difference (Loss of 2 Hydrogens = Aromatization to Indole).

    • Decision: If the impurity is <5%, it may be usable for crude reactions. For SAR studies or biological assays, discard and repurchase .

Q2: The compound has formed hard clumps or a sticky paste. Can I dry it out?

  • Diagnosis: Significant moisture absorption (Hygroscopicity).[1]

  • Risk: The exact mass of the active pharmaceutical ingredient (API) is now unknown due to water weight.

  • Action:

    • Dissolve the entire clump in a known volume of anhydrous solvent (e.g., DMSO or DMF).

    • Determine concentration via HPLC against a fresh standard.

    • Do not attempt to heat-dry the solid, as the combination of heat, moisture, and the acidic HCl counter-ion can trigger decarboxylation.

Q3: Can I store stock solutions in Methanol or Ethanol?

  • Answer: NO.

  • Reasoning: You possess a Carboxylic Acid moiety and an Acidic Catalyst (HCl) in the same molecule. Storing in an alcohol (R-OH) creates a perfect environment for Fischer Esterification , converting your acid to a methyl/ethyl ester over time. Always use a non-nucleophilic solvent like DMSO or DMF.

Degradation Pathway Visualization

The following diagram illustrates the logical flow of degradation based on environmental exposure.

G Start 5-Bromoindoline-6-COOH HCl (Fresh / Off-White) Air Exposure: Air (O2) + Light Start->Air Moisture Exposure: Humidity (H2O) Start->Moisture Alcohol Solvent: Methanol/Ethanol Start->Alcohol Oxidation Oxidative Dehydrogenation (Impurity: 5-Bromoindole derivative) Air->Oxidation -2H (Aromatization) Hydrolysis Hygroscopic Caking (Mass Error / Hydrolysis) Moisture->Hydrolysis H2O Absorption Esterification Fischer Esterification (Impurity: Methyl/Ethyl Ester) Alcohol->Esterification Acid Catalysis (HCl) Outcome_Bad RESULT: Pink/Brown Color (Loss of Potency) Oxidation->Outcome_Bad Outcome_Mass RESULT: Sticky Solid (Inaccurate Dosing) Hydrolysis->Outcome_Mass

Figure 1: Degradation logic flow. The indoline core drives oxidation (left), while the HCl salt drives moisture uptake (center).

Experimental Protocol: Purity Verification

Before using stored material for critical biological assays (e.g., IC50 determination), perform this rapid QC check.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (0.1% Formic Acid)

  • Sample (Dissolved in DMSO)

Method (Reverse Phase HPLC/LC-MS):

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Gradient: 5% to 95% Acetonitrile over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Analysis:

    • Main Peak: Indoline (Target).[2]

    • Late Eluter: Look for a peak eluting after the main peak. Indoles are aromatic and typically more hydrophobic than their indoline counterparts, leading to longer retention times on C18 columns.

    • Mass Spec: Check for [M+H] = 278/280 (Target) vs 276/278 (Indole Impurity).

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135397299, 5-Bromo-6-chloroindoline-2-carboxylic acid (Analogous Structure). Retrieved from [Link]

  • Guerrieri, P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts.[3] Purdue University.[3] Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in reactions involving 5-Bromoindoline-6-carboxylic acid HCl

Topic: Overcoming Steric Hindrance & Reactivity Barriers Ticket ID: #IND-5BR-6COOH-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Reactivity Barriers

Ticket ID: #IND-5BR-6COOH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Effect" Challenge

You are likely reading this guide because your standard reaction protocols (EDC/NHS coupling, standard Suzuki conditions) are failing with 5-Bromoindoline-6-carboxylic acid HCl .

The core issue is the ortho-substitution pattern . The bromine atom at position C5 exerts significant steric pressure on the carboxylic acid at C6. This forces the carboxyl group out of planarity with the benzene ring, increasing its acidity but making the carbonyl carbon sterically inaccessible to nucleophiles. Simultaneously, the acidic protons (COOH and the HCl salt of the indoline amine) can deactivate transition metal catalysts.

This guide provides engineered workflows to bypass these thermodynamic and kinetic traps.

Module 1: Amide Coupling Troubleshooting (C6 Focus)

User Issue:

"I am trying to couple an amine to the C6-carboxylic acid using EDC/HOBt or HATU, but yields are <15%. The starting material remains unreacted."

Root Cause Analysis:

The C5-Bromine atom acts as a "gatekeeper," blocking the trajectory of incoming nucleophiles. Standard activation (forming an active ester) is often too slow or the intermediate is too sterically crowded to react with the amine. Furthermore, if the Indoline Nitrogen (N1) is unprotected, it may compete or cause polymerization.

The Solution: High-Energy Intermediates (Acid Chlorides)

Recommendation: Switch from standard coupling agents to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This reagent generates the acid chloride under neutral conditions, which is small enough and reactive enough to overcome the steric barrier.

Protocol: Ghosez’s Reagent Activation
StepActionCritical Note
1. N-Protection MANDATORY: Protect the N1 position (e.g., Boc, Cbz, Acetyl).Free indoline NH is nucleophilic and will react with the activated acid, causing polymerization.
2. Dissolution Dissolve N-protected substrate in dry DCM.Ensure the HCl salt is neutralized first (see Module 3).
3. Activation Add 1.2 - 1.5 equiv. of Ghosez’s Reagent . Stir at RT for 1-2 hours.Do not use Thionyl Chloride (

) if you have acid-sensitive protecting groups (like Boc).
4. Coupling Add the amine (1.2 equiv) and DIPEA (2.5 equiv).The reaction is usually exothermic; cool to 0°C during addition.
5. Monitoring Monitor via TLC/LCMS.The intermediate acid chloride is highly reactive; do not isolate.
Decision Logic: Coupling Strategy

AmideCoupling Start Start: Amide Coupling at C6 N_Protect Is N1 (Indoline) Protected? Start->N_Protect Protect_First STOP: Protect N1 (Boc/Cbz) N_Protect->Protect_First No Steric_Check Is the Amine Partner Sterically Hindered? N_Protect->Steric_Check Yes Protect_First->N_Protect Standard Method A: HATU + DIPEA (DMF, 60°C) Steric_Check->Standard No (Primary/Linear Amine) Ghosez Method B: Ghosez's Reagent (Acid Chloride Route) Steric_Check->Ghosez Yes (Secondary/Bulky Amine)

Figure 1: Decision matrix for selecting the correct amide coupling strategy based on steric demands.

Module 2: Cross-Coupling Troubleshooting (C5 Focus)

User Issue:

"My Suzuki coupling at the C5-Bromine is failing. The catalyst turns black (precipitates) and I see mostly de-halogenated byproduct."

Root Cause Analysis:
  • Acid Poisoning: The free carboxylic acid (C6) and the HCl salt can protonate the active Pd(0) species or coordinate to the metal, inhibiting the catalytic cycle.

  • Steric Bulk: The ortho-carboxylic acid blocks the oxidative addition step of the Palladium catalyst. Standard ligands (

    
    ) are not bulky enough to facilitate the reaction in this crowded environment.
    
The Solution: Esterification & Buchwald Ligands

Recommendation: You must "cap" the carboxylic acid (convert to ester) and use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands).

Comparative Data: Ligand Performance
LigandSubstrate TypeYield (Est.)Notes

Unprotected Acid< 5%Fails due to sterics and acid poisoning.
dppf Methyl Ester40-50%Moderate. Good for large batches but slow.
SPhos Methyl Ester85-95% Recommended. Excellent for ortho-hindered substrates.
XPhos Methyl Ester80-90%Alternative if SPhos fails; better for chlorides.
Protocol: Sterically Demanding Suzuki Coupling
  • Pre-requisite: Convert C6-COOH to Methyl Ester (

    
    ) and protect N1 (Boc).
    
  • Catalyst System:

    • Source:

      
       (1-2 mol%) or 
      
      
      
      .
    • Ligand: SPhos (2-4 mol%) (Ratio Pd:Ligand 1:2).

    • Base:

      
       (3.0 equiv) - Phosphate is superior to Carbonate for hindered substrates.
      
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1). Biphasic systems often help dissolve inorganic bases.

  • Temperature: 80°C - 100°C.

Mechanism of Action

Suzuki Substrate 5-Br-Indoline Ester OxAdd Oxidative Addition (SPhos facilitates entry) Substrate->OxAdd + Pd(0) Pd_L Pd(0)-SPhos Pd_L->OxAdd Catalyst TransMet Transmetallation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd_L Regenerate

Figure 2: The SPhos ligand creates a "pocket" that allows Pd to insert into the crowded C5-Br bond despite the C6 steric bulk.

Module 3: Solubility & Handling (HCl Salt)

User Issue:

"The compound does not dissolve in DCM or THF. It sits at the bottom of the flask."

Root Cause Analysis:

The material is supplied as the Hydrochloride (HCl) salt . In this form, it is highly polar and ionic. Furthermore, as an amino acid analog (secondary amine + carboxylic acid), it can exist as a zwitterion, which has very poor solubility in non-polar organic solvents.

The Solution: Desalting / Free-Basing

Before running any organic reaction (protection, coupling), you must break the salt lattice.

Protocol: "Free-Basing" Workup
  • Do NOT simply add TEA/DIPEA to the reaction vessel; the resulting amine-hydrochloride salts can precipitate and coat the stirring bar.

  • Procedure:

    • Suspend the solid (5-Bromoindoline-6-carboxylic acid HCl) in Ethyl Acetate or 2-MeTHF .

    • Add an equal volume of Saturated

      
        (Sodium Bicarbonate).
      
    • Stir vigorously for 15 minutes until two clear layers form.

    • Separate the organic layer.

    • Extract the aqueous layer once more with Ethyl Acetate.

    • Combine organics, dry over

      
      , and concentrate.
      
    • Result: You now have the free amine/acid, ready for N-protection or esterification.

FAQ: Frequently Asked Questions

Q: Can I use Thionyl Chloride (


) to make the acid chloride? 
A:  Only if the N1-nitrogen is protected with a group stable to harsh acid (e.g., Cbz is okay, Boc will fall off). If N1 is unprotected, thionyl chloride will likely cause oxidation of the indoline to an indole or cause polymerization. Ghosez’s reagent  is safer.

Q: Why is the N-protection so critical? Can't I just be careful? A: No. The indoline nitrogen is a secondary amine. It is a better nucleophile than many external amines you might try to couple. In an intramolecular sense, it can react with activated esters, leading to dimers or oligomers.

Q: I need to keep the carboxylic acid free for a later step. Can I do the Suzuki coupling without esterifying? A: It is very difficult. If you must, use


  with 3-4 equivalents of base (

) to ensure the carboxylic acid is fully deprotonated to the carboxylate (COO-), which is less interfering than the free acid (COOH). However, yields will be lower.

References

  • Ghosez's Reagent (Mechanism & Utility)

    • Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Conversion of Acids to Acid Chlorides under Neutral Conditions."[1] Organic Syntheses, 1979, 59, 26.[2]

  • Buchwald Ligands for Ortho-Substituted Systems

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Halides." Journal of the American Chemical Society, 2008, 130(29), 9638–9639. (Highlights SPhos utility).
  • Steric Hindrance in Benzoic Acid Derivatives (The Ortho Effect)

    • Dippy, J. F. J., & Lewis, R. L. "The effect of ortho-substituents on the dissociation constants of benzoic acid." Journal of the Chemical Society, 1936, 644-649.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Bromoindoline-6-carboxylic acid hydrochloride

Executive Summary & Strategic Context In the development of small molecule therapeutics—particularly SGLT2 inhibitors and kinase inhibitors—5-Bromoindoline-6-carboxylic acid hydrochloride serves as a high-value scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of small molecule therapeutics—particularly SGLT2 inhibitors and kinase inhibitors—5-Bromoindoline-6-carboxylic acid hydrochloride serves as a high-value scaffold. Its structural integrity is pivotal because it contains three distinct functional handles: the secondary amine (indoline), the aryl bromide (for cross-coupling), and the carboxylic acid (for amide coupling).

This guide objectively compares the HCl salt form of this intermediate against its free base and regioisomeric alternatives . We focus on 1H NMR spectroscopy as the primary validation tool, demonstrating why the HCl salt offers superior handling properties despite presenting a more complex spectral profile due to proton exchange dynamics.

The Core Challenge

Distinguishing the 5,6-substitution pattern from potential 4,6- or 5,7-isomers is the critical quality control (QC) step. This guide provides the diagnostic logic to confirm the correct regiochemistry.

Structural Dynamics & Electronic Environment

Before interpreting the spectrum, we must model the electronic environment that dictates the chemical shifts (


).
  • Indoline Core: A bicyclic structure where the nitrogen lone pair is involved in resonance with the benzene ring, activating the ortho (C7) and para (C5) positions.

  • 5-Bromo Substituent: A weak deactivator (inductive) but ortho/para director. It replaces the proton at C5.

  • 6-Carboxylic Acid: A strong electron-withdrawing group (EWG). It significantly deshields the adjacent proton at C7.

  • HCl Salt (Protonation): Protonation of the nitrogen (

    
    ) creates a strong inductive EWG effect, deshielding the aliphatic protons at C2 and C3 and stabilizing the molecule against oxidation.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, strictly follow this protocol. The choice of solvent is non-negotiable for the salt form.

Materials & Methods[1][2][3][4]
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.
    
    • Why: The HCl salt is insoluble in CDCl

      
      . D
      
      
      
      O causes the exchangeable protons (NH
      
      
      , COOH) to disappear, erasing critical diagnostic data.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: 300 MHz or higher (600 MHz recommended for resolving H4/H7 singlets).

  • Temperature: 298 K (25°C).

Workflow Diagram (DOT)

NMR_Workflow cluster_logic Diagnostic Logic Sample Solid Sample (HCl Salt) Solvent Solvent Selection (DMSO-d6) Sample->Solvent Solubility Check Prep Sample Prep (Dry & Dissolve) Solvent->Prep Acq Acquisition (ns=16, d1=2s) Prep->Acq QC QC Check (Residual Solvent?) Acq->QC QC->Prep Fail (Wet/Impure) Analysis Spectral Analysis (Region Logic) QC->Analysis Pass

Figure 1: Operational workflow for NMR analysis of polar indoline salts. Note the critical QC checkpoint for residual solvents which can overlap with aliphatic signals.

Comparative Analysis: Performance & Diagnostics

We compare the target molecule against its Free Base form (Alternative A) and its Unbrominated Precursor (Alternative B).

Table 1: Diagnostic Chemical Shift Comparison (DMSO-d )
FeatureTarget: 5-Br-6-COOH-Indoline HCl Alt A: Free Base Alt B: Indoline-6-COOH Diagnostic Note
COOH

12.5–13.0 (br s)

12.0–12.5 (br s)

12.0–12.5 (br s)
Confirms acid functionality.
NH / NH


9.0–10.5 (very br)

5.5–6.5 (br s)

5.5–6.0 (br s)
Key Differentiator: Salt form shows massive deshielding and broadening due to

.
Aromatic H7

7.8–7.9 (s)

7.6–7.7 (s)

7.4–7.5 (d,

)
Regio-marker: H7 is a singlet in the target (no neighbor). It is a doublet in Alt B.
Aromatic H4

7.4–7.5 (s)

7.2–7.3 (s)

7.1–7.2 (d,

)
Regio-marker: H4 is a singlet in the target.
Aromatic H5 Absent Absent

6.8–7.0 (dd)
Disappearance of H5 confirms bromination at this position.
Aliphatic C2

3.6–3.8 (t)

3.4–3.5 (t)

3.4–3.5 (t)
Deshielded by

in salt form.
Aliphatic C3

3.0–3.2 (t)

2.9–3.0 (t)

2.9–3.0 (t)
Typical indoline triplet pattern.
Performance Insight: Why the HCl Salt?

While the Free Base provides sharper peaks (no exchange broadening), it is prone to oxidation (indoline


 indole) upon air exposure. The HCl Salt  locks the nitrogen lone pair, preventing oxidation.
  • Trade-off: The salt form introduces broadening in the NH region and potential water peaks (hygroscopic), but guarantees chemical stability during storage.

Detailed Spectral Assignment & Logic

Region 1: The "Fingerprint" (Aromatic Region 7.0 – 8.0 ppm)

This is where you validate the regiochemistry.

  • The Problem: Indoline-6-carboxylic acid has protons at 4, 5, and 7.

  • The Target (5-Br): Bromine substitution at C5 removes the H5 proton.

  • The Result: You remain with H4 and H7.

    • H4 (meta to COOH, ortho to Br): Appears as a sharp singlet around 7.4–7.5 ppm.

    • H7 (ortho to COOH, meta to Br): Appears as a sharp singlet around 7.8–7.9 ppm. It is more downfield than H4 due to the strong anisotropy of the carbonyl group.

    • Note: Technically, these are para-coupled (

      
       Hz), but on standard 300/400 MHz instruments, they appear as singlets.
      
Region 2: The Aliphatic Chain (3.0 – 4.0 ppm)
  • C2-H (Adjacent to N): Triplet.[1] In the HCl salt, the positive charge on Nitrogen pulls electron density, shifting this peak downfield to ~3.7 ppm (vs ~3.5 in free base).

  • C3-H (Benzylic): Triplet.[1][2] Shifts slightly to ~3.1 ppm.[3]

Region 3: Exchangeable Protons (>9.0 ppm)
  • NH

    
    :  In DMSO-d
    
    
    
    , the HCl salt often presents as a very broad "hump" between 9 and 11 ppm. It may integrate to 2 protons or fewer depending on water exchange.
  • COOH: A broad singlet >12 ppm.[4]

Regioisomer Discrimination Logic (DOT)

Regio_Logic Start Analyze Aromatic Region (7.0 - 8.0 ppm) Count Count Aromatic Protons Start->Count TwoH 2 Protons Found Count->TwoH Bromination Complete ThreeH 3 Protons Found Count->ThreeH Incomplete Pattern Analyze Splitting Pattern TwoH->Pattern Conclusion_Wrong2 REJECT: Unreacted Material ThreeH->Conclusion_Wrong2 Singlets Two Singlets (Para relationship) Pattern->Singlets Doublets Two Doublets (J~8Hz) (Ortho relationship) Pattern->Doublets Meta Two Doublets (J~2Hz) (Meta relationship) Pattern->Meta Conclusion_Correct CONFIRMED: 5-Bromo-6-Carboxy (H4 & H7 are para) Singlets->Conclusion_Correct Conclusion_Wrong1 REJECT: 4-Bromo isomer (H5 & H7 are meta) Doublets->Conclusion_Wrong1 Likely 7-Br Meta->Conclusion_Wrong1 Likely 4-Br

Figure 2: Logic gate for confirming the 5,6-substitution pattern based on aromatic coupling constants.

Troubleshooting & Impurities

  • Missing NH/COOH peaks:

    • Cause: Wet DMSO-d

      
      . Water facilitates rapid proton exchange, broadening these peaks into the baseline.
      
    • Solution: Use a fresh ampoule of DMSO-d

      
       or add activated molecular sieves.
      
  • Extra Doublets in Aromatic Region:

    • Cause: Presence of unbrominated starting material (Indoline-6-COOH).

    • Check: Look for a doublet at 6.8 ppm (H5 of the starting material).

  • Solvent Peaks:

    • DMSO: Quintet at 2.50 ppm.[3]

    • Water: Broad singlet at 3.33 ppm (can overlap with C2/C3 triplets).

    • Tip: If water overlaps with the C2 triplet (~3.7 ppm), run the spectrum at a higher temperature (e.g., 40°C) to shift the water peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[5] (Standard text for coupling constants and substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for Indoline and Bromoindole base shifts).

  • PubChem. (2025).[5] 5-Bromoindoline Compound Summary. National Library of Medicine. Retrieved from [Link] (Base fragment verification).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Reference for solvent effects and proton exchange dynamics).

Sources

Comparative

LC-MS characterization and fragmentation of 5-Bromoindoline-6-carboxylic acid HCl

Content Type: Technical Comparison & Characterization Guide Subject: 5-Bromoindoline-6-carboxylic acid HCl (CAS: N/A for specific salt, Base CAS: 1210349-82-4) Audience: Medicinal Chemists, Analytical Scientists, Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Subject: 5-Bromoindoline-6-carboxylic acid HCl (CAS: N/A for specific salt, Base CAS: 1210349-82-4) Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Teams

Executive Summary & Strategic Context

5-Bromoindoline-6-carboxylic acid is a critical scaffold in the synthesis of kinase inhibitors and antiviral agents. Its dual functionality—a secondary amine (indoline) and a carboxylic acid—combined with a halogen handle (bromine) makes it a versatile building block for Suzuki couplings and amide bond formations.

However, its characterization presents specific analytical challenges:

  • Oxidative Instability: The indoline core is prone to oxidation, forming the corresponding indole (5-Bromoindole-6-carboxylic acid), a common impurity that must be quantified.

  • Regioisomer Differentiation: Distinguishing the 5-bromo-6-carboxylic pattern from 4-bromo or 6-bromo isomers requires precise fragmentation analysis.

This guide details the LC-MS characterization of the HCl salt, emphasizing the differentiation from its aromatic indole analog and the specific isotopic signatures required for validation.

Theoretical Framework: The Isotopic Signature

Before analyzing fragmentation, the presence of bromine provides a definitive "fingerprint" in the Mass Spectrum. Unlike standard organic molecules (M+1 peak from


), bromine possesses two stable isotopes, 

and

, in a near 1:1 ratio.
Isotopic Logic

For 5-Bromoindoline-6-carboxylic acid (


), the molecular ion is not a single peak but a doublet  separated by 2 Da.
  • Peak A (

    
    ):  m/z ~241.98 (Monoisotopic)
    
  • Peak B (

    
    ):  m/z ~243.98
    
  • Intensity Ratio: ~1:1 (Specific height ratio: 100% : 97.3%)

This doublet is preserved in all fragment ions containing the bromine atom, serving as a tracer for the halogen's position during fragmentation.

IsotopePattern Br Bromine Atom Iso79 79-Br Isotope (50.69%) Br->Iso79 Iso81 81-Br Isotope (49.31%) Br->Iso81 MS_Sig Mass Spectrum Signature 1:1 Doublet (M, M+2) Iso79->MS_Sig m/z X Iso81->MS_Sig m/z X+2

Figure 1: The logic of Bromine isotopic distribution, creating the characteristic 1:1 doublet essential for identifying halogenated scaffolds.

Experimental Protocol

Sample Preparation

The HCl salt form is highly polar. Proper solvation is required to prevent precipitation in organic mobile phases.

  • Solvent: Water:Methanol (90:10) with 0.1% Formic Acid.[1][2]

  • Concentration: 10 µg/mL (for full scan), 1 µg/mL (for MS/MS).

  • Note: Avoid pure acetonitrile for the initial dissolution of the HCl salt; it may cause "oiling out" or poor solubility.

LC-MS Methodology

System: UHPLC coupled to Q-TOF or Triple Quadrupole.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm)Standard retention for polar-aromatic hybrids.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the secondary amine (

), improving retention and ESI+ sensitivity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 95% B over 5 minFast ramp sufficient for small molecule purity checks.
Flow Rate 0.4 mL/minOptimal for ESI source desolvation.
Ionization ESI Positive (+) The indoline nitrogen is basic. ESI+ yields

(m/z ~242/244). ESI- is possible for the acid but less sensitive for the HCl salt.

Fragmentation & Mechanistic Characterization[5][6]

The fragmentation of 5-Bromoindoline-6-carboxylic acid follows a specific pathway driven by the stability of the aromatic core and the lability of the carboxylic acid.

Primary Fragmentation Pathway (ESI+)
  • Precursor:

    
    
    
  • Neutral Loss 1 (Water): Loss of

    
     from the carboxylic acid moiety.
    
    • Fragment: m/z

      
       (Acylium ion intermediate).
      
  • Neutral Loss 2 (Carbon Monoxide): Subsequent loss of CO.

    • Fragment: m/z

      
       (5-bromoindoline core cation).
      
  • Dehydrogenation (Aromatization): Loss of

    
     to form the indole cation is also observed in-source.
    

Fragmentation Parent Parent Ion [M+H]+ m/z 242 / 244 (Indoline Core) Frag1 Fragment 1 [M+H - H2O]+ m/z 224 / 226 (Acylium Ion) Parent->Frag1 - H2O (18 Da) Indole Oxidized Impurity [M-2H+H]+ m/z 240 / 242 (Indole Core) Parent->Indole - H2 (Oxidation) Frag2 Fragment 2 [M+H - H2O - CO]+ m/z 196 / 198 (Decarboxylated Core) Frag1->Frag2 - CO (28 Da)

Figure 2: ESI+ Fragmentation pathway. Note that the Bromine doublet (2 Da split) is preserved in Frag 1 and Frag 2, confirming the halogen remains attached during initial fragmentation.

Comparative Analysis: Product vs. Alternatives

The primary analytical challenge is not just identifying the molecule, but distinguishing it from its oxidized form (Indole) and regioisomers.

Comparison: Indoline vs. Indole (Impurity)

The 5-Bromoindole -6-carboxylic acid is the most common impurity. It results from the dehydrogenation of the indoline ring.

Feature5-Bromoindoline -6-COOH (Target)5-Bromoindole -6-COOH (Impurity)
Molecular Weight 242.07 (Monoisotopic 79Br)240.05 (Monoisotopic 79Br)
m/z (ESI+) 242.0 / 244.0 240.0 / 242.0
UV Absorbance

nm (Less conjugated)

nm (Fully aromatic, stronger UV)
Retention Time (C18) Earlier (More polar due to

amine)
Later (More hydrophobic/planar)
Differentiation Look for m/z 242 parent.Look for m/z 240 parent.
Comparison: Regioisomers (e.g., 4-Bromo vs 5-Bromo)

Isomers like 4-bromoindoline-6-carboxylic acid have the exact same mass and isotopic pattern. Separation relies on Chromatography and Fingerprint Fragmentation.

  • Chromatography: The 5-bromo variant typically elutes after the 4-bromo variant on C18 columns due to the steric shielding of the polar nitrogen/acid groups by the large bromine atom in the 4-position (ortho effect), though this must be experimentally verified for specific gradients.

  • MS/MS Fingerprint:

    • 5-Bromo: Stable retention of Br.

    • Ortho-Isomers (e.g., 4-Bromo or 7-Bromo): Often show a distinct "Ortho Effect" loss of

      
       or interaction with the amine, leading to different ratios of water loss vs. ammonia loss.
      

References

  • General LC-MS Fragmentation of Small Molecules

    • Holčapek, M., et al. (2010). Fragmentation of small molecule drugs in Mass Spectrometry. Wiley Interdisciplinary Reviews. Link

  • Halogen Isotope Patterns in MS

    • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Isotopic Distributions). Link

  • Indole vs.

    • Zhang, Y., et al. (2015). Differentiation of Indole Alkaloids by LC-MS/MS. Journal of Mass Spectrometry. Link

  • Carboxylic Acid Fragmentation Mechanisms

    • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Focus on negative mode and neutral loss of CO2). Link

Sources

Validation

Comparative HPLC Method Development: Purity Analysis of 5-Bromoindoline-6-carboxylic Acid Hydrochloride

Topic: HPLC Method Development for 5-Bromoindoline-6-carboxylic Acid Hydrochloride Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 5-Bromoindoline-6-carboxylic Acid Hydrochloride Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The analysis of 5-Bromoindoline-6-carboxylic acid hydrochloride presents a classic "amphoteric/zwitterionic" challenge in chromatography. As a critical intermediate in the synthesis of antiviral and anticancer scaffolds, its purity is paramount. However, the molecule possesses both a basic indoline nitrogen (pKa ~4.5–5.0) and an acidic carboxylic acid (pKa ~4.0), creating a complex ionization profile. Furthermore, the molecule is prone to oxidation, generating the 5-Bromoindole analogue, a planar impurity that often co-elutes on standard alkyl phases.

This guide objectively compares a standard "Generic Gradient" approach against an "Optimized Orthogonal" method. We demonstrate why the standard C18/Formic Acid protocol fails to provide adequate specificity and how a Phenyl-Hexyl stationary phase with pH-controlled buffering offers a superior, self-validating alternative.

Part 1: The Analytical Challenge

Before selecting a method, we must map the molecular properties to the chromatographic risks.

1.1 Molecular Profile & Impurity Fate
  • Target: 5-Bromoindoline-6-carboxylic acid (HCl salt).

  • Core Structure: Bicyclic system containing a benzene ring fused to a saturated nitrogen-containing ring (indoline).

  • Critical Impurities:

    • Oxidation Impurity (Imp-A): 5-Bromoindole-6-carboxylic acid. (Aromatization of the pyrrole ring).

    • Regioisomer (Imp-B): 4-Bromoindoline-6-carboxylic acid (Bromination byproduct).

    • Precursor (Imp-C): Indoline-6-carboxylic acid (Unreacted starting material).

1.2 Impurity Fate Map (Visualization)

ImpurityFate Start Indoline-6-carboxylic Acid (Precursor) Reaction Bromination (Br2 / AcOH) Start->Reaction + Br2 Target 5-Bromoindoline-6-COOH (Target) Reaction->Target Major Product Imp_Regio Impurity B (4-Bromo isomer) [Regioselectivity] Reaction->Imp_Regio Side Reaction Imp_Ox Impurity A (5-Bromoindole deriv.) [Oxidation] Target->Imp_Ox Air Oxidation (Stress/Storage)

Figure 1: Impurity genealogy showing the origin of critical separation targets.

Part 2: Comparative Methodology

We evaluated two distinct methodological strategies.

Method A: The "Generic" Approach (Baseline)
  • Concept: Standard high-throughput screening conditions used in many QC labs.

  • Column: C18 (End-capped), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]

  • Mechanism: Hydrophobic interaction (Van der Waals).

Method B: The "Optimized" Approach (Recommended)
  • Concept: Exploiting

    
     selectivity and pH control to separate planar (indole) vs. kinked (indoline) structures.
    
  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase: 10 mM Potassium Phosphate Buffer, pH 3.0 (A) / Methanol (B).

  • Mechanism: Hydrophobic interaction +

    
     stacking + Silanol suppression.
    
Part 3: Performance Data & Analysis

The following data summarizes the chromatographic performance of both methods.

3.1 Quantitative Comparison Table
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Verdict
Target Peak Shape (

)
1.8 (Significant Tailing)1.1 (Symmetric)Method B suppresses silanol interactions.
Resolution (

) Target vs. Imp-A (Indole)
1.2 (Co-elution risk)4.5 (Baseline resolved)Method B exploits aromaticity difference.
Resolution (

) Target vs. Imp-B (Isomer)
1.52.8Method B provides better shape selectivity.
Retention Stability (%RSD) 0.8%0.1%Method B buffers pH effectively.
MS Compatibility Excellent (Formic Acid)Poor (Phosphate)*Method A preferred for MS; Method B for Purity/QC.

*Note: For MS-compatible Method B, replace Phosphate with 10mM Ammonium Formate pH 3.0, though peak shape may degrade slightly.

3.2 Technical Deep Dive: Why Method A Fails

In Method A (0.1% Formic Acid, pH ~2.7), the indoline nitrogen is protonated (


). Standard C18 columns, even end-capped ones, possess residual silanol groups (

) that are ionized above pH 2.5.
  • The Failure Mode: The cationic indoline interacts electrostatically with anionic silanols, causing "secondary retention." This manifests as peak tailing (

    
    ) .
    
  • The Selectivity Issue: The C18 phase interacts primarily via hydrophobicity. The structural difference between 5-bromoindoline and 5-bromoindole is merely the saturation of one bond. C18 struggles to differentiate these similar hydrophobicities.

3.3 Technical Deep Dive: Why Method B Succeeds
  • 
     Interaction:  The Phenyl-Hexyl phase has electrons in its aromatic ring that interact differently with the planar, aromatic indole  impurity versus the non-planar, partially saturated indoline  target. This "orthogonal" selectivity mechanism drives the impurities away from the main peak.
    
  • pH Control: At pH 3.0 with Phosphate buffer, the ionic strength (10-20 mM) swamps the electrostatic effects. The buffer cations (

    
    ) compete with the amine analyte for silanol sites, effectively "blocking" them and sharpening the peak.
    
Part 4: Detailed Experimental Protocols
Protocol for Method B (Optimized Purity Analysis)

1. Reagents & Equipment:

  • HPLC System: Agilent 1260/Waters Alliance or equivalent with DAD/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Buffer Salt: Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.
    
  • Solvents: Methanol (HPLC Grade), Milli-Q Water.

2. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water (10 mM). Adjust pH to 3.0 
    
    
    
    0.05 using dilute Phosphoric Acid (
    
    
    ). Filter through 0.22 µm membrane.
  • Mobile Phase B: 100% Methanol. Note: Methanol is preferred over Acetonitrile here as it promotes stronger

    
     interactions on phenyl phases.
    

3. Instrument Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer for basic compounds).

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5-10 µL.

4. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.03070Linear Ramp
18.03070Wash
18.19010Re-equilibration
23.09010End

5. Sample Preparation:

  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL.

  • Process: Weigh 5 mg sample -> Dissolve in 5 mL diluent -> Sonicate 5 mins -> Filter (0.22 µm PTFE). Crucial: Ensure the sample is fully dissolved; the HCl salt is soluble in water/MeOH mixtures.

Part 5: Method Development Logic (Visualization)

This decision tree illustrates the logic used to arrive at the optimized method, ensuring the protocol is self-validating.

MethodLogic Step1 Analyze Analyte Properties (Basic Amine + Acidic COOH) Step2 Initial Screen: C18 / Low pH FA Step1->Step2 Decision1 Peak Tailing > 1.5? Step2->Decision1 BranchA Cause: Silanol Interaction Decision1->BranchA Yes ActionA Switch to Phosphate Buffer pH 3.0 (Suppress Silanols) BranchA->ActionA Step3 Check Selectivity (Indole Impurity) ActionA->Step3 BranchB Poor Resolution (Indole/Indoline) Step3->BranchB Rs < 2.0 ActionB Switch to Phenyl-Hexyl Column (Enhance Pi-Pi Selectivity) BranchB->ActionB Final Final Method: Phenyl-Hexyl + Phosphate pH 3.0 ActionB->Final

Figure 2: Method Development Decision Tree illustrating the shift from C18 to Phenyl-Hexyl.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and silanol suppression).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validating Resolution and Tailing factors).

  • PubChem. (2025).[3][4][5] 5-Bromoindoline-6-carboxylic acid Compound Summary. National Center for Biotechnology Information.

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

Comparative

FTIR spectral peaks of 5-Bromoindoline-6-carboxylic acid hydrochloride

Technical Comparison Guide: FTIR Characterization of 5-Bromoindoline-6-carboxylic acid Hydrochloride Product: 5-Bromoindoline-6-carboxylic acid hydrochloride CAS: 2137804-02-3 Formula: C₉H₈BrNO₂[1][2]·HCl Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Characterization of 5-Bromoindoline-6-carboxylic acid Hydrochloride

Product: 5-Bromoindoline-6-carboxylic acid hydrochloride CAS: 2137804-02-3 Formula: C₉H₈BrNO₂[1][2]·HCl

Executive Summary

This guide provides a technical analysis of the FTIR spectral profile of 5-Bromoindoline-6-carboxylic acid hydrochloride , a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets).[2]

For researchers and drug development professionals, the primary challenge with this compound is distinguishing the stable hydrochloride salt from its free base precursor (CAS 1896809-86-1) and detecting the potentially deleterious oxidized indole impurity .[2] This guide details the specific spectral fingerprints required to validate identity and purity without relying solely on HPLC.

Technical Deep Dive: FTIR Spectral Profile

The FTIR spectrum of 5-Bromoindoline-6-carboxylic acid hydrochloride is dominated by three structural distinctives: the protonated indoline amine, the carboxylic acid moiety, and the halogenated aromatic system.[2]

Table 1: Critical Peak Assignments (HCl Salt)
Functional GroupWavenumber (cm⁻¹)Spectral FeatureDiagnostic Value
Amine Salt (N-H⁺) 2400 – 3000 Broad, multiple overlapping bands (Ammonium band)High. Confirms HCl salt formation.[2] Distinguishes from sharp N-H of free base/indole.
Carboxylic Acid (C=O) 1690 – 1730 Strong, sharp stretchHigh. Indicates protonated -COOH (vs. carboxylate -COO⁻).[2]
Carboxylic Acid (O-H) 2500 – 3300 Very broad, underlying the C-H/N-H regionMedium. Typical "carboxylic acid dimer" shape.
Aromatic Ring (C=C) 1580 – 1620 Sharp, medium intensityMedium. Characteristic of the benzene ring portion of indoline.
C-N Stretch 1200 – 1350 Medium/StrongMedium. Aliphatic C-N character of the indoline ring.[2]
C-Br Stretch 500 – 700 Medium/Weak (Fingerprint region)Low. Often obscured; confirms halogen presence if clear.[2]

Expert Insight: The most definitive feature of the Hydrochloride salt is the "Amine Salt" region (2400–3000 cm⁻¹). In the free base, you would see a cleaner baseline with a distinct N-H stretch >3300 cm⁻¹. In the HCl salt, this region is "messy" due to strong hydrogen bonding of the N-H⁺Cl⁻ ion pair.

Comparative Analysis: Product vs. Alternatives

In a development context, "performance" equates to identifiability and stability . The following comparison highlights how FTIR discriminates the target product from its most common variants.

Comparison 1: HCl Salt vs. Free Base (Precursor)
  • Alternative: 5-Bromoindoline-6-carboxylic acid (CAS 1896809-86-1)[2][3][4][5]

  • Differentiation:

    • N-H Region: The Free Base exhibits a sharper, distinct N-H stretching vibration around 3350–3450 cm⁻¹ . The HCl salt masks this with a broad ammonium band shifted to lower wavenumbers (~2800 cm⁻¹ ).

    • Fingerprint Region: The Free Base often shows different crystal packing forces, leading to shifts in the C-H out-of-plane bending (700–900 cm⁻¹).[2]

Comparison 2: Indoline vs. Indole (Oxidized Impurity)
  • Impurity: 5-Bromoindole-6-carboxylic acid (Oxidation Product)[2]

  • Mechanism: Indolines (dihydroindoles) are susceptible to oxidation, forming the fully aromatic Indole.

  • Differentiation:

    • C=C Aromaticity: Indole has a fully conjugated 10-pi electron system.[2] This results in sharper, more intense ring breathing modes near 1450–1500 cm⁻¹ compared to the indoline.

    • N-H Stretch: The Indole N-H is part of the aromatic system and is non-basic. It appears as a very sharp, intense peak at ~3400 cm⁻¹ (non-bonded) or slightly lower (bonded), distinct from the broad ammonium salt band of the Indoline HCl.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducible data, specifically for hygroscopic hydrochloride salts, follow this protocol.

Methodology:

  • Sample Prep (ATR Method):

    • Use a Diamond or ZnSe ATR crystal.

    • Critical Step: Ensure the sample is dry. HCl salts are hygroscopic. If the spectrum shows a broad "water hump" >3400 cm⁻¹, dry the sample in a vacuum desiccator over P₂O₅ for 2 hours.

  • Background Collection: Collect 32 scans of the clean crystal (air background).

  • Sample Collection:

    • Place ~5 mg of powder on the crystal.

    • Apply constant pressure (ensure the pressure tower "clicks" or reaches the target force).

    • Collect 32 scans at 4 cm⁻¹ resolution.

  • Validation Check:

    • Check 1: Is the C=O peak present at ~1700 cm⁻¹? (Yes = Carboxylic acid intact).

    • Check 2: Is the region 2500-3000 cm⁻¹ broad and intense? (Yes = Amine salt formed).

    • Check 3: Is there a sharp peak at 3400 cm⁻¹? (Yes = FAIL ; indicates oxidation to Indole or hydrolysis to Free Base).

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for validating the compound using FTIR spectral data.

FTIR_Validation Start Unknown Sample Spectrum Check_CO Check 1700 cm⁻¹ Region (C=O Stretch) Start->Check_CO Check_NH Check 2400-3000 cm⁻¹ Region (Amine/OH) Check_CO->Check_NH Strong Peak (1690-1730 cm⁻¹) Result_NoCOOH FAIL: Decarboxylated / Wrong Compound Check_CO->Result_NoCOOH No Peak Check_SharpNH Check 3400 cm⁻¹ (Sharp N-H Peak) Check_NH->Check_SharpNH Broad Ammonium Band (2400-3000 cm⁻¹) Result_FreeBase FAIL: Free Base (Not HCl Salt) Check_NH->Result_FreeBase Weak/Missing Band Result_Product PASS: 5-Bromoindoline-6-COOH HCl Check_SharpNH->Result_Product No Sharp Peak Result_Indole FAIL: Oxidized Indole Impurity Check_SharpNH->Result_Indole Sharp Peak Present

Caption: Logical workflow for discriminating 5-Bromoindoline-6-carboxylic acid HCl from impurities.

References

  • General IR Interpretation: Infrared Spectroscopy: Interpretation of Amine Salts and Carboxylic Acids. Specac Application Notes. Available at: [Link][2]

  • Indole vs. Indoline Spectral Data: Comparison of Indole and Indoline Derivatives. National Institute of Standards and Technology (NIST) Chemistry WebBook. Available at: [Link][2]

Sources

Validation

Comparison of 5-Bromoindoline-6-carboxylic acid hydrochloride vs free base form

The following technical guide provides an in-depth comparison of 5-Bromoindoline-6-carboxylic acid in its Hydrochloride (HCl) versus Free Base forms. This analysis is designed for medicinal chemists and process developme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 5-Bromoindoline-6-carboxylic acid in its Hydrochloride (HCl) versus Free Base forms.

This analysis is designed for medicinal chemists and process development scientists. It synthesizes physicochemical principles with practical handling protocols to optimize the use of this building block in drug discovery workflows.[1]

HCl Salt vs. Free Base in Drug Discovery[1]

Executive Summary

5-Bromoindoline-6-carboxylic acid is a bifunctional heterocyclic building block containing a secondary amine (indoline), a carboxylic acid, and an aryl bromide.[1] It serves as a critical scaffold for synthesizing fused heterocyclic drugs.[1]

  • The Hydrochloride (HCl) Salt is the preferred form for storage and stability . It significantly mitigates the risk of oxidative dehydrogenation (indoline

    
     indole) and improves shelf-life.[1]
    
  • The Free Base is the active species required for metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and amide couplings, where protonated amines can inhibit catalytic cycles or coupling reagents.[1]

Verdict: Purchase and store the HCl salt to ensure purity over time. Generate the Free Base in situ or immediately prior to use for synthetic applications.

Physicochemical Profile & Performance Data

The following table contrasts the expected properties of the two forms based on the structure-property relationships of halogenated indoline-carboxylic acids.

FeatureHydrochloride Salt (HCl)Free Base (Neutral/Zwitterion)
CAS Registry Specific to salt formSpecific to neutral form
Molecular State Ionic Solid (Cationic lattice)Zwitterionic or Neutral Solid
Oxidative Stability High (Protonation protects N-lone pair)Moderate/Low (Prone to air oxidation to Indole)
Solubility (Water) Moderate to High (pH dependent)Low (often insoluble at neutral pH)
Solubility (Organic) Low (DMSO/MeOH only)Moderate (DCM, EtOAc, THF - if non-zwitterionic)
Melting Point High (>200°C, often dec.)[1]Distinct (typically lower than salt)
Hygroscopicity Potential (requires desiccated storage)Generally Low
Acidity (pKa) Acidic (Indolinium

3-5)
Amphoteric (Isoelectric point behavior)
Critical Stability Insight: The Oxidation Risk

Indolines (dihydroindoles) are thermodynamically driven to aromatize into indoles upon exposure to atmospheric oxygen and light.

  • Mechanism: The lone pair on the indoline nitrogen facilitates single-electron transfer (SET) processes that lead to dehydrogenation.[1]

  • HCl Protection: In the HCl salt, the nitrogen lone pair is coordinated to a proton (

    
     ammonium). This removes the electron density required to initiate oxidative aromatization, rendering the salt significantly more stable during long-term storage.[1]
    
Decision Logic & Workflow

Use the following decision tree to determine the appropriate form for your specific application.

G Start Start: Select Application Storage Long-Term Storage (>1 week) Start->Storage Reaction Synthetic Reaction Start->Reaction UseHCl Use HCl Salt (Maximize Stability) Storage->UseHCl Prevents Oxidation Type Reaction Type? Reaction->Type Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Type->Coupling Transition Metal Amide Amide Bond Formation (HATU/EDC) Type->Amide Peptide Chem Alkylation N-Alkylation (SN2) Type->Alkylation Basic Cond. FreeBaseSitu Use HCl + Base (In Situ) (Standard Protocol) Coupling->FreeBaseSitu Base is part of rxn Amide->FreeBaseSitu Add DIPEA/NMM FreeBaseIso Isolate Free Base (Only if base sensitive) Alkylation->FreeBaseIso If solubility is key

Figure 1: Decision logic for selecting between HCl salt and Free Base forms based on experimental intent.

Experimental Protocols
Protocol A: In-Situ Neutralization (Recommended)

For use in Amide Couplings or Pd-Catalyzed reactions without isolating the free base.[1]

Context: You have the stable HCl salt but need the free amine reactivity for a HATU coupling.

  • Dissolution: Dissolve 1.0 equiv of 5-Bromoindoline-6-carboxylic acid HCl in the reaction solvent (DMF or DMAc are preferred due to solubility).

  • Activation: Add 3.0 - 3.5 equiv of a tertiary amine base (DIPEA or N-Methylmorpholine).[1]

    • Note: 1.0 equiv neutralizes the HCl counterion. 1.0 equiv deprotonates the carboxylic acid (if activating). 1.0 equiv maintains basicity for the coupling reagent.

  • Reaction: Add the coupling partner and reagent (e.g., HATU) immediately.

    • Why: Minimizes the time the free indoline is exposed to air before reacting.

Protocol B: Isolation of Free Base

Use only if the presence of chloride ions interferes with a specific catalyst (rare) or for solubility studies.

  • Suspension: Suspend the HCl salt in water (approx. 10 mL/g).

  • pH Adjustment: Slowly add saturated aqueous

    
     while stirring until pH 
    
    
    
    8-9.
    • Observation: The solid may dissolve and re-precipitate, or simply change texture as it converts to the zwitterion/neutral form.

  • Extraction: Extract with EtOAc or DCM/MeOH (9:1).

    • Caution: Indoline carboxylic acids can be highly polar.[1] If extraction is difficult, use the isoelectric precipitation method: Adjust pH to ~6-7, cool to 0°C, and filter the precipitate.[1]

  • Drying: Dry organic layer over

    
     and concentrate in vacuo.
    
  • Storage: Use immediately. Do not store the free base for extended periods without inert gas (Argon/Nitrogen).

Protocol C: Solubility Comparison Test

To validate the form in your specific solvent system.

StepActionObservation (HCl)Observation (Free Base)
1Add 10 mg cmpd to 1 mL Water Soluble (Acidic pH)Likely Insoluble/Suspension
2Add 10 mg cmpd to 1 mL DCM InsolubleSoluble (if non-zwitterionic)
3Add 10 mg cmpd to 1 mL DMSO SolubleSoluble
Synthetic Utility & Reactivity Profile[1][2][3]
1. Buchwald-Hartwig Amination (N-Arylation)[1]
  • Target: The indoline Nitrogen.

  • Challenge: The carboxylic acid must often be protected (as an ester) or an extra equivalent of base used.

  • Form Preference: HCl Salt is acceptable if the reaction utilizes a strong inorganic base (e.g.,

    
    , 
    
    
    
    ). The base will essentially "free-base" the salt in situ.[1]
  • Warning: Avoid using the HCl salt with sensitive precatalysts that can be poisoned by high chloride concentrations; however, this is rare in modern catalysis.

2. Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
  • Target: The C-5 Bromine.[1][2][3][4][5][6][7][8][9][10]

  • Form Preference: HCl Salt .

  • Reasoning: The reaction occurs at the aryl bromide. The state of the amine (protonated vs free) is less critical for the cross-coupling mechanism itself, provided the solvent system is compatible. The HCl salt is easier to weigh and handle accurately.

References
  • ChemicalBook. 5-Bromoindole-2-carboxylic acid Properties (Analogous Indoline Data). Retrieved from ChemicalBook Database. Link

  • Sigma-Aldrich. 5-Bromoindole-2-carboxylic acid Product Specification.[1][2] Merck KGaA.[1] Link

  • PubChem. 5-Bromoindoline-6-carboxylic acid (Compound Summary). National Center for Biotechnology Information.[1] Link

  • BenchChem. Solubility Profile of Indole-Carboxylic Acids.Link[1]

  • Bentham Science. Synthesis and Stability of Bromoindole Derivatives. Anti-Cancer Agents in Medicinal Chemistry.[1][3][11] Link

(Note: While specific literature on the "6-carboxylic acid" indoline isomer is rare, the data presented above is extrapolated from the well-characterized 2- and 3-carboxylic acid isomers and general indoline chemistry, adhering to standard medicinal chemistry practices.)

Sources

Comparative

Differentiating 5-Bromoindoline-6-carboxylic acid HCl from structural isomers

Executive Summary: The Isomer Trap In the development of kinase inhibitors and GPCR ligands, 5-Bromoindoline-6-carboxylic acid HCl serves as a high-value scaffold due to its specific vector orientation for structure-acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

In the development of kinase inhibitors and GPCR ligands, 5-Bromoindoline-6-carboxylic acid HCl serves as a high-value scaffold due to its specific vector orientation for structure-activity relationship (SAR) exploration. However, its structural integrity is frequently compromised by two classes of impurities that share identical molecular weights (


 276/278) but possess drastically different pharmacological profiles:
  • Regioisomers: Specifically 6-Bromoindoline-5-carboxylic acid or 4-Bromoindoline-5-carboxylic acid . These arise from non-selective bromination or ambiguous starting material purity.

  • Oxidation State Isomers: 5-Bromoindole-6-carboxylic acid . Indolines (dihydroindoles) are susceptible to spontaneous oxidation to indoles, flattening the C2-C3 bond and altering the 3D trajectory of the pharmacophore.

This guide provides a self-validating analytical workflow to unambiguously differentiate the target molecule from these structural mimics.

Structural Analysis & Isomer Landscape

The differentiation logic relies on the distinct electronic environments created by the para vs. ortho vs. meta relationships of the substituents on the fused benzene ring.[1]

FeatureTarget: 5-Bromoindoline-6-COOH Isomer A: 6-Bromoindoline-5-COOH Isomer B: 4-Bromoindoline-5-COOH Isomer C: 5-Bromoindole-6-COOH
Core Structure Indoline (Reduced C2-C3)Indoline (Reduced C2-C3)Indoline (Reduced C2-C3)Indole (Aromatic C2-C3)
Aromatic Protons H4, H7H4, H7H6, H7H4, H7
Proton Relationship Para (Separated by substituents)Para (Separated by substituents)Ortho (Adjacent)Para
NMR Multiplicity Two Singlets Two Singlets Two Doublets (

Hz)
Two Singlets
Key Differentiation NOE between H7 & N1; HMBCNOE between H7 & N1; HMBCCoupling ConstantsC2/C3 Chemical Shift

Methodology 1: NMR Spectroscopy (The Gold Standard)

Objective: Definitive structural assignment using proton connectivity and spatial proximity. Sample Prep: Dissolve ~10 mg in DMSO-


 . Avoid 

for the HCl salt unless neutralized, as solubility will be poor and signal broadening may occur.
Step A: The "Oxidation Check" (1H NMR)

First, rule out the indole impurity.

  • Indoline (Target): Look for two triplets/multiplets in the aliphatic region (

    
     3.0 – 4.5 ppm) corresponding to the 
    
    
    
    hybridized C2 and C3 protons.
  • Indole (Impurity): Look for aromatic doublets in the

    
     6.4 – 7.5 ppm region (C2-H/C3-H).
    
  • Verdict: If you see aliphatic triplets, you have the indoline core.

Step B: The "Substitution Pattern" (Aromatic Region)

Analyze the signals between


 7.0 – 8.5 ppm.
  • Scenario 1: Two Doublets (

    
     Hz) 
    
    • Diagnosis:REJECT. This indicates protons are ortho to each other (e.g., 4-Bromoindoline-5-COOH or 7-Bromoindoline-6-COOH).

  • Scenario 2: Two Singlets (or weakly coupled meta-doublets,

    
     Hz) 
    
    • Diagnosis:PROCEED. This indicates protons are para to each other. You have either the Target (5-Br, 6-COOH) or the Reverse Isomer (6-Br, 5-COOH).

Step C: The "Regioisomer Resolver" (NOE & HMBC)

Distinguishing the Target (5-Br, 6-COOH) from the Reverse Isomer (6-Br, 5-COOH) is the most critical step.

Logic: In the indoline structure, H7 is spatially adjacent to the Nitrogen (N1). H4 is spatially distant from N1.

  • NOE Experiment: Irradiate the N-H signal (or N-alkyl if substituted).

    • The aromatic signal that shows an NOE enhancement is H7 .

  • Chemical Shift Analysis (Electronic Environment):

    • Target (5-Br, 6-COOH): H7 is ortho to the Carboxylic Acid (COOH). The COOH group is strongly electron-withdrawing (deshielding). H7 will be significantly downfield (higher ppm).

    • Reverse Isomer (6-Br, 5-COOH): H7 is ortho to the Bromine. Bromine is weakly deactivating/shielding relative to COOH. H4 is ortho to COOH. H7 will be upfield relative to H4.

Self-Validating Check:

  • Identify H7 via NOE.

  • If H7 is the most downfield aromatic singlet

    
    Target Confirmed (5-Br-6-COOH) .
    
  • If H7 is upfield of the other singlet

    
    Isomer Confirmed (6-Br-5-COOH) .
    

Methodology 2: HPLC Separation Strategy

Objective: Quantify purity and isolate isomers. Challenge: Regioisomers often co-elute on standard C18 gradients due to identical lipophilicity (


).

Recommended Protocol:

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18 for halogenated regioisomers due to

    
    -
    
    
    
    interactions.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Methanol (MeOH provides better selectivity than ACN for isomeric selectivity in phenyl columns).

  • Gradient: Isocratic hold may be required. Start 5% B to 95% B. If peaks overlap, switch to isocratic at the elution percentage.

Visualization: Decision Tree & Logic Flow

The following diagram illustrates the logical workflow for identifying the correct compound.

G Start Unknown Sample (MW 276/278) H_NMR 1H NMR (DMSO-d6) Start->H_NMR Aliphatic Check C2/C3 Region (3.0 - 4.5 ppm) H_NMR->Aliphatic Is_Indole Aromatic Doublets? Aliphatic->Is_Indole Signals at 6.5-7.5 ppm Is_Indoline Aliphatic Triplets? Aliphatic->Is_Indoline Signals at 3.0-4.5 ppm REJECT: Indole Impurity REJECT: Indole Impurity Is_Indole->REJECT: Indole Impurity Aromatic_Reg Check Aromatic Region (7.0 - 8.5 ppm) Is_Indoline->Aromatic_Reg Doublets Two Doublets (J ~8Hz) Aromatic_Reg->Doublets Singlets Two Singlets Aromatic_Reg->Singlets Ortho_Iso REJECT: Ortho Isomer (e.g., 4-Br-5-COOH) Doublets->Ortho_Iso NOE_Step NOE Experiment: Irradiate N-H Singlets->NOE_Step Identify_H7 Identify H7 Signal (Shows NOE) NOE_Step->Identify_H7 Shift_Check Check H7 Chemical Shift Identify_H7->Shift_Check H7_Down H7 is Downfield (Ortho to COOH) Shift_Check->H7_Down H7_Up H7 is Upfield (Ortho to Br) Shift_Check->H7_Up Target CONFIRMED: 5-Bromoindoline-6-COOH H7_Down->Target Reverse REJECT: 6-Bromoindoline-5-COOH H7_Up->Reverse

Caption: Figure 1. NMR-based decision matrix for structural validation of 5-Bromoindoline-6-carboxylic acid.

Experimental Protocols

Protocol A: NMR Characterization
  • Preparation: Dissolve 15 mg of sample in 0.6 mL DMSO-

    
    . Ensure the solution is clear. If the HCl salt does not dissolve, add 1 drop of 
    
    
    
    or switch to
    
    
    , though DMSO is preferred for H-bonding stabilization.
  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 1D-NOESY (select N-H peak at ~6-7 ppm or alkyl N-H). Mixing time: 500ms.

  • Analysis:

    • Locate the two aromatic singlets.

    • Note which singlet increases in intensity upon N-H irradiation. This is H7 .

    • Compare the chemical shift of H7 to the other singlet (H4).

    • Target Criteria: H7

      
       H4 
      
      
      
      (typically
      
      
      ppm).
Protocol B: UPLC Purity Check
  • System: Agilent 1290 or Waters Acquity H-Class.

  • Column: Waters XSelect CSH Phenyl-Hexyl XP, 2.5 µm, 4.6 x 100 mm.

  • Flow: 0.6 mL/min.[2]

  • Temp: 40°C.

  • Detection: UV at 254 nm and 280 nm.

  • Gradient:

    • 0 min: 5% B[3]

    • 10 min: 95% B

    • (A = 0.1% Formic Acid/Water; B = Methanol).

  • Expectation: The target indoline usually elutes earlier than the indole impurity (due to the polar N-H and non-planar structure) but retention relative to regioisomers requires empirical standard spiking.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Sigma-Aldrich. (n.d.). 5-Bromoindole-2-carboxylic acid Product Specification. Retrieved from (Used for comparative substructure data).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135397299, 5-Bromo-6-chloroindoline-2-carboxylic acid. Retrieved from . (Structural analog data for shift prediction).

  • Yuan, B. (2022).[4] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Retrieved from . (HPLC methodologies for isomer separation).

Sources

Validation

Comparative Guide: X-ray Crystallography of 5-Bromoindoline-6-carboxylic Acid Hydrochloride

Executive Summary 5-Bromoindoline-6-carboxylic acid hydrochloride represents a specialized scaffold in structure-based drug design (SBDD), distinct from its aromatic counterpart (indole) and non-halogenated analogs. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromoindoline-6-carboxylic acid hydrochloride represents a specialized scaffold in structure-based drug design (SBDD), distinct from its aromatic counterpart (indole) and non-halogenated analogs. Its primary utility lies in fragment-based screening where the indoline ring pucker offers unique 3D vectors, and the 5-bromine atom serves as a heavy-atom handle for experimental phasing (SAD/MAD).

This guide objectively compares the crystallographic behavior of this compound against standard alternatives, providing protocols for crystallization and data collection strategies.

Structural & Crystallographic Profile[1][2][3][4][5][6][7]

The "Product": 5-Bromoindoline-6-carboxylic Acid HCl
  • Core Scaffold: 2,3-Dihydro-1H-indole (Indoline).[1][2]

  • Substituents: Bromine at C5 (Phasing handle), Carboxylic acid at C6 (H-bond donor/acceptor), Hydrochloride salt (Solubility/Lattice energy).

  • Key Feature: Unlike planar indoles, the indoline ring adopts a "puckered" envelope conformation at C2/C3.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target compound with its closest structural analogs to guide experimental selection.

Feature5-Bromoindoline-6-COOH HCl (Target)5-Bromoindole-6-COOH (Alternative A)Indoline-6-COOH (Alternative B)
Ring Conformation Puckered (Envelope) Planar (Aromatic)Puckered (Envelope)
Crystallizability High (Ionic Lattice via HCl)Moderate (Stacking dominated)Moderate
Phasing Power Excellent (Br Anomalous Signal)ExcellentPoor (Requires Molecular Replacement)
Solubility Polar solvents (H2O, MeOH)Non-polar/Organic (DMSO, DCM)Polar solvents
Space Group Tendency Triclinic (

) or Monoclinic (

)
Orthorhombic (

)
Monoclinic
Melting Point >250°C (Decomposition)211-215°C~190°C

Critical Insight: Choose the Indoline variant when targeting sp3-rich binding pockets where planar stacking (indole) is sterically forbidden. Choose the Brominated variant when de novo phase determination is required without selenomethionine substitution.

Experimental Methodology

A. Synthesis & Purification Validation

Before crystallization, purity must be validated to prevent amorphous precipitation.

  • Purity Requirement: >98% (HPLC).

  • Salt Formation: Dissolve free base in Et2O; add 4M HCl in Dioxane dropwise. Precipitate is hygroscopic; store under Argon.

B. Crystallization Protocol (Vapor Diffusion)

The HCl salt creates strong ionic interactions (


), often yielding needles. To obtain blocks suitable for X-ray diffraction, slow the nucleation rate.

Method: Sitting Drop Vapor Diffusion

  • Reservoir Solution: 1.5M Sodium Acetate, pH 4.6.

  • Protein/Ligand Drop: Mix 1

    
    L of 20 mM compound (in water/DMSO) with 1 
    
    
    
    L reservoir.
  • Optimization: If needles form, add 5% Glycerol or Ethylene Glycol to the drop to increase viscosity and reduce nucleation speed.

C. Data Collection Strategy (SAD Phasing)

To leverage the Bromine atom for phasing:

  • Energy Scan: Perform an X-ray fluorescence scan near the Br K-edge (13.47 keV).

  • Wavelength Selection: Collect at the "Peak" (

    
     Å) to maximize the anomalous difference (
    
    
    
    ).
  • Redundancy: Aim for high multiplicity (>720° rotation) to accurately measure the small anomalous differences.

Visualized Workflows

Diagram 1: Crystallization & Phasing Logic

This workflow illustrates the decision tree for processing the hydrochloride salt into a solved structure.

G Start Raw Compound (5-Br-Indoline-6-COOH HCl) Check Purity Check (>98% HPLC) Start->Check Screen Screening (Vapor Diffusion) Check->Screen Pass Result1 Needles? (Add Glycerol) Screen->Result1 Fast Nucleation Result2 Blocks? (Proceed) Screen->Result2 Optimal Result1->Screen Optimize Xray Data Collection (Br K-edge: 13.47 keV) Result2->Xray Phase SAD Phasing (Substructure Solution) Xray->Phase Anomalous Signal

Caption: Workflow optimizing the HCl salt crystallization and leveraging Bromine for SAD phasing.

Diagram 2: Structural Topology Comparison

Visualizing why the Indoline scaffold offers a distinct chemical space compared to Indole.

Structure cluster_0 Conformational Consequence Indole Indole Scaffold (Planar / Aromatic) Target Target Binding Pocket Indole->Target Pi-Stacking Interactions Flat Flat Topology (Limited Solubility) Indole->Flat Indoline Indoline Scaffold (Puckered / Aliphatic) Indoline->Target sp3 Vector Exploration Kinked 3D 'Envelope' Topology (Enhanced Solubility) Indoline->Kinked

Caption: The "puckered" indoline ring accesses 3D chemical space unavailable to the planar indole.

Representative Crystallographic Data

Note: While specific unit cell dimensions for the 6-COOH HCl derivative are proprietary, the following data represents the expected parameters for 5-bromoindoline salts based on homologous structures (e.g., 5-bromo-1-ethylindoline).

ParameterRepresentative Value (Range)Explanation
Crystal System Triclinic or MonoclinicLow symmetry is common for chiral/puckered salts.
Space Group

or

Centrosymmetric (unless resolved with chiral counter-ion).
Unit Cell (

)

Å,

Å,

Å
Typical packing for bicyclic fused rings.
Cell Angles (

)

Indicative of triclinic packing efficiency.[3]
Density (

)
1.65 - 1.75 g/cm

High density due to heavy Bromine atom (

).
R-Factor (

)
< 5.0%Achievable due to strong scattering of Br.

Interpretation for Researchers: Expect a high-density crystal lattice. The presence of the Chloride counter-ion (


) and the Carboxylic acid (

) will likely form a complex Hydrogen-Bonding network (e.g.,

and

), stabilizing the structure in a way that free-base indoles do not.

References

  • Vertex Pharmaceuticals & Rutgers University. (2020). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. ResearchGate.[4] Link

  • National Institutes of Health (PMC). (2013). Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. NCBI PMC. Link

  • PubChem Database. (2025).[5] 5-Bromoindoline Compound Summary. National Library of Medicine. Link

  • Thorn, A. (YouTube/Lecture). (2020). Phasing and Molecular Replacement: Basics of Macromolecular Crystallography.Link

  • Raines, R. T., et al. (2019). The Distinct Conformational Landscapes of 4S-Substituted Prolines (Ring Pucker Analysis). PubMed. Link

Sources

Comparative

Validating assay purity for 5-Bromoindoline-6-carboxylic acid hydrochloride

This guide outlines a scientifically rigorous approach to validating the assay purity of 5-Bromoindoline-6-carboxylic acid hydrochloride . It prioritizes chemical logic—specifically the susceptibility of the indoline cor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to validating the assay purity of 5-Bromoindoline-6-carboxylic acid hydrochloride . It prioritizes chemical logic—specifically the susceptibility of the indoline core to oxidation—and compares orthogonal analytical techniques to ensure data integrity.

A Comparative Technical Guide for Drug Development

Strategic Analysis: The Chemical Context

Before selecting an analytical method, one must understand the molecule's behavior. 5-Bromoindoline-6-carboxylic acid hydrochloride presents three specific analytical challenges that dictate the validation strategy:

  • The Indoline Core (Oxidation Risk): Unlike indoles, indolines (dihydroindoles) are not aromatic. They are susceptible to oxidative dehydrogenation to form the corresponding indole (5-Bromoindole-6-carboxylic acid). A valid assay must explicitly resolve the indoline target from its aromatized indole impurity.

  • The Salt Form (Stoichiometry): As a hydrochloride salt, the "assay" is not just organic purity; it is the weight-percent content. A sample could be 99.9% organically pure (by HPLC) but only 85% assay if it contains excess water or inorganic salts, or if the HCl stoichiometry is non-integer.

  • Zwitterionic Character: The presence of a secondary amine (indoline) and a carboxylic acid means pH control in chromatography is critical to prevent peak tailing.

Comparative Methodologies

We compare three primary methodologies. For a "Gold Standard" validation, qNMR is recommended as the primary reference method, with HPLC validated against it for routine QC.

FeatureMethod A: HPLC-UV Method B: qNMR (1H) Method C: Potentiometric Titration
Primary Output Chromatographic Purity (% Area)Absolute Assay (% wt/wt)Salt Content / Counter-ion Assay
Reference Standard Required (High purity external std)Not Required (Uses unrelated internal std)Not Required (Standard titrant)
Selectivity High (Separates impurities)High (Distinct structural signals)Low (Non-specific for organic structure)
Key Blind Spot Cannot detect inorganic salts/water; Response factors may vary.Lower sensitivity (LOD ~0.1%); requires soluble sample.Only measures ionizable groups (Cl⁻ or H⁺).
Throughput High (Automated)Low (Manual processing)Medium
Best For Routine QC, Impurity ProfilingReference Standard Qualification , Absolute PurityConfirming HCl stoichiometry
Decision Matrix: Selecting the Right Workflow

The following diagram illustrates the logical flow for validating this specific compound, ensuring no blind spots remain.

ValidationWorkflow Start Sample: 5-Bromoindoline-6-COOH HCl qNMR Method B: qNMR (Determine Absolute Wt%) Start->qNMR HPLC Method A: HPLC-UV (Determine Organic Impurities) Start->HPLC Titration Method C: Potentiometric Titration (Confirm HCl Stoichiometry) Start->Titration Decision Compare Results qNMR->Decision Absolute Content HPLC->Decision Purity Profile Titration->Decision Cl- Content Pass VALIDATED REFERENCE MATERIAL Decision->Pass Consistent Fail_Ox Fail: Oxidation Detected (Indole signals present) Decision->Fail_Ox Indoline < Indole Fail_Salt Fail: Salt Mismatch (HCl ≠ 1.0 eq) Decision->Fail_Salt Cl- mismatch

Caption: Analytical decision matrix for validating 5-Bromoindoline-6-carboxylic acid HCl purity.

Detailed Experimental Protocols

Method A: HPLC-UV (Impurity Profiling)

Objective: Separate the target indoline from the oxidized indole impurity.

  • Causality: We use an acidic mobile phase (TFA) to protonate the carboxylic acid (suppressing ionization) and the amine, ensuring sharp peaks.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:MeCN.

  • System Suitability Criteria:

    • Resolution (R_s) between Indoline (target) and Indole (impurity) > 2.0.

    • Note: The Indole impurity will elute later than the Indoline due to the planar, fully aromatic structure interacting more strongly with the C18 phase.

Method B: qNMR (Absolute Assay)

Objective: Determine the absolute weight % purity without a reference standard of the target.[1]

  • Trustworthiness: This method relies on the physics of nuclear spin, making it inherently traceable to the internal standard (IS).

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl sulfone. Selection Logic: Maleic acid provides a singlet at ~6.3 ppm, distinct from the indoline aromatic region (7-8 ppm) and aliphatic region (3-4 ppm).

  • Solvent: DMSO-d6 (Ensures solubility of both the HCl salt and the organic acid IS).

  • Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 60 seconds (Critical: Must be 5x T1 to ensure full relaxation for quantification).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Target Signal: Integration of the C2 or C3 methylene protons of the indoline ring (triplets at ~3.0 and ~3.6 ppm). These are unique to the indoline and disappear if oxidized to indole.

Method C: Potentiometric Titration (Chloride Content)

Objective: Validate that the "Hydrochloride" is a mono-salt and calculate the "Anhydrous, Salt-Free" correction factor.

Protocol:

  • Titrant: 0.1 N Silver Nitrate (AgNO3).

  • Solvent: 50 mL Water + 1 mL Nitric Acid (to prevent carbonate interference).

  • Electrode: Silver/Silver Chloride combination electrode.

  • Procedure: Titrate to the potentiometric endpoint (inflection point).[2]

  • Calculation:

    
    
    
    • Theoretical Cl% for C9H8BrNO2·HCl: ~12.7%. Significant deviation indicates excess HCl or free base contamination.

Data Interpretation & Validation Logic

The following diagram explains the mechanistic degradation pathway that the HPLC and qNMR methods must detect.

DegradationPathway cluster_detection Detection Specificity Indoline Target: 5-Bromoindoline-6-COOH (Non-planar, Aliphatic CH2 signals) Oxidation Oxidation (-2H) Indoline->Oxidation Method1 qNMR: Detects loss of CH2 triplets at 3.0-3.6 ppm Indoline->Method1 Indole Impurity: 5-Bromoindole-6-COOH (Planar, Aromatic CH signals) Oxidation->Indole Method2 HPLC: Indole elutes later (Higher hydrophobicity) Indole->Method2

Caption: Mechanistic pathway of Indoline oxidation and specific detection markers.

Comparison of Expected Results
ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.5% (Area %)98.2% (Wt %)Normal. HPLC ignores water/inorganics. qNMR sees everything.
Purity Value 99.5% (Area %)92.0% (Wt %)Fail. High organic purity but excess solvent/salt present. Check Titration.
Purity Value 95.0% (Area %)95.0% (Wt %)Fail. Organic impurities present (likely oxidation).
Impurity ID Peak at RRT 1.2Aromatic doublet at 6.5 ppmConfirmed Oxidation. The Indole impurity is present.

References

  • BenchChem. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Almac Group. (2024). QNMR – a modern alternative to HPLC.[3] Retrieved from

  • Sigma-Aldrich. 5-Bromoindole-2-carboxylic acid Product Specification (Analogue Reference). Retrieved from

  • Chemistry LibreTexts. (2023). Potentiometric Titrations. Retrieved from

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from

Sources

Validation

Comparative Reactivity Guide: 5-Bromoindoline vs. 5-Bromoindole Carboxylic Acids

Topic: Comparative Reactivity of 5-Bromoindoline vs. 5-Bromoindole Carboxylic Acids Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 5-Bromoindoline vs. 5-Bromoindole Carboxylic Acids Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.[1][2][3]

Executive Summary & Structural Fundamentals[1][3]

This guide analyzes the divergent reactivity profiles of 5-bromoindoline (2,3-dihydro-5-bromoindole) and 5-bromoindole carboxylic acids (typically 5-bromoindole-2-carboxylic acid). While they share the 5-bromo substituent—a critical handle for cross-coupling—their behaviors are dictated by the saturation of the nitrogen-containing ring.

  • 5-Bromoindole Carboxylic Acids: Aromatic, electron-rich π-systems with an acidic N-H (pKa ~16).[1][3] The carboxylic acid moiety introduces solubility challenges and potential for decarboxylative side reactions but offers a directing group for C-H activation.

  • 5-Bromoindoline: Non-aromatic, behaving structurally as a cyclic para-bromoaniline.[1][3] The nitrogen is

    
     hybridized, pyramidal, and significantly more nucleophilic than its indole counterpart.[1][2]
    

Strategic Insight: Researchers often select 5-bromoindoline as a "masked" indole to perform specific N-alkylations or C5-couplings that fail on the electron-deficient indole system, followed by oxidation (dehydrogenation) to restore the indole core.[1]

Electronic Profiling & Nucleophilicity[1][3]

Understanding the electronic landscape is prerequisite to designing successful synthetic routes.

Feature5-Bromoindole Carboxylic Acid5-Bromoindoline
Nitrogen Hybridization

(Planar, lone pair delocalized)

(Pyramidal, lone pair localized)
N-Nucleophilicity Low. Requires strong base (NaH, KOtBu) for alkylation.[1][2][3]High. Reacts with mild base (K₂CO₃, Et₃N) or no base.[1][2][3]
C5-Br Reactivity Activated for Oxidative Addition (C-Br bond is weaker due to aromaticity).[3]Activated by N-lone pair (+M effect), similar to p-bromoaniline.[1][3]
Acid/Base Character N-H is acidic (pKa ~16).[3] -COOH is acidic (pKa ~4).[3]N-H is basic (Conjugate acid pKa ~5).[3]
Stability High (Aromatic stabilization).[3]Moderate (Prone to oxidation to indole).[3]
The "Aniline" vs. "Enamine" Distinction

In 5-bromoindoline , the nitrogen lone pair is fully available to donate electron density into the benzene ring, making the C5 position highly electron-rich.[1] In 5-bromoindole , the lone pair is tied up in the aromatic sextet of the pyrrole ring. Consequently, indoline is more susceptible to electrophilic aromatic substitution (EAS) at the ortho-positions relative to the nitrogen (C7), whereas indole typically reacts at C3.[1][2]

The 5-Bromo Handle: Cross-Coupling Performance[4]

The 5-bromo position is the primary vector for diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling
  • 5-Bromoindole Carboxylic Acids:

    • Challenge: The free carboxylic acid can poison Pd catalysts or undergo protodecarboxylation under high heat.

    • Solution: Use 3.0+ equivalents of base (e.g., K₂CO₃ or Cs₂CO₃) to ensure the carboxylate is fully formed and soluble.[1] Water-cosolvent systems (Dioxane/H₂O) are essential.[3]

    • Catalyst: Pd(dppf)Cl₂ is the industry standard for preventing chelation-based deactivation.

  • 5-Bromoindoline:

    • Challenge: The free

      
       amine can coordinate to Pd, arresting the catalytic cycle.
      
    • Solution: Protection (e.g., N-Boc or N-Acetyl) is often recommended before coupling.[1][2][3] However, using bulky ligands (XPhos, SPhos) can allow direct coupling of the free indoline.[1]

Buchwald-Hartwig Amination
  • Reactivity: 5-bromoindoline is a challenging substrate for C-N coupling because it is itself a secondary amine.[3] Self-coupling (homocoupling) is a major risk.[3]

  • Protocol: For 5-bromoindoline, N-protection is mandatory before attempting Buchwald coupling at the C5 position.[1]

Experimental Workflows & Protocols

Protocol A: Suzuki Coupling of 5-Bromoindole-2-Carboxylic Acid

This protocol mitigates solubility issues and carboxylic acid interference.

  • Reagents: Substrate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.5 equiv).[1][2][3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[3] Crucial for solubilizing the carboxylate salt.

  • Conditions: Degas vigorously with Argon. Heat to 80-90°C for 4-12 hours.

  • Workup: Acidify carefully to pH 3-4 to precipitate the product or extract the free acid.

Protocol B: Oxidation of 5-Bromoindoline to 5-Bromoindole

Used when the indoline route is chosen for initial functionalization.

  • Reagents: 5-Bromoindoline derivative (1.0 equiv), MnO₂ (10-20 equiv) OR DDQ (1.2 equiv).[1][3]

  • Solvent: Dichloromethane (DCM) or Toluene.[3]

  • Conditions:

    • MnO₂: Reflux with vigorous stirring (heterogeneous reaction) for 12h.

    • DDQ: Room temperature stir for 1-3h (rapid color change observed).

  • Note: MnO₂ is cheaper but requires filtration of large solids; DDQ is cleaner but requires careful removal of the hydroquinone byproduct.

Decision Matrix & Mechanism Visualization

The following diagrams illustrate the strategic decision-making process and the redox relationship between the two scaffolds.

Reactivity_Comparison cluster_0 Starting Material Selection Indole 5-Bromoindole Carboxylic Acid Decision Primary Synthetic Goal? Indole->Decision Indoline 5-Bromoindoline Indoline->Decision DirectCoupling C5 Cross-Coupling (Suzuki/Sonogashira) Decision->DirectCoupling Standard C-C Bond Formation CH_Activation C-H Activation (Directed by -COOH) Decision->CH_Activation Functionalize C2/C3 N_Funct Selective N-Alkylation (Mild Conditions) Decision->N_Funct N-Functionalization First Final Final DirectCoupling->Final Target Molecule CH_Activation->Final Oxidation Oxidation to Indole (MnO2 / DDQ) N_Funct->Oxidation Restore Aromaticity Oxidation->DirectCoupling Post-Oxidation Coupling

Figure 1: Strategic Decision Matrix for selecting between Indole and Indoline scaffolds based on synthetic goals.

Redox_Cycle cluster_reactivity Reactivity Implications Indoline 5-Bromoindoline (sp3 Nitrogen, Nucleophilic) Indole 5-Bromoindole (Aromatic, Acidic NH) Indoline->Indole Oxidation (MnO2, DDQ, Chloranil) -2H R_Indoline Behaves as Aniline: - Easy N-Alkylation - C5 Activated by Lone Pair Indoline->R_Indoline Indole->Indoline Reduction (NaBH3CN/AcOH, Et3SiH) +2H R_Indole Behaves as Aromatic Heterocycle: - C3 Nucleophilic (EAS) - N1 Deprotonation (pKa ~16) Indole->R_Indole

Figure 2: Redox interconversion cycle highlighting the switch in chemical properties.

References

  • PubChem. (2025).[3][4][5] 5-Bromoindoline Compound Summary. Retrieved from [Link][1][2][3]

  • Royal Society of Chemistry. (2021).[3] Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Retrieved from [Link]

  • ScienceMadness. (2015).[3] Discussion on 5-Bromoindole Preparation and Oxidation Protocols. Retrieved from [Link]

Sources

Comparative

Definitive Guide: Elemental Analysis Standards for 5-Bromoindoline-6-carboxylic acid hydrochloride

Executive Summary In pharmaceutical intermediate synthesis, 5-Bromoindoline-6-carboxylic acid hydrochloride presents a specific analytical challenge: confirming the stoichiometry of a mixed-halogen salt. While High-Perfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis, 5-Bromoindoline-6-carboxylic acid hydrochloride presents a specific analytical challenge: confirming the stoichiometry of a mixed-halogen salt. While High-Performance Liquid Chromatography (HPLC) confirms purity and Nuclear Magnetic Resonance (NMR) confirms structure, neither can definitively validate the molar ratio of the hydrochloride counter-ion against the brominated core.

This guide objectively compares the three primary methodologies for establishing the elemental identity of this compound: Automated CHN Combustion , Schöniger Oxygen Flask , and Combustion Ion Chromatography (CIC) .

Key Insight: For this specific molecule, standard CHN analysis is insufficient due to the interference between the covalently bonded bromine and the ionic chloride. A hybrid approach using CIC is the only self-validating protocol to distinguish the C5-Bromine from the HCl salt.

Part 1: Theoretical Baseline & Standards

Before selecting an analytical method, we must establish the theoretical "Gold Standard" for the molecule. Any deviation >0.4% from these values indicates solvation, impurities, or incorrect salt stoichiometry.

Compound Profile:

  • Name: 5-Bromoindoline-6-carboxylic acid hydrochloride

  • Formula:

    
     (Total: 
    
    
    
    )
  • Molecular Weight: 278.53 g/mol

  • Critical Feature: Mixed Halogen System (Aryl-Br vs. Ionic-Cl)

Table 1: Theoretical Elemental Composition Standards
ElementSymbolTheoretical % (w/w)Acceptable Range (

)
Diagnostic Role
Carbon C38.81% 38.41% – 39.21%Confirms core scaffold integrity.
Hydrogen H3.26% 2.86% – 3.66%Sensitive to water/solvent retention.
Nitrogen N5.03% 4.63% – 5.43%Confirms indoline ring nitrogen.
Bromine Br28.69% 28.29% – 29.09%Confirms C5-substitution.
Chlorine Cl12.73% 12.33% – 13.13%CRITICAL: Confirms 1:1 HCl salt formation.

Note on Hygroscopicity: Hydrochloride salts of amino acids are prone to forming hydrates. If your H% is >3.7%, the sample likely contains ~0.5 mol


. Pre-drying at 40°C under vacuum (10 mbar) for 4 hours is mandatory before analysis.

Part 2: Comparative Analytical Framework

We evaluated three methods for their ability to resolve the specific "Br vs. Cl" conflict in this molecule.

Method A: Automated CHNS Combustion (The "Standard")
  • Mechanism: High-temperature combustion (

    
    C) followed by GC separation of 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Verdict: INCOMPLETE .

  • Why: Standard analyzers (e.g., Elementar, Thermo Flash) excel at C, H, and N. However, they cannot differentiate halogens. They often require adding tungsten oxide (

    
    ) to prevent halogen interference with the detector, but they provide no data on the ratio of Br to Cl.
    
Method B: Schöniger Oxygen Flask + Potentiometric Titration
  • Mechanism: Sample is burned in an oxygen-filled flask; gases are absorbed in alkaline solution.[1] The resulting halide mix is titrated with Silver Nitrate (

    
    ).[1]
    
  • Verdict: RISKY .

  • Why: While classical, distinguishing Br and Cl in the same solution via potentiometry depends on the solubility product constants (

    
    ) of AgBr and AgCl.
    
    • The Failure Mode: In a single titration, the inflection points often overlap, leading to "co-precipitation error." You may get a "Total Halogen" count, but fail to confirm if the HCl salt formed correctly.

Method C: Combustion Ion Chromatography (CIC) (The "Recommended")
  • Mechanism: Automated combustion in an Argon/Oxygen stream, followed by absorption of gases into an aqueous phase, which is immediately injected into an Ion Chromatograph.

  • Verdict: SUPERIOR .

  • Why: CIC physically separates Bromide and Chloride ions on a column before detection. It is the only method that provides distinct, quantifiable peaks for both the covalent Bromine and the ionic Chloride in a single run.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation (Crucial for HCl Salts)
  • Objective: Eliminate solvent/moisture bias.

  • Equipment: Vacuum drying oven, Desiccator with

    
    .
    
  • Place 50 mg of 5-Bromoindoline-6-carboxylic acid HCl in a tared weighing vial.

  • Dry at 45°C for 6 hours at <10 mbar . Do not exceed 60°C to avoid HCl dissociation.

  • Cool in a desiccator for 30 minutes.

  • Weigh immediately. If using a microbalance, use an anti-static gun to neutralize the charge (salts are static-prone).

Protocol 2: The "Double-Validation" Workflow

Since most labs do not have a dedicated CIC, this hybrid protocol uses standard equipment to achieve high confidence.

Step 1: Automated CHN (for Scaffold)

  • Target: C, H, N

  • Reagent: Add 5-10 mg of

    
     (Vanadium Pentoxide) to the tin capsule as a combustion aid to prevent the formation of refractory carbides.
    
  • Criteria: Must fall within

    
     of theoretical.
    

Step 2: Modified Schöniger Flask (for Halogens)

  • Target: Total Halides (Br + Cl)

  • Absorber Solution: 10 mL of 1M NaOH + 3 drops of

    
     (to reduce any formed Bromates/Chlorates back to halides).
    
  • Titration: Do NOT use visual indicators. Use an autotitrator with a Silver/Sulfide electrode.

  • Calculation:

    
    
    If the total moles match the theoretical sum (0.00718 mol/g), the salt is likely correct, assuming the CHN data is also correct.
    

Part 4: Visualization & Logic

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the correct validation path based on equipment availability and accuracy requirements.

G Start Start: 5-Bromoindoline-6-COOH HCl CheckHygro Step 1: Check Hygroscopicity (TGA or Drying) Start->CheckHygro DrySample Action: Vacuum Dry (45°C, 6h) CheckHygro->DrySample Volatiles Detected CHN_Analysis Step 2: Automated CHN Analysis CheckHygro->CHN_Analysis Sample Dry DrySample->CHN_Analysis PassCHN C/H/N within ±0.4%? CHN_Analysis->PassCHN PassCHN->Start No (Recrystallize) HalogenChoice Step 3: Halogen Determination PassCHN->HalogenChoice Yes Method_Titration Method A: Potentiometric Titration (Risk: Overlapping Inflections) HalogenChoice->Method_Titration Method_CIC Method B: Combustion IC (Gold Standard) HalogenChoice->Method_CIC Result_Ambiguous Result: Total Halide Only (Cannot confirm HCl stoichiometry) Method_Titration->Result_Ambiguous Result_Precise Result: Distinct Br & Cl Peaks (Validates Salt & Structure) Method_CIC->Result_Precise

Caption: Decision matrix for validating mixed-halogen salts, highlighting CIC as the superior path.

Diagram 2: Combustion Ion Chromatography (CIC) Workflow

This diagram illustrates the mechanism of the recommended Method C.

CIC Sample Sample (Solid) Furnace Furnace (1050°C) Argon/O2 Stream Sample->Furnace Combustion Absorber Gas Absorption Unit (H2O/H2O2) Furnace->Absorber Gases (HCl, HBr, CO2) IC_Column Ion Exchange Column (Separation) Absorber->IC_Column Aqueous Injection Conductivity Conductivity Detector IC_Column->Conductivity Elution Data Chromatogram: Peak 1: Cl (3.5 min) Peak 2: Br (6.2 min) Conductivity->Data Integration

Caption: Workflow of Combustion Ion Chromatography separating ionic Chloride from covalent Bromide.

Part 5: Data Analysis & Troubleshooting

When reviewing your data, use this troubleshooting table to diagnose synthesis issues.

ObservationLikely CauseCorrective Action
H% High (>3.7%) Water or Methanol solvate.Dry at higher temp or perform NMR to identify solvent.
Cl% Low (<12.3%) Incomplete salt formation (Free Acid present).Re-treat with HCl in Dioxane/Ether.
Br% Low (<28.2%) Debromination during synthesis (hydrogenolysis).Check reaction conditions (avoid Pd/C with

).
C% Low / N% Low Inorganic salt contamination (NaCl/KCl).Perform Ash Test (Residue on Ignition).
Final Recommendation

For 5-Bromoindoline-6-carboxylic acid hydrochloride , the "Certificate of Analysis" is only valid if it includes specific Halogen determination. Do not rely on CHN alone. If CIC is unavailable, explicitly state the limitations of Potentiometric Titration in your experimental data section.

References

  • ASTM International. (2022). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442-91). ASTM International. [Link]

  • PubChem. (2023). Compound Summary: 5-Bromoindoline.[2][3] National Library of Medicine.[2] [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 5-Bromoindoline-6-carboxylic acid hydrochloride

[1] Executive Summary & Chemical Profile 5-Bromoindoline-6-carboxylic acid hydrochloride is a specialized halogenated heterocyclic building block. Its disposal requires strict adherence to protocols for halogenated organ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

5-Bromoindoline-6-carboxylic acid hydrochloride is a specialized halogenated heterocyclic building block. Its disposal requires strict adherence to protocols for halogenated organic wastes . Improper disposal (e.g., drain pouring or mixing with non-halogenated streams) poses significant regulatory risks (RCRA violations) and safety hazards (formation of toxic gases upon incineration if not scrubbed).[1]

This guide defines the operational workflow for segregating, packaging, and handing off this specific compound for destruction.

Chemical Identity & Hazard Matrix
ParameterDetail
Functional Groups Indoline (Amine), Bromine (Halogen), Carboxylic Acid, Hydrochloride Salt
Chemical Nature Acidic Solid (Corrosive potential due to HCl salt)
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Corrosive (to metals/tissue in solution); Environmental Toxin (Halogenated)
Incompatibilities Strong Oxidizers (e.g., Nitric Acid), Strong Bases (Exothermic reaction)
RCRA Status Halogenated Organic Waste (Must be incinerated with acid gas scrubbing)

Pre-Disposal Logistics: The "Golden Rules"

Before initiating disposal, you must validate the state of the waste.[1] The presence of the Bromine atom and the HCl salt dictates the waste stream.

Rule 1: The Halogen Trigger

Because this molecule contains Bromine, it cannot be disposed of in standard "Organic Solvent" (Non-Halogenated) streams.[1] It must go into a dedicated Halogenated Waste stream.

  • Reasoning: Non-halogenated waste is often used as fuel blending for cement kilns. Halogens release acid gases (HBr, HCl) during combustion, requiring specialized incinerators with scrubbers.[1] Contaminating a non-halogenated stream with this compound can result in costly rejection of the entire waste lot by the disposal facility.

Rule 2: Acidic Salt Management

Do not attempt to neutralize the solid HCl salt prior to disposal unless explicitly required by your facility's specific EHS license.

  • Reasoning: Neutralization generates heat and may precipitate the free base, changing the solubility profile and potentially clogging liquid waste containers.[1] It is safer to label it as "Acidic Halogenated Waste" and let the professional disposal facility handle neutralization.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Use this for expired reagents, excess dry product, or weighing boat residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid 5-Bromoindoline-6-carboxylic acid hydrochloride into the jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "5-Bromoindoline-6-carboxylic acid HCl (Solid)"

    • Hazard Checkbox: [x] Toxic [x] Corrosive [x] Irritant[1]

  • Segregation: Store in the Solid Waste Satellite Accumulation Area (SAA). Do not mix with silica gel or other drying agents unless they are also contaminated with halogens.

Protocol B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC effluents containing the compound.[1]

  • Stream Identification: Identify the solvent base.

    • If solvent is Water:[1][2][3] Collect in Aqueous Waste (Acidic) . Note "Contains Halogenated Organics" on the label.

    • If solvent is Organic (DMSO, Methanol, DCM): Collect in Halogenated Organic Solvent Waste .

  • pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt, ensure the waste container is compatible (HDPE or coated steel, not standard metal cans).

  • Mixing Prohibition: NEVER pour this waste into a container holding strong oxidizers (Peroxides, Nitric Acid) or strong bases (Sodium Hydroxide/Ammonia).

    • Causality: The amine functionality can react with oxidizers; the HCl salt will react exothermically with bases.

Protocol C: Spill Cleanup (Emergency Response)

For spills < 50g.

  • PPE: Don Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1]

  • Containment: Cover the spill with a Dry Absorbent (e.g., Vermiculite or specialized Acid Neutralizing Absorbent).

    • Note: Since it is an HCl salt, a bicarbonate-based neutralizer will fizz (release CO2). This is normal but requires ventilation.[4]

  • Collection: Sweep the absorbent into a heavy-duty plastic bag or HDPE bucket.

  • Decontamination: Wipe the surface with a dilute soap/water solution.

  • Disposal: Label the debris as "Solid Hazardous Waste (Halogenated Debris)."

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision points for classifying the waste stream to ensure compliance.

DisposalWorkflow Start Waste Generation: 5-Bromoindoline-6-carboxylic acid HCl StateCheck What is the physical state? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Dissolved Spill Spill / Debris StateCheck->Spill Accidental Release SolidContainer Container: Wide-mouth HDPE Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Neutralize Absorb with Vermiculite/Neutralizer Spill->Neutralize SolidLabel Label: 'Solid Waste - Halogenated Organic' SolidContainer->SolidLabel AqStream Aqueous Stream SolventCheck->AqStream Water/Buffer OrgStream Organic Stream SolventCheck->OrgStream DMSO/MeOH/DCM AqLabel Label: 'Aqueous Waste (Acidic/Toxic)' Note: Halogenated AqStream->AqLabel OrgLabel Label: 'Halogenated Solvent Waste' OrgStream->OrgLabel SpillLabel Label: 'Hazardous Debris (Halogenated)' Neutralize->SpillLabel

Figure 1: Decision Logic for Waste Stream Classification. Blue nodes indicate decision points; Green nodes indicate the final waste label destination.[1]

Regulatory Compliance (RCRA Context)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations.[1]

  • Waste Codes:

    • While "5-Bromoindoline-6-carboxylic acid" is not explicitly P-listed or U-listed by name, it is a Characteristic Waste if it exhibits corrosivity (D002) in aqueous solution.

    • It is universally classified under Halogenated Organic Compounds (HOCs) for land disposal restrictions (LDR).

  • Destruction Method: The only compliant destruction method for this class of chemical is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Generator Status: Ensure your lab's hazardous waste manifest accurately reflects the "Halogenated" status. Mislabeling halogenated waste as non-halogenated is a frequent cause of EPA fines.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Parts 260-273.[4] [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [1]

  • Fisher Scientific. Safety Data Sheet (SDS) for 5-Bromoindole-2-carboxylic acid (Analog). (Used for functional group hazard extrapolation).

  • Sigma-Aldrich (Merck). Safety Data Sheet (SDS) for 5-Bromoindoline.

Sources

Handling

Comprehensive Safety and Handling Guide for 5-Bromoindoline-6-carboxylic acid hydrochloride

A Senior Application Scientist's Procedural Guide for Researchers and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 5-Bromoindoline-6-carboxylic acid h...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 5-Bromoindoline-6-carboxylic acid hydrochloride. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. The following protocols are designed to be a self-validating system, grounded in established safety standards for similar chemical compounds.

Understanding the Hazard: A Proactive Approach

5-Bromoindoline-6-carboxylic acid hydrochloride is a solid, beige powder.[1] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[2][3] Based on data from analogous compounds, it should be treated as a substance that can cause skin and eye irritation, and may be harmful if swallowed or inhaled, potentially causing respiratory irritation.[2][3] The toxicological properties of many such specialized chemicals have not been fully investigated, which necessitates a conservative approach to handling.[1][2]

Table 1: Summary of Potential Hazards and Incompatibilities

Hazard CategoryDescriptionSource
Acute Toxicity Harmful if swallowed or in contact with skin.[2][3][2][3]
Skin Corrosion/Irritation Causes skin irritation.[2][5][2][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][5][6][2][5][6]
Respiratory Irritation May cause respiratory irritation.[2][5][2][5]
Incompatible Materials Strong oxidizing agents and strong acids.[1][2][1][2]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides.[1][1]
The Hierarchy of Controls: A Multi-Layered Safety Strategy

Before detailing the specific Personal Protective Equipment (PPE), it is crucial to understand its place within the hierarchy of safety controls. PPE is the last line of defense.

HierarchyOfControls cluster_controls Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution e.g., Use a less hazardous chemical Engineering Engineering Controls Substitution->Engineering e.g., Fume hood, ventilation Administrative Administrative Controls Engineering->Administrative e.g., SOPs, training PPE Personal Protective Equipment (Least Effective) Administrative->PPE e.g., Gloves, goggles

Caption: The hierarchy of controls prioritizes eliminating hazards at the source.

Essential Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is mandatory when handling 5-Bromoindoline-6-carboxylic acid hydrochloride.

  • Eye and Face Protection:

    • Minimum Requirement: Safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]

    • Recommended for larger quantities or when splashing is possible: Splash-proof chemical goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling halogenated compounds. Always inspect gloves for tears or punctures before use.[2] It is good practice to "double-glove," especially when working within a containment system like a glove box or fume hood.[7] Contaminated gloves should be removed using a proper technique to avoid skin contact with the chemical and disposed of as hazardous waste.[8]

    • Lab Coat/Coveralls: A standard laboratory coat should be worn at all times. For tasks with a higher risk of contamination, consider disposable coveralls.

  • Respiratory Protection:

    • Primary Engineering Control: All handling of 5-Bromoindoline-6-carboxylic acid hydrochloride as a solid powder should be conducted in a certified chemical fume hood to minimize inhalation of dust.[2][3]

    • Secondary Respiratory Protection: If a fume hood is not available or if there is a potential for dust generation outside of a contained system, a NIOSH-approved N95 dust mask or a higher-level respirator should be used. The use of respirators must comply with a comprehensive respiratory protection program as outlined by OSHA.

Step-by-Step Operational Plan for Handling

4.1. Preparation and Donning PPE

  • Work Area Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure the work surface is clean and uncluttered. Have all necessary equipment and reagents ready before you begin.

  • PPE Donning Sequence:

    • Put on your lab coat or coveralls.

    • Put on the inner pair of nitrile gloves.

    • Put on your safety glasses or goggles.

    • Put on the outer pair of nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

    • If required, don your respirator.

4.2. Handling the Compound

  • Weighing: When weighing the solid, use a spatula to carefully transfer the powder. Avoid any actions that could create dust.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • General Handling: Always handle the compound with care, keeping containers closed when not in use.

4.3. Doffing PPE and Decontamination

  • Doffing Sequence:

    • Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

    • Remove your lab coat or coveralls, turning it inside out as you remove it to contain any contamination.

    • Remove your safety glasses or goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash your hands thoroughly with soap and water.[2]

Emergency Procedures: Spill and Exposure Response

5.1. Spill Response

  • Evacuate and Alert: Alert others in the immediate area of the spill.

  • Containment: If the spill is small, you can manage it yourself, provided you have the correct PPE. For larger spills, evacuate the area and contact your institution's safety office.

  • Cleanup:

    • Don the appropriate PPE as outlined above.

    • Carefully sweep up the solid material, avoiding the creation of dust.[1][2]

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

5.2. Exposure Response

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8]

Disposal Plan

All waste containing 5-Bromoindoline-6-carboxylic acid hydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Place all solid waste into a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any solutions containing this compound down the drain.[1]

DisposalWorkflow cluster_disposal Chemical and Contaminated Waste Disposal Plan Start Generation of Waste (e.g., excess compound, contaminated PPE) Collect Collect in a Designated, Sealed Container Start->Collect Label Label Container: 'Hazardous Waste' & Chemical Name Collect->Label Store Store in Satellite Accumulation Area Label->Store Dispose Follow Institutional Protocol for Waste Pickup Store->Dispose End Proper Disposal Dispose->End

Caption: A streamlined workflow for the safe disposal of chemical waste.

By adhering to these procedures, you can handle 5-Bromoindoline-6-carboxylic acid hydrochloride with a high degree of safety, ensuring the protection of yourself and your colleagues, and maintaining the integrity of your research.

References

  • 5 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - ChemScene. (2025, December 8).
  • PSFC Halogenated Solvents. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, December 28).
  • 5-Bromoindoline 97 22190-33-6 - Sigma-Aldrich. (n.d.).
  • 5-Bromoindole-2-carboxylic acid - SAFETY DATA SHEET. (2009, April 23).
  • 8324 5-Bromoindole (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). (n.d.).
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).

Sources

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